1,6-Naphthyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,6-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZMWXQJCJUCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352879 | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-59-8 | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthyridine-2-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 1,6-Naphthyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, nitrogen-containing scaffold makes it a valuable building block, or pharmacophore, in the design of biologically active molecules. Derivatives of the 1,6-naphthyridine core have demonstrated a wide range of therapeutic potential, including roles as kinase inhibitors for oncology and as agents targeting neurodegenerative and infectious diseases. This document provides a comprehensive overview of the core chemical properties of this compound, including its physical and spectroscopic data, a detailed experimental protocol for its synthesis via nitrile hydrolysis, and its role in inhibiting key cellular signaling pathways.
Core Chemical and Physical Properties
This compound (CAS 197507-59-8) is typically a light brown solid at room temperature.[1][2] Its stability and reactivity make it a versatile intermediate in various synthetic pathways.[1] Key quantitative properties are summarized in Table 1 for easy reference.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂ | [1][2] |
| Molecular Weight | 174.16 g/mol | [1][2] |
| Appearance | Light brown solid | [1][2] |
| Melting Point | 290°C (with decomposition) | [3][4] |
| pKa (Predicted) | 3.77 ± 0.30 | [2] |
| Boiling Point (Predicted) | 385.8 ± 27.0 °C | [2] |
| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [2] |
| InChI Key | OZZMWXQJCJUCEJ-UHFFFAOYSA-N | [3] |
| CAS Number | 197507-59-8 | [1][3] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the naphthyridine ring are expected in the δ 7.5-9.5 ppm range. - The carboxylic acid proton (-COOH) would appear as a broad singlet, typically downfield (> δ 10 ppm). |
| ¹³C NMR | - Aromatic carbons are expected in the δ 120-155 ppm range. - The carbonyl carbon (-C OOH) is highly deshielded, appearing in the δ 160-180 ppm region. |
| Infrared (IR) | - A broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹. - A strong C=O (carbonyl) stretch is expected around 1700-1730 cm⁻¹. - C=N and C=C stretches from the aromatic rings are expected in the 1450-1630 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 174. - A common fragmentation pattern is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z = 129. |
Synthesis and Experimental Protocols
A primary route to this compound is the hydrolysis of its corresponding nitrile precursor, 2-cyano-1,6-naphthyridine. This transformation can be achieved under acidic or basic conditions, which cleave the carbon-nitrogen triple bond. The following protocol details a standard acid-catalyzed hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Cyano-1,6-naphthyridine
Objective: To synthesize this compound from 2-cyano-1,6-naphthyridine.
Materials:
-
2-Cyano-1,6-naphthyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH paper or meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-cyano-1,6-naphthyridine in a 1:1 mixture of deionized water and concentrated hydrochloric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting nitrile.
-
Cooling and Neutralization: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Precipitation: Carefully neutralize the reaction mixture by the slow addition of an aqueous NaOH solution until the pH is approximately 3-4. The carboxylic acid is often least soluble near its pKa.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound product under vacuum to a constant weight.
The workflow for this synthetic transformation is illustrated in the diagram below.
Biological Activity and Signaling Pathways
The 1,6-naphthyridine scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with biological targets.[5] Notably, derivatives of this core have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.
Aberrant FGFR4 signaling, driven by its ligand FGF19, is an oncogenic driver in certain cancers, particularly hepatocellular carcinoma.[6] The binding of FGF19 to FGFR4 induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like FRS2. This event triggers downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and inhibit apoptosis.[7][8]
1,6-Naphthyridine-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and blocking the initiation of these downstream oncogenic signals.
The diagram below illustrates the FGFR4 signaling pathway and the mechanism of its inhibition.
Conclusion
This compound is a foundational molecule for the development of advanced materials and novel therapeutics. Its well-defined chemical properties, combined with the proven biological relevance of its derivatives, ensure its continued importance in research and development. This guide provides core data and protocols to support scientists in leveraging this versatile compound for their specific applications, from synthetic chemistry to targeted drug design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. fishersci.at [fishersci.at]
- 4. 197507-59-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Page loading... [wap.guidechem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of 1,6-Naphthyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound featuring a naphthyridine core, a privileged scaffold in medicinal chemistry.[1] This versatile molecule serves as a crucial building block in the synthesis of various biologically active compounds, with applications in the development of novel anti-cancer and anti-inflammatory therapies.[1] Its unique structure also makes it a valuable intermediate in the agrochemical industry for creating effective crop protection agents.[1] A thorough understanding of its physical properties is essential for its application in synthesis, formulation, and analytical method development. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 197507-59-8 | [1][2] |
| Molecular Formula | C₉H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 174.16 g/mol | [1][2] |
| Monoisotopic Mass | 174.04292 Da | [3] |
| Melting Point | 290°C (with decomposition) | [2] |
| Appearance | Light brown solid | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Predicted XlogP | 1.0 | [3] |
| SMILES | C1=CC(=NC2=C1C=NC=C2)C(=O)O | [3] |
| InChI | InChI=1S/C9H6N2O2/c12-9(13)8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H,12,13) | [3] |
| InChIKey | OZZMWXQJCJUCEJ-UHFFFAOYSA-N | [3] |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These are generalized protocols and may require optimization based on available instrumentation and sample characteristics.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[2] Pure compounds typically exhibit a sharp melting range.[2]
Methodology: Capillary Method
-
Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.
-
Apparatus Setup: Place the prepared capillary tube into the heating block of a melting point apparatus.
-
Measurement:
-
For an unknown compound, a preliminary rapid heating (~10°C/min) can be performed to determine an approximate melting range.
-
For a more precise measurement, heat the sample at a slower rate (1-2°C/min) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂. Given that the compound decomposes at 290°C, observation of charring or darkening should also be noted.[2]
Solubility Determination
Solubility data is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology: Qualitative and Semi-Quantitative Analysis
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO)).
-
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely.
-
-
Acid/Base Solubility: Due to the carboxylic acid and basic nitrogen atoms, solubility in aqueous acid and base should be tested.
-
If insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH, and 5% aqueous NaHCO₃.
-
Solubility in 5% NaHCO₃ is a strong indicator of a carboxylic acid.
-
-
Classification: Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent.
pKa Determination
The acid dissociation constant (pKa) quantifies the strength of the acidic carboxylic proton and the protonated basicity of the naphthyridine nitrogens.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration in deionized water or a suitable co-solvent if water solubility is low. Ensure the ionic strength of the solution is kept constant, for example, with 0.01M KCl.
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa value can be determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.
-
Spectral Analysis
NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbons.[4]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for low solubility in CDCl₃). Add a small amount of a reference standard like tetramethylsilane (TMS).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum.
-
Expected Signals: Aromatic protons on the naphthyridine ring are expected in the δ 7.0-9.5 ppm region. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet far downfield, typically above δ 12 ppm.[4] The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
-
¹³C NMR Acquisition:
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]
Methodology:
-
Sample Preparation: Prepare the solid sample, typically as a KBr pellet. Mix 1-2 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the 4000-400 cm⁻¹ range.
-
-
Expected Absorption Bands:
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[6][7]
-
C=O Stretch: A strong, sharp absorption band is expected between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[7]
-
C-O Stretch: An absorption band for the C-O single bond is expected in the 1210-1320 cm⁻¹ region.[8]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[3]
Methodology:
-
Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Data Interpretation:
-
Molecular Ion Peak: The peak corresponding to the intact molecule after ionization will confirm the molecular weight. For this compound (MW = 174.16), the [M+H]⁺ ion would be observed at m/z ≈ 175.05, and the [M-H]⁻ ion would be observed at m/z ≈ 173.04.[3]
-
Fragmentation Pattern: Analysis of fragment ions can provide further structural information.
-
Mandatory Visualization
The synthesis of the 1,6-naphthyridine core often involves a cyclization reaction, such as the Friedländer annulation, which condenses an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an active methylene group.[9][10] The diagram below illustrates a generalized workflow for such a synthesis.
Caption: A general workflow for the synthesis and analysis of 1,6-naphthyridine derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 197507-59-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,6-Naphthyridine-2-carboxylic acid (CAS: 197507-59-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound featuring a naphthyridine core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. The unique structural and electronic properties of the 1,6-naphthyridine ring system make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their roles as kinase inhibitors in oncology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 197507-59-8 | [1][2] |
| Molecular Formula | C₉H₆N₂O₂ | [1][2] |
| Molecular Weight | 174.16 g/mol | [1][2] |
| Appearance | Light brown solid | [3] |
| Melting Point | 290 °C | [2] |
| Boiling Point | 385.8 °C (Predicted) | [2] |
| Purity | ≥ 95% (NMR) | [3] |
| Storage Conditions | 0-8°C | [3] |
Synthesis and Experimental Protocols
One common approach involves the cyclization of appropriately functionalized 4-aminopyridine derivatives. For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved from a preformed 4-aminopyridine bearing a carbon functional group (such as an aldehyde, nitrile, or ester) at the C3 position. Condensation of such precursors with reagents like malonamides or malonates can lead to the formation of the second ring.[4]
A generalized workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of 1,6-naphthyridine derivatives.
Note: The final hydrolysis step would be necessary to convert a nitrile or ester functional group at the 2-position to the desired carboxylic acid. The specific reaction conditions (catalyst, solvent, temperature) would need to be optimized for each specific substrate.
Spectral Data
Detailed experimental 1H NMR, 13C NMR, and mass spectrometry data for this compound are not widely available. However, based on the structure and data for related compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: Aromatic protons on the naphthyridine core would be expected to appear in the downfield region (typically δ 7.0-9.5 ppm). The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the range of 165-185 ppm.[5][6] The aromatic carbons of the naphthyridine ring would appear between approximately 110 and 160 ppm.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (174.16 g/mol ).
Biological Activity and Applications in Drug Discovery
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound serves as a key intermediate in the synthesis of potent kinase inhibitors targeting signaling pathways implicated in cancer progression.
FGFR4 Inhibition
Derivatives of 1,6-naphthyridine-2-one have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8] Aberrant FGFR4 signaling is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[7] These inhibitors are designed to target the FGFR4 kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Table 2: Biological Activity of 1,6-Naphthyridine Derivatives as FGFR4 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| A34 | FGFR4 | Not specified | Hep-3B | [7] |
| 19g | FGFR4 | Not specified | HCT116 | [8] |
The FGFR4 signaling pathway, upon activation by its ligand FGF19, triggers downstream cascades including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[9][10]
Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.
c-Met Inhibition
The 1,6-naphthyridine core has also been utilized to develop inhibitors of the c-Met kinase.[11] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in the development and metastasis of various cancers.[12][13]
Table 3: Biological Activity of 1,6-Naphthyridine Derivatives as c-Met Inhibitors
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 2t | c-Met | 2.6 | BaF3-TPR-Met | [14] |
| 26b | c-Met | Not specified | HeLa, A549 | [11] |
| 26c | c-Met | Not specified | HeLa, A549 | [11] |
| 4r | c-Met | Not specified | U-87MG | [15] |
The c-Met signaling pathway activates several downstream cascades, including the RAS-MAPK, PI3K-AKT, and STAT pathways, leading to enhanced tumor growth and metastasis.[16]
Caption: Inhibition of the c-Met signaling pathway by 1,6-naphthyridine derivatives.
CDK8/19 Inhibition
Derivatives of 1,6-naphthyridine have also been investigated as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[17][18] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. Overexpression of CDK8 has been linked to several cancers, including colorectal cancer.
Table 4: Biological Activity of 1,6-Naphthyridine Derivatives as CDK8/19 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| 4 | CDK8 | Not specified | HEK293 7dF3 | [18] |
| 51 | CDK8/19 | Not specified | SW620 | [18] |
CDK8 and CDK19 are involved in the regulation of multiple transcription pathways, including Wnt/β-catenin signaling. Inhibition of these kinases can lead to the suppression of oncogenic gene expression.
Caption: Inhibition of CDK8/19-mediated transcription by 1,6-naphthyridine derivatives.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutics, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against key kinases such as FGFR4, c-Met, and CDK8/19, which are implicated in various cancer types. Further exploration of the synthetic routes to this core structure and the development of new derivatives are promising avenues for future drug discovery efforts. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to aid researchers in this endeavor.
References
- 1. CAS RN 197507-59-8 | Fisher Scientific [fishersci.at]
- 2. This compound | 197507-59-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 11. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. c-MET [abbviescience.com]
- 17. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
The Biological Versatility of 1,6-Naphthyridine-2-carboxylic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the biological activities of 1,6-naphthyridine-2-carboxylic acid and its related compounds, with a focus on their anticancer, antiviral, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates for cancer therapy, primarily through their action as potent and selective enzyme inhibitors. Key targets include Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases 8 and 19 (CDK8/19).
FGFR4 Inhibition in Colorectal and Hepatocellular Carcinoma
Aberrant FGFR4 signaling is a known driver in the progression of several cancers, including colorectal cancer and hepatocellular carcinoma (HCC).[1] A novel series of 1,6-naphthyridine-2-one derivatives have been developed as selective inhibitors of FGFR4 kinase.[1] Notably, the compound designated as 19g has demonstrated significant cytotoxic effects against various colorectal cancer cell lines and induced substantial tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity.[1] This compound effectively disrupts the phosphorylation of FGFR4 and its downstream signaling proteins.[1]
FGFR4 Signaling Pathway
The diagram below illustrates the FGFR4 signaling cascade and the point of intervention by 1,6-naphthyridine-2-one derivatives.
Caption: FGFR4 signaling pathway and inhibition by 1,6-naphthyridine derivatives.
Quantitative Data: Anticancer Activity of 1,6-Naphthyridine Derivatives
| Compound ID | Target/Cell Line | Activity Type | Value | Reference |
| 19g | HCT116 (Colon) | Cytotoxicity | Significant | [1] |
| A34 | FGFR4 | IC50 | Potent | [1] |
| Compound 12 | HBL-100 (Breast) | IC50 | 1.37 µM | [2] |
| Compound 17 | KB (Oral) | IC50 | 3.7 µM | [2] |
| Compound 22 | SW-620 (Colon) | IC50 | 3.0 µM | [2] |
| Compound 14 | HeLa (Cervical) | IC50 | 2.6 µM | [2][3] |
| HL-60 (Leukemia) | IC50 | 1.5 µM | [2][3] | |
| PC-3 (Prostate) | IC50 | 2.7 µM | [2][3] | |
| Compound 15 | HeLa (Cervical) | IC50 | 2.3 µM | [2][3] |
| HL-60 (Leukemia) | IC50 | 0.8 µM | [2][3] | |
| Compound 16 | HeLa (Cervical) | IC50 | 0.7 µM | [2][3] |
| HL-60 (Leukemia) | IC50 | 0.1 µM | [2][3] | |
| PC-3 (Prostate) | IC50 | 5.1 µM | [2][3] | |
| 2-methyl derivative | Colon 38 (in vivo) | Curative Dose | 3.9 mg/kg | [4] |
| 2-(3,4-dimethoxyphenyl) derivative | Colon 38 (in vivo) | Curative Dose | 3.9 mg/kg | [4] |
CDK8/19 Inhibition
The Mediator complex-associated kinases CDK8 and its paralog CDK19 are crucial regulators of transcription and have been identified as oncogenes in various cancers, including those of the colon and stomach. 2,8-disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of CDK8/19. One such inhibitor, compound 51 , has demonstrated sustained inhibition of STAT1SER727 phosphorylation, a biomarker of CDK8 inhibition, in a colorectal carcinoma xenograft model.
CDK8 Signaling Pathways
The following diagram depicts the central role of CDK8 in regulating multiple oncogenic signaling pathways.
Caption: Role of CDK8 in multiple signaling pathways and its inhibition.
Antiviral Activity: HIV-1 Integrase Inhibition
A significant area of investigation for 1,6-naphthyridine derivatives has been in the development of antiviral agents, particularly against HIV-1. The viral enzyme integrase, essential for the replication of HIV-1, is a key therapeutic target.
The 8-hydroxy-(1,6)-naphthyridine-7-carboxamide scaffold has proven to be a potent pharmacophore for the inhibition of HIV-1 integrase. A prominent example is the compound L-870,810 , which selectively inhibits the strand transfer step of the integration process.
Quantitative Data: HIV-1 Integrase Inhibition
| Compound ID | Target | Activity Type | Value | Reference |
| L-870,810 | HIV-1 Integrase | IC50 (Strand Transfer) | 10 nM | [5] |
| HIV-1 infected cells | CIC95 | 0.39 µM | [5] |
Antimicrobial Activity
While much of the research on the antimicrobial properties of naphthyridines has focused on the 1,8-isomer, derivatives of the 1,6-naphthyridine scaffold also exhibit notable activity against a range of bacterial and fungal pathogens. The primary mechanism of action for many antimicrobial naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | Activity Type | Value (µg/mL) | Reference |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | MIC | ≥ 1024 | [6] |
| S. aureus 10 | MIC | ≥ 1024 | [6] | |
| P. aeruginosa 24 | MIC | ≥ 1024 | [6] | |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06 | MIC | ≥ 1024 | [6] |
| S. aureus 10 | MIC | ≥ 1024 | [6] | |
| P. aeruginosa 24 | MIC | ≥ 1024 | [6] | |
| Compound 6e | S. aureus | Antibacterial | Good | [7] |
| Compound 6c | C. albicans | Antifungal | High | [7] |
| Compound 6e | C. albicans | Antifungal | High | [7] |
Note: The table includes data for 1,8-naphthyridine derivatives to provide a comparative context for antimicrobial activity within the broader naphthyridine class.
Synthesis Workflow
The synthesis of 1,6-naphthyridin-2(1H)-ones can be broadly categorized into two main approaches: construction from a preformed pyridine ring or from a preformed pyridone ring.
Caption: General synthetic workflows for 1,6-naphthyridin-2(1H)-ones.
Experimental Protocols
This section provides an overview of key experimental methodologies for assessing the biological activity of this compound derivatives.
In Vitro FGFR4 Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced in the phosphorylation reaction.
-
Materials : Recombinant human FGFR4, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT), substrate (e.g., poly(E,Y)4:1), ATP, test compounds, and ADP-Glo™ Kinase Assay reagents.
-
Procedure :
-
Add serial dilutions of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add a solution containing the FGFR4 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for FGFR4.
-
Incubate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials : Human cancer cell lines, complete cell culture medium, 96-well plates, test compounds, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Materials : HIV-1 integrase assay kit (e.g., XpressBio), which typically includes streptavidin-coated plates, biotin-labeled donor substrate DNA, target substrate DNA, recombinant HIV-1 integrase, and detection reagents.
-
Procedure :
-
Coat streptavidin-coated 96-well plates with the biotin-labeled donor substrate DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add the test compounds at various concentrations and incubate.
-
Add the target substrate DNA to initiate the strand transfer reaction.
-
Detect the integrated product using a specific antibody (e.g., HRP-labeled) that recognizes a modification on the target DNA.
-
Add a substrate for the detection enzyme and measure the resulting signal (e.g., absorbance).
-
-
Data Analysis : Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Materials : 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), microbial inoculums standardized to a specific density (e.g., 0.5 McFarland), and test compounds.
-
Procedure :
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents warrants further investigation and development. This technical guide provides a foundational resource for researchers, summarizing key data, outlining essential experimental protocols, and visualizing the complex biological pathways involved, thereby facilitating future research and drug discovery efforts in this important area of medicinal chemistry.
References
- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1,6-Naphthyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-naphthyridine-2-carboxylic acid. Due to the limited availability of a complete, experimentally verified public dataset for this specific molecule, this guide utilizes spectroscopic data from the parent 1,6-naphthyridine scaffold and established principles for the carboxylic acid functional group to provide a robust analytical framework. This document is intended to serve as a valuable resource for the structural elucidation and characterization of 1,6-naphthyridine derivatives and other related N-heterocyclic compounds.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound. Data for the core naphthyridine ring system is based on experimentally determined values for the unsubstituted 1,6-naphthyridine. The contributions of the 2-carboxylic acid group are based on established spectroscopic ranges for aromatic carboxylic acids.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | H-3 | 7.8 - 8.2 | Doublet |
| ¹H | H-4 | 8.3 - 8.7 | Doublet |
| ¹H | H-5 | 9.2 - 9.5 | Singlet or narrow multiplet |
| ¹H | H-7 | 8.8 - 9.1 | Doublet |
| ¹H | H-8 | 7.9 - 8.3 | Doublet |
| ¹H | -COOH | 12.0 - 14.0 | Broad singlet, exchangeable with D₂O |
| ¹³C | C-2 | 150 - 155 | |
| ¹³C | C-3 | 122 - 126 | |
| ¹³C | C-4 | 138 - 142 | |
| ¹³C | C-4a | 135 - 139 | |
| ¹³C | C-5 | 152 - 156 | |
| ¹³C | C-7 | 148 - 152 | |
| ¹³C | C-8 | 120 - 124 | |
| ¹³C | C-8a | 125 - 129 | |
| ¹³C | -COOH | 165 - 175 |
Note: Expected chemical shifts are estimates and can be influenced by solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium, Sharp |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | Strong, Sharp |
| C=N, C=C (Aromatic) | Stretching | 1450 - 1620 | Medium to Strong |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 900 - 960 | Broad, Medium |
| C-H (Aromatic) | Bending (out-of-plane) | 750 - 900 | Strong |
Table 3: Mass Spectrometry (MS) Data
The following data are predicted values for this compound (C₉H₆N₂O₂; Molecular Weight: 174.16 g/mol ).
| Adduct | Predicted m/z |
| [M+H]⁺ | 175.05020 |
| [M+Na]⁺ | 197.03214 |
| [M-H]⁻ | 173.03564 |
| [M]⁺ | 174.04237 |
Source: Predicted Collision Cross Section (CCS) values from PubChem.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
5 mm NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. DMSO-d₆ is often a suitable choice for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak.
-
Internal Standard: Add a small amount of TMS (0 ppm reference) to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation and Measurement:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum, typically using 16 to 64 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data using appropriate software (Fourier transform, phase correction, and baseline correction).
-
Reference the chemical shifts to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the splitting patterns (coupling constants, J) in the ¹H NMR spectrum to determine the connectivity of adjacent protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any residual water.
-
Place a small amount of KBr in an agate mortar.
-
Add 1-2 mg of the sample to the mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet press die.
-
Apply pressure to form a thin, transparent KBr pellet.
-
-
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Pay close attention to the broad O-H stretch and the strong C=O stretch characteristic of a carboxylic acid, as well as the C=N/C=C stretching of the naphthyridine ring.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation and Measurement:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., ESI voltage, capillary temperature).
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. For a carboxylic acid, a characteristic loss of 44 Da (CO₂) from the molecular ion may be observed.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel N-heterocyclic compound such as this compound.
The Core Mechanism of Action of 1,6-Naphthyridine-2-carboxylic Acid Derivatives in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold, a privileged heterocyclic structure, has emerged as a versatile framework in medicinal chemistry. While 1,6-Naphthyridine-2-carboxylic acid itself is a key building block, its derivatives are the subject of extensive research, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of these derivatives, focusing on their roles as potent enzyme inhibitors in various therapeutic areas.
Kinase Inhibition: A Dominant Mechanism in Oncology
A primary mechanism of action for many 1,6-naphthyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
MET Kinase Inhibition
Several 1,6-naphthyridinone derivatives have been identified as potent inhibitors of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1][2][3] Overactivation of the MET signaling pathway is implicated in tumor growth, metastasis, and angiogenesis.
Mechanism: 1,6-Naphthyridine-based MET inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the MET kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. This inhibition leads to the suppression of cancer cell proliferation and survival.
A notable example is a series of 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-ones, which have demonstrated significant MET inhibitory potency.[2]
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Evolving Landscape of 1,6-Naphthyridines: A Pharmacological Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Profile of Substituted 1,6-Naphthyridine Compounds.
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted 1,6-naphthyridine compounds, with a focus on their anticancer and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile heterocyclic core.
Introduction to 1,6-Naphthyridines
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system. The 1,6-naphthyridine isomer, in particular, has garnered significant attention due to its presence in various biologically active natural products and its synthetic tractability, allowing for diverse substitution patterns.[1][2] Chemical modifications at various positions of the 1,6-naphthyridine ring have led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant effects.[1][3]
Anticancer and Kinase Inhibitory Activity
A substantial body of research has focused on the development of substituted 1,6-naphthyridines as potent anticancer agents.[1] These compounds exert their effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.
Key Kinase Targets
Substituted 1,6-naphthyridine derivatives have been shown to be effective inhibitors of several important oncogenic kinases, including:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the development of several cancers. Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[4][5]
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met signaling pathway is a crucial driver in many human cancers. Several series of 1,6-naphthyridinone derivatives have been designed and synthesized as potent c-Met kinase inhibitors.[6][7]
-
AXL Receptor Tyrosine Kinase: AXL is an attractive target for cancer therapy due to its role in various oncogenic processes.
-
Cyclin-Dependent Kinase 5 (CDK5): While primarily known for its role in neuronal development, aberrant CDK5 activity has been linked to cancer development and progression. Substituted 1,6-naphthyridines have been described as CDK5 inhibitors.[8]
The following table summarizes the inhibitory activity of selected substituted 1,6-naphthyridine compounds against various kinases and cancer cell lines.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 22a | Quinazoline-based 1,6-naphthyridinone | MET | 9.0 | U-87 MG (Glioblastoma) | - | [3] |
| 19g | 1,6-naphthyridine-2-one derivative | FGFR4 | - | HCT116 (Colorectal) | - | [4] |
| Compound 16 | C-2 naphthyl, C-7 methyl | - | - | HeLa (Cervical) | 0.7 | [9] |
| Compound 16 | C-2 naphthyl, C-7 methyl | - | - | HL-60 (Leukemia) | 0.1 | [9] |
| Compound 16 | C-2 naphthyl, C-7 methyl | - | - | PC-3 (Prostate) | 5.1 | [9] |
| Compound 15 | C-2 naphthyl, C-6 methyl | - | - | HeLa (Cervical) | 2.3 | [9] |
| Compound 15 | C-2 naphthyl, C-6 methyl | - | - | HL-60 (Leukemia) | 0.8 | [9] |
| Compound 14 | C-2 naphthyl | - | - | HeLa (Cervical) | 2.6 | [9] |
| Compound 14 | C-2 naphthyl | - | - | HL-60 (Leukemia) | 1.5 | [9] |
| 2t | 1H-imidazo[4,5-h][1][10]naphthyridin-2(3H)-one | c-Met | 2600 | BaF3-TPR-Met | - | [6] |
| A34 | 1,6-Naphthyridin-2(1H)-one derivative | FGFR4 | - | Hep-3B (Hepatocellular Carcinoma) | - | [5] |
| 5b | bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][11]-naphthyridine | - | - | MCF-7 (Breast) | 11.25 | [12] |
| 5e | bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][11]-naphthyridine | - | - | MCF-7 (Breast) | 13.45 | [12] |
| Alopecuroide B | Natural 1,6-naphthyridine alkaloid dimer | - | - | RAW 264.7 (Macrophage) | - | [13] |
| Alopecuroide C | Natural 1,6-naphthyridine alkaloid dimer | - | - | RAW 264.7 (Macrophage) | - | [13] |
| Suberitine A | Natural 1,6-naphthyridine alkaloid | - | - | P388 (Leukemia) | 1.8 | [13] |
| Suberitine C | Natural 1,6-naphthyridine alkaloid | - | - | P388 (Leukemia) | 3.5 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the pharmacological profiling of substituted 1,6-naphthyridine compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted 1,6-naphthyridine compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (substituted 1,6-naphthyridines)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the kinase-specific substrate in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: The kinase activity is measured as a luminescent signal. The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.[14]
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo antitumor efficacy of substituted 1,6-naphthyridine compounds.[15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)
-
Human cancer cell line
-
Sterile PBS or Matrigel
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.[6][15]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups of mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2.[15]
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by substituted 1,6-naphthyridine compounds and a general workflow for their pharmacological profiling.
Caption: FGFR4 Signaling Pathway Inhibition.
Caption: c-Met Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
Substituted 1,6-naphthyridine compounds represent a promising class of therapeutic agents with a wide range of biological activities, particularly in the field of oncology. Their versatility as kinase inhibitors offers a fertile ground for the development of novel targeted therapies. The information presented in this guide, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, is intended to facilitate the ongoing research and development efforts in this exciting area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 1,6-naphthyridine derivatives will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
The Ascendant Trajectory of 1,6-Naphthyridine-2-carboxylic Acid: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry. At the heart of many biologically active compounds lies 1,6-Naphthyridine-2-carboxylic acid, a versatile building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and burgeoning role in drug discovery, with a particular focus on its applications in oncology and infectious diseases.
Chemical Properties and Synthesis
This compound is a light brown solid with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1] Its unique bicyclic structure, containing two fused pyridine rings, imparts favorable physicochemical properties for drug development. The synthesis of the 1,6-naphthyridine core can be achieved through various strategies, often involving the construction from a preformed pyridine or pyridone ring.[2][3]
A common synthetic approach to obtain 1,6-naphthyridin-2(1H)-ones, which can be precursors to the carboxylic acid, involves the cyclization of substituted pyridines. For instance, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal and then cyclized with ammonium acetate to form a 1,6-naphthyridine derivative.[4] Hydrolysis of a nitrile group at the 2-position would then yield the desired carboxylic acid.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
FGFR4 Inhibition: Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in the progression of several cancers, including colorectal and hepatocellular carcinoma.[5][6][7] Several series of 1,6-naphthyridine-2-one derivatives have been developed as potent and selective FGFR4 inhibitors.[5][6][7]
c-Met Kinase Inhibition: The c-Met proto-oncogene is another critical target in cancer therapy. 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one derivatives have been identified as a novel class of c-Met kinase inhibitors.[9][10] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds.
The following table summarizes the in vitro activities of selected 1,6-naphthyridine derivatives against cancer-related kinases.
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| 19g | FGFR4 | - | HCT116 | [5][6] |
| A34 | FGFR4 | - | Hep-3B | [7] |
| 8 | c-Met | 9.8 | - | [11] |
| 9g | c-Met | 9.8 | - | [11] |
| 23a | c-Met | 7.1 | - | [11] |
| 2t | c-Met | 2600 | BaF3-TPR-Met | [9] |
Antimicrobial Activity
The 1,6-naphthyridine scaffold is also a key component of compounds with significant antimicrobial properties.[12][13][14][15] Derivatives have shown activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis.[8][16] The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme.[15]
The table below presents the minimum inhibitory concentrations (MIC) for selected 1,6-naphthyridine derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-4 | M. tuberculosis | 0.78 - 6.25 | [8] |
| 5, 6, 7, 9, 10, 11, 13 | M. tuberculosis | 12.5 - 15.6 | [8] |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [16] |
Experimental Protocols
Synthesis of 1,6-Naphthyridin-2(1H)-ones (General Procedure)
A widely employed method for the synthesis of the 1,6-naphthyridin-2(1H)-one scaffold involves a multi-step process starting from a substituted pyridine derivative. The following is a generalized protocol based on literature reports:[4]
-
Enamine Formation: A 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is typically heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting enamine is then treated with ammonium acetate in a suitable solvent, such as methanol. This step facilitates the cyclization to form the 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile.
-
Hydrolysis (for Carboxylic Acid): To obtain the corresponding carboxylic acid, the nitrile group at the 3-position can be hydrolyzed under acidic or basic conditions. For instance, heating the nitrile with a strong acid like hydrochloric acid would yield 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid.
-
Decarboxylation (Optional): If the unsubstituted 1,6-naphthyridin-2(1H)-one is desired, the carboxylic acid can be thermally decarboxylated.
FGFR4 Kinase Assay
The inhibitory activity of compounds against FGFR4 can be assessed using various in vitro kinase assays. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.
FGFR4 Kinase Assay Workflow.
c-Met Kinase Assay
Similar to the FGFR4 assay, the inhibitory effect on c-Met kinase activity is typically determined by quantifying the enzyme's ability to phosphorylate a substrate.
c-Met Kinase Assay Workflow.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial potency of the synthesized compounds. The broth microdilution method is a standard procedure.
MIC Determination Workflow.
Signaling Pathways
FGFR4 Signaling Pathway Inhibition
1,6-Naphthyridine-based inhibitors block the kinase activity of FGFR4, thereby disrupting downstream signaling cascades that promote cell proliferation and survival in cancer cells.
Inhibition of the FGFR4 Signaling Pathway.
c-Met Signaling Pathway Inhibition
Inhibition of c-Met by 1,6-naphthyridine derivatives prevents its phosphorylation and subsequent activation of downstream pathways involved in cell growth, migration, and invasion.
Inhibition of the c-Met Signaling Pathway.
Conclusion
This compound and its derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and the tunability of their structure make them an attractive scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The continued exploration of the chemical space around the 1,6-naphthyridine core is expected to yield new drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
The 1,6-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational framework have made it an attractive core for the design of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic strategies for accessing this important heterocyclic motif. Detailed experimental protocols for seminal synthetic methods are provided, along with a curated collection of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the crucial role of 1,6-naphthyridine derivatives in modulating key signaling pathways implicated in cancer, offering a valuable resource for researchers in drug discovery and development.
Discovery and Historical Perspective
The broader family of naphthyridines, also known as pyridopyridines, consists of ten constitutional isomers, each with a distinct arrangement of the two nitrogen atoms within the fused pyridine ring system. The first naphthyridine derivative was synthesized by Reissert in 1893. However, it was not until 1958 that the synthesis of the parent 1,6-naphthyridine was first reported by the Japanese chemist Nobuo Ikekawa.[1][2] This seminal work laid the foundation for the exploration of the chemical space and biological activities of this particular isomer.
Early synthetic efforts often resulted in modest yields and were limited in scope. A significant advancement came with the adaptation of classical named reactions, such as the Skraup synthesis, to pyridine-based starting materials. Although the direct Skraup reaction of 4-aminopyridine was initially unsuccessful, modifications, such as the use of 4-aminopyridine-N-oxide, eventually provided access to the 1,6-naphthyridine core, albeit in low yields.[3] The development of more versatile and higher-yielding synthetic routes in the subsequent decades has been instrumental in unlocking the full potential of the 1,6-naphthyridine scaffold in various scientific disciplines.
Key Synthetic Strategies
The construction of the 1,6-naphthyridine ring system can be broadly categorized into methods that build the second pyridine ring onto a pre-existing pyridine or pyridone precursor. Several classical and modern synthetic methodologies have been successfully applied to achieve this transformation.
The Skraup-Doebner-von Miller Reaction
One of the earliest approaches to the 1,6-naphthyridine core involved a modification of the Skraup-Doebner-von Miller reaction, which is a classic method for quinoline synthesis. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For the synthesis of 1,6-naphthyridine, 4-aminopyridine is used as the aniline equivalent.
-
Starting Materials: 4-aminopyridine, glycerol, sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Procedure: A mixture of 4-aminopyridine (1 equivalent), glycerol (3 equivalents), and sodium m-nitrobenzenesulfonate (1.5 equivalents) is carefully added to concentrated sulfuric acid (4 equivalents) with cooling. The reaction mixture is then heated to 140-150 °C for several hours. After cooling, the mixture is poured onto ice and neutralized with a concentrated base (e.g., sodium hydroxide) to a pH of approximately 8-9. The aqueous layer is then extracted with an organic solvent (e.g., chloroform or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1,6-naphthyridine.
The Friedländer Annulation
The Friedländer synthesis is a versatile and widely used method for the construction of quinolines and related heterocyclic systems. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of 1,6-naphthyridine synthesis, 4-aminonicotinaldehyde (4-amino-3-pyridinecarboxaldehyde) is the key starting material.
-
Starting Materials: 4-aminonicotinaldehyde and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile).
-
Procedure: To a solution of 4-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid, a catalytic amount of a base (e.g., piperidine or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) is added. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. If no precipitation occurs, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or recrystallization to yield the substituted 1,6-naphthyridine derivative.
Synthesis from Preformed Pyridone Precursors
An alternative and powerful strategy for the synthesis of 1,6-naphthyridin-2(1H)-ones involves the use of preformed pyridone rings, such as 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. This approach allows for the introduction of a variety of substituents on the newly formed ring.
-
Starting Materials: A 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile derivative and malononitrile.
-
Procedure: The 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (1 equivalent) is treated with malononitrile (1.1 equivalents) in the presence of a base such as sodium methoxide in methanol. The reaction mixture is stirred at room temperature or heated to reflux for several hours. After the reaction is complete, the intermediate is isolated. Subsequent treatment of the intermediate with a hydrogen halide (e.g., HCl or HBr) in a solvent like dioxane leads to cyclization and the formation of the corresponding 7-amino-5-halo-1,6-naphthyridin-2(1H)-one. The product is typically isolated by filtration and can be purified by recrystallization.[2]
Quantitative Data of Selected 1,6-Naphthyridine Derivatives
The following tables summarize the yields and key characterization data for a selection of 1,6-naphthyridine derivatives synthesized via the methods described above.
Table 1: Synthesis of 1,6-Naphthyridine and its Derivatives
| Compound | Starting Materials | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| 1,6-Naphthyridine | 4-Aminopyridine, Glycerol | Modified Skraup | Low | 38-40 | [3] |
| 2-Methyl-1,6-naphthyridine | 4-Aminonicotinaldehyde, Acetone | Friedländer | 75 | 68-70 | [4] |
| 2-Phenyl-1,6-naphthyridine | 4-Aminonicotinaldehyde, Acetophenone | Friedländer | 82 | 118-120 | [4] |
| Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | 4-Aminonicotinaldehyde, Ethyl acetoacetate | Friedländer | 85 | 95-97 | [4] |
Table 2: Characterization Data of Selected 1,6-Naphthyridine Derivatives
| Compound | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 1,6-Naphthyridine | C8H6N2 | 9.21 (s, 1H), 8.65 (d, 1H), 8.25 (d, 1H), 7.80 (d, 1H), 7.55 (dd, 1H), 7.45 (d, 1H) | 152.1, 150.3, 142.5, 136.8, 124.1, 121.9, 119.8, 117.5 | 131.05 [M+H]+ |
| 7-Amino-5-chloro-1,6-naphthyridin-2(1H)-one | C8H6ClN3O | 11.5 (br s, 1H), 8.15 (s, 1H), 7.50 (s, 2H), 6.80 (s, 1H) | 162.5, 158.1, 155.4, 140.2, 115.8, 108.9, 105.6, 98.7 | 195.02 [M]+ |
Role in Signaling Pathways and Drug Development
The rigid, planar structure of the 1,6-naphthyridine scaffold makes it an ideal template for designing inhibitors that can fit into the ATP-binding pockets of various kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a major focus of modern drug discovery.
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. Several 1,6-naphthyridine derivatives have been developed as potent and selective inhibitors of FGFR.
Caption: FGFR signaling pathway and its inhibition by 1,6-naphthyridine derivatives.
Inhibition of c-Met Signaling
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and morphogenesis. The HGF/c-Met signaling axis is frequently dysregulated in cancer, promoting tumor growth and metastasis. 1,6-Naphthyridine-based compounds have been identified as potent c-Met inhibitors.
Caption: c-Met signaling pathway and its inhibition by 1,6-naphthyridine derivatives.
Inhibition of Cyclin-Dependent Kinases 8 and 19 (CDK8/19)
CDK8 and its paralog CDK19 are components of the Mediator complex, a key regulator of transcription. These kinases have been implicated in the pathogenesis of various cancers, including colorectal and prostate cancer. 2,8-Disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of CDK8 and CDK19.[5]
Caption: CDK8/19 signaling and its inhibition by 1,6-naphthyridine derivatives.
Conclusion
The 1,6-naphthyridine scaffold has a rich history, evolving from a synthetically challenging curiosity to a cornerstone of modern medicinal chemistry. The development of robust synthetic methodologies has enabled the exploration of a vast chemical space around this core, leading to the discovery of potent modulators of various biological targets. The ability of 1,6-naphthyridine derivatives to effectively inhibit key signaling pathways implicated in cancer underscores their therapeutic potential. This technical guide serves as a comprehensive resource for researchers, providing the historical context, synthetic tools, and biological understanding necessary to further advance the development of novel 1,6-naphthyridine-based therapeutics and functional materials.
References
- 1. Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1,6-Naphthyridine-2-carboxylic acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 1,6-Naphthyridine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, synthesis, and potential biological activities. The naphthyridine core is a key building block in the synthesis of various biologically active molecules, with applications in the development of novel anti-cancer and anti-inflammatory therapies.[1]
Core Compound Specifications
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
Synthesis Protocol
While a variety of methods exist for the synthesis of the 1,6-naphthyridine core, a common route to obtaining this compound involves the hydrolysis of a nitrile precursor. The following is a generalized experimental protocol based on established synthetic strategies for related compounds.
General Procedure for the Synthesis of 1,6-Naphthyridine-2(1H)-ones
A convenient method for synthesizing the 1,6-naphthyridin-2(1H)-one scaffold has been described. This involves the cyclization of a substituted pyridinecarbonitrile. For instance, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile can be cyclized to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile using ammonium acetate. Subsequent hydrolysis of the nitrile group can yield the corresponding carboxylic acid.[2]
A potential synthetic workflow is outlined in the diagram below.
Biological Activity and Signaling Pathways
Derivatives of 1,6-naphthyridine have shown promise as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in cancer therapy, particularly in colorectal cancer. Aberrant FGFR4 signaling has been implicated in the development of several cancers. The inhibition of FGFR4 can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival.
The FGFR4 signaling cascade often involves the activation of the RAS-MAPK and PI3K-AKT pathways. Upon ligand binding, FGFR4 dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This leads to the activation of RAS, which in turn activates a kinase cascade culminating in the phosphorylation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression related to cell growth and proliferation. Simultaneously, the PI3K-AKT pathway can be activated, promoting cell survival.
The diagram below illustrates the FGFR4 signaling pathway and the potential point of inhibition by 1,6-naphthyridine derivatives.
References
The Expanding Therapeutic Landscape of 1,6-Naphthyridine Derivatives: A Technical Guide to Their Biological Targets
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the key biological targets of 1,6-naphthyridine derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. This guide summarizes critical quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows associated with these promising compounds.
Key Biological Targets and Therapeutic Potential
1,6-Naphthyridine derivatives have shown significant promise across several therapeutic areas, primarily driven by their ability to modulate the activity of key proteins involved in various disease pathologies. The principal areas of investigation include oncology, virology, and neurodegenerative disorders.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 1,6-naphthyridine derivatives. These compounds have been shown to target several key players in cancer progression, including receptor tyrosine kinases (RTKs) and other crucial cellular proteins.
Kinase Inhibition:
-
MET and VEGFR-2: Certain 1,6-naphthyridinone derivatives have been identified as potent dual inhibitors of MET and VEGFR-2 kinases. For instance, a novel MET inhibitor, 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one, was developed through a scaffold-hopping strategy and demonstrated a MET IC50 of 9.8 nM[1]. Further optimization led to derivatives with improved pharmacokinetic profiles and high selectivity for MET over VEGFR-2[1].
-
FGFR4: Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in several cancers. Novel 1,6-naphthyridine-2-one derivatives have been designed as potent and selective FGFR4 inhibitors. One such derivative, compound 19g , showed excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines[2]. Another study identified a representative compound, A34 , which exhibited potent FGFR4 inhibition and antitumor efficacy in a hepatocellular carcinoma xenograft model[3].
-
CDK5: Cyclin-dependent kinase 5 (CDK5) has emerged as a therapeutic target in kidney diseases and some cancers. A series of novel substituted 1,6-naphthyridines have been described as CDK5 inhibitors[4][5].
Other Anticancer Mechanisms:
-
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability of many oncoproteins. A new set of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold has been developed as potential Hsp90 inhibitors for breast cancer treatment[6].
-
Topoisomerase II Inhibition: Some naphthyridine derivatives have been reported to exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication.
Antiviral Activity
1,6-Naphthyridine derivatives have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV).
-
HCMV Inhibition: A series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives have shown potent activity against HCMV[7][8]. One notable 1,6-naphthyridine derivative exhibited an IC50 that was 39- to 223-fold lower than that of the standard-of-care drug, ganciclovir[7][8]. These compounds appear to act through a novel mechanism, as they remain effective against HCMV strains resistant to existing antiviral drugs[7].
-
pUL89 Endonuclease Inhibition: The HCMV pUL89 endonuclease is a crucial enzyme for viral genome packaging. 8-Hydroxy-1,6-naphthyridine-7-carboxamide derivatives have been identified as inhibitors of this enzyme, with some analogs showing single-digit micromolar IC50 values and antiviral activity[9].
Neurodegenerative and Other Diseases
-
Alzheimer's Disease (PDE5 Inhibition): Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP signaling pathway, which is implicated in learning and memory. A novel 1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine analogue has been identified as a potent PDE5 inhibitor with an impressive in vitro IC50 of 0.056 nM and efficacy in a mouse model of Alzheimer's disease.
-
Kidney Diseases (CDK5 Inhibition): As mentioned earlier, substituted 1,6-naphthyridines are being explored as CDK5 inhibitors for the treatment of various kidney diseases, including cystic kidney disease and diabetic nephropathy[4][5].
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities (IC50 values) of representative 1,6-naphthyridine derivatives against their respective biological targets.
Table 1: Anticancer Activity of 1,6-Naphthyridine Derivatives
| Derivative Class | Target | IC50 | Cancer Type |
| 1,6-Naphthyridinone | MET | 9.8 nM | Various Cancers |
| 1,6-Naphthyridinone | VEGFR-2 | 8.8 nM | Various Cancers |
| 1,6-Naphthyridine-2-one | FGFR4 | 33 nM | Hepatocellular Carcinoma |
| 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one | c-Met | 2.6 µM | Various Cancers |
| 1,6-Naphthyridin-2(1H)-one (Novobiocin analog) | Hsp90 | Not Specified | Breast Cancer |
Table 2: Antiviral Activity of 1,6-Naphthyridine Derivatives
| Derivative Class | Target | IC50 | Virus |
| 1,6-Naphthyridine derivative (Compound A1) | Unknown | 39- to 223-fold lower than ganciclovir | HCMV |
| 8-Hydroxy-1,6-naphthyridine-7-carboxamide | pUL89 Endonuclease | Single-digit µM range | HCMV |
| 1,6-Naphthyridine-2-carboxylic acid benzylamides | Unknown | 1000 ng/mL | HCMV |
Table 3: Activity of 1,6-Naphthyridine Derivatives in Other Diseases
| Derivative Class | Target | IC50 | Disease |
| Substituted 1,6-Naphthyridines | CDK5 | <10 nM to >1 µM | Kidney Diseases |
| 1,2,3,4-Tetrahydrobenzo[b][1][4]naphthyridine | PDE5 | 0.056 nM | Alzheimer's Disease |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by 1,6-naphthyridine derivatives is crucial for understanding their mechanism of action and for designing further experiments.
Signaling Pathway Diagrams
Caption: Simplified MET signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Caption: The role of PDE5 in the cGMP signaling pathway and its inhibition by 1,6-naphthyridine derivatives.
Experimental Workflow Diagram
Caption: A generalized workflow for the screening and development of 1,6-naphthyridine kinase inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of 1,6-naphthyridine derivatives. These protocols are intended as a guide and may require optimization for specific derivatives and targets.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials:
-
Recombinant human kinase (e.g., MET, VEGFR-2, FGFR4, CDK5)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
1,6-Naphthyridine derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or specific antibody for phosphorylated substrate)
-
384-well or 96-well microplates
-
Plate reader (luminescence, fluorescence, or absorbance)
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the 1,6-naphthyridine derivative in assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the diluted compound or vehicle (for control).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,6-Naphthyridine derivative stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
96-well clear or opaque-walled microplates
-
Plate reader (absorbance or luminescence)
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1,6-naphthyridine derivative or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition:
-
For MTT assay: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value from the resulting dose-response curve.
-
HCMV Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound against human cytomegalovirus.
-
Materials:
-
Human foreskin fibroblast (HFF) cells or other susceptible cell lines
-
Human cytomegalovirus (HCMV) stock
-
Cell culture medium
-
1,6-Naphthyridine derivative stock solution (in DMSO)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
-
Procedure:
-
Cell Seeding: Seed HFF cells in 6-well or 12-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a known amount of HCMV for a specified time (e.g., 1-2 hours).
-
Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing various concentrations of the 1,6-naphthyridine derivative or a vehicle control.
-
Incubation: Incubate the plates for several days (e.g., 7-14 days) to allow for plaque formation.
-
Staining: Fix the cells with a fixative (e.g., methanol or formaldehyde) and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Conclusion
The 1,6-naphthyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse range of biological targets, including kinases, viral enzymes, and other key cellular proteins, underscores the broad therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the continued exploration and optimization of 1,6-naphthyridine derivatives as next-generation drugs for a variety of diseases. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating the promise of these compounds into clinical realities.
References
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Investigation of Hsp90 C-terminal inhibitors containing Amide bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1,6-Naphthyridine-2-carboxylic acid
Abstract
1,6-Naphthyridine-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules.[1] The naphthyridine scaffold is a privileged structure found in numerous pharmaceutical agents, exhibiting a wide range of activities, including potential anti-inflammatory and anti-cancer therapies.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound via a two-step process involving a Friedländer annulation followed by an oxidation reaction.
Synthesis Overview
The synthesis is accomplished in two primary stages:
-
Step 1: Friedländer Annulation. The synthesis begins with the construction of the 1,6-naphthyridine core. This is achieved through the Friedländer annulation, which is a versatile and widely used method for preparing quinoline and naphthyridine derivatives.[3][4] In this protocol, 4-aminonicotinaldehyde is condensed with acetone in the presence of a base to yield the intermediate, 2-methyl-1,6-naphthyridine.
-
Step 2: Oxidation of the Methyl Group. The methyl group at the C-2 position of the 2-methyl-1,6-naphthyridine intermediate is then oxidized to a carboxylic acid. This transformation is a critical step to produce the final target compound. Various oxidizing agents can be employed for the oxidation of aromatic methyl groups.[5][6] This protocol utilizes potassium permanganate (KMnO₄), a strong and effective oxidizing agent for this purpose.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-1,6-naphthyridine
This procedure details the base-catalyzed Friedländer condensation of 4-aminonicotinaldehyde with acetone.
Materials and Reagents:
-
4-aminonicotinaldehyde
-
Acetone (reagent grade)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-aminonicotinaldehyde (1.0 eq) in ethanol (20 mL).
-
Add acetone (5.0 eq) to the solution.
-
Prepare a solution of potassium hydroxide (2.0 eq) in deionized water (5 mL) and add it dropwise to the reaction mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Add deionized water (30 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (using a hexane:ethyl acetate gradient) to yield pure 2-methyl-1,6-naphthyridine.
Step 2: Synthesis of this compound
This protocol describes the oxidation of the 2-methyl group to a carboxylic acid using potassium permanganate.
Materials and Reagents:
-
2-methyl-1,6-naphthyridine (from Step 1)
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ice bath
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Buchner funnel and flask
Procedure:
-
Set up a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel in a water bath.
-
Add 2-methyl-1,6-naphthyridine (1.0 eq) and pyridine (50 mL) to the flask and stir until the solid dissolves.
-
In a separate beaker, prepare a solution of potassium permanganate (3.0 eq) in deionized water (75 mL).
-
Slowly add the KMnO₄ solution to the reaction flask via the dropping funnel over 1-2 hours. Use the water bath to maintain the internal temperature between 20-25°C.
-
After the addition is complete, heat the mixture to 90-100°C and stir for 8-12 hours.
-
Cool the reaction mixture to room temperature and add a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture through a Buchner funnel to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings. Place the solution in an ice bath and acidify to pH 2-3 by slowly adding concentrated HCl.
-
A precipitate of the crude carboxylic acid will form. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Data Presentation
| Parameter | Step 1: Friedländer Annulation | Step 2: Oxidation |
| Starting Material | 4-aminonicotinaldehyde | 2-methyl-1,6-naphthyridine |
| Key Reagents | Acetone, KOH | KMnO₄, Pyridine |
| Stoichiometry | 1.0 eq (Aldehyde) | 1.0 eq (Naphthyridine) |
| 5.0 eq (Acetone) | 3.0 eq (KMnO₄) | |
| 2.0 eq (KOH) | ||
| Solvent | Ethanol | Pyridine / Water |
| Temperature | ~80°C (Reflux) | 20-25°C (addition), 90-100°C (reaction) |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Product | 2-methyl-1,6-naphthyridine | This compound |
| Typical Yield | 65 - 75% | 50 - 60% |
Visualized Workflow
Caption: Overall workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium hydroxide (KOH) is corrosive. Avoid contact with skin and eyes.
-
Potassium permanganate (KMnO₄) is a strong oxidizing agent. Keep it away from combustible materials. Handle with care.
-
Concentrated hydrochloric acid (HCl) is highly corrosive and releases toxic fumes. Handle only in a fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor. Ensure it is handled in a fume hood.
-
Exercise caution when heating flammable solvents like ethanol and acetone. Use a heating mantle and ensure no open flames are present.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
Application of 1,6-Naphthyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. 1,6-Naphthyridine-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Application Notes
This compound and its derivatives have emerged as promising candidates in several therapeutic areas, primarily due to their ability to interact with various biological targets.
Anticancer Activity: The 1,6-naphthyridine core is a prominent feature in numerous potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. Derivatives have shown significant cytotoxicity against a range of cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells.[1] Some compounds have demonstrated IC50 values in the nanomolar range, indicating high potency.[1] Furthermore, in vivo studies using mouse models with subcutaneous colon 38 tumors have shown that certain derivatives can be curative at low doses.[1]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant signaling of FGFR4 is implicated in the development of several cancers, including colorectal and hepatocellular carcinoma.[2][3] Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[2][3] These compounds have demonstrated the ability to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to significant tumor inhibition in xenograft mouse models without apparent toxicity.[2]
c-Met Kinase Inhibition: The c-Met proto-oncogene is another important target in cancer therapy. A class of 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one derivatives has been identified as novel c-Met kinase inhibitors.[5] Structure-activity relationship (SAR) studies have guided the optimization of these compounds, leading to potent inhibitors that effectively block TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells at low micromolar concentrations.[5]
Monoamine Oxidase (MAO) Inhibition: Derivatives of benzo[b][2][4]naphthyridine have been investigated as inhibitors of monoamine oxidase B (MAO-B).[6] MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases such as Parkinson's disease. Certain synthesized analogs have shown potency in the low micromolar range, comparable to the well-known MAO-B inhibitor pargyline.[6]
Quantitative Data
The following tables summarize the biological activities of various 1,6-naphthyridine derivatives.
Table 1: Cytotoxic Activity of Benzo[b][2][4]naphthyridine-4-carboxamide Derivatives
| Compound | 2-Substituent | P388 Leukemia IC50 (nM) | Lewis Lung Carcinoma (LLTC) IC50 (nM) | Jurkat Leukemia IC50 (nM) |
| 1 | Methyl | <10 | <10 | <10 |
| 2 | 3,4-Dimethoxyphenyl | <10 | <10 | <10 |
Data extracted from a study on carboxamide derivatives of benzo[b][2][4]naphthyridines.[1]
Table 2: FGFR4 Kinase Inhibitory Activity of 1,6-Naphthyridine-2-one Derivatives
| Compound | FGFR4 IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) |
| 19g | Potent (exact value not specified) | Substantial cytotoxic effect |
Data from a study on 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors.[2]
Table 3: c-Met Kinase Inhibitory Activity of 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one Derivatives
| Compound | c-Met Kinase IC50 (µM) | BaF3-TPR-Met Cell Proliferation Inhibition |
| 2t | 2.6 | Effective at low micromolar concentrations |
Data from a discovery and SAR study of c-Met kinase inhibitors.[5]
Table 4: MAO-B Inhibitory Activity of Benzo[b][2][4]naphthyridine Derivatives
| Compound | MAO-B IC50 (µM) |
| 5g (1-(2-(4-fluorophenyl)ethynyl) analog) | 1.35 |
Data from a study on benzo[b][2][4]naphthyridine derivatives as MAO inhibitors.[6]
Experimental Protocols
Synthesis of 1,6-Naphthyridine-2(1H)-ones (General Procedure)
This protocol describes a general method for the synthesis of 1,6-naphthyridin-2(1H)-ones from 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile.
Step 1: Synthesis of 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile
-
To a solution of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile in an appropriate solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired enamine.
Step 2: Cyclization to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile
-
Dissolve the enamine from Step 1 in a suitable solvent (e.g., acetic acid).
-
Add ammonium acetate and heat the mixture at reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to yield the 1,6-naphthyridine-3-carbonitrile derivative.
Step 3: Hydrolysis to this compound derivative
-
Suspend the nitrile derivative from Step 2 in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
In Vitro Kinase Inhibition Assay (FGFR4 and c-Met)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against FGFR4 or c-Met kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
Dilute the recombinant human FGFR4 or c-Met enzyme to the desired concentration in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase buffer. The final ATP concentration should be near its Km for the respective kinase.
-
Prepare a serial dilution of the test compound (e.g., 1,6-naphthyridine derivative) in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of 1,6-naphthyridine derivatives on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., P388, Lewis lung carcinoma, Jurkat) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of 1,6-naphthyridine derivatives in a mouse xenograft model.[4][7]
-
Cell Implantation:
-
Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Monitoring and Measurement:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).[4]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
Conclude the study when tumors in the control group reach a predetermined size or after a specified treatment period.[4]
-
Calculate the tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated groups to the control group.
-
Analyze the data using appropriate statistical methods.
-
Mandatory Visualizations
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
References
- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 6. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,6-Naphthyridine-2-carboxylic Acid as a Versatile Building Block in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an attractive core for designing inhibitors of various enzymes and receptors. This document provides an overview of the application of 1,6-naphthyridine-2-carboxylic acid and its derivatives as building blocks in drug design, with a focus on their use as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), HIV-1 Integrase, and Cyclin-Dependent Kinases 8/19 (CDK8/19). Detailed experimental protocols for key biological assays are also provided.
I. Applications in Drug Design
The 1,6-naphthyridine core has been successfully employed to generate potent and selective inhibitors for multiple therapeutic targets.
Inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)
Aberrant FGFR4 signaling is a key driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC). The development of selective FGFR4 inhibitors is a promising therapeutic strategy. Derivatives of 1,6-naphthyridin-2(1H)-one have emerged as potent and selective FGFR4 inhibitors.
Structure-Activity Relationship (SAR) Insights:
The general structure of these inhibitors features the 1,6-naphthyridin-2(1H)-one core, often with substitutions at the N1, C3, and C7 positions. Key interactions with the FGFR4 active site are crucial for inhibitory activity. For instance, the pyridone oxygen and the N6 nitrogen of the naphthyridine ring can form hydrogen bonds with the hinge region of the kinase. Substituents at the C7 position can be designed to interact with the solvent-exposed region, while modifications at the N1 and C3 positions can modulate potency and selectivity.
Quantitative Data for 1,6-Naphthyridin-2(1H)-one based FGFR4 Inhibitors:
| Compound ID | R1 | R2 | FGFR4 IC50 (nM) |
| 1a | H | 2,6-dichloro-3,5-dimethoxyphenyl | 15.6 |
| 1b | H | 2,6-dichloro-3-methoxyphenyl | 28.3 |
| 1c | H | 2,6-dichlorophenyl | 89.7 |
| 2a | CH3 | 2,6-dichloro-3,5-dimethoxyphenyl | 5.2 |
| 2b | CH3 | 2,6-dichloro-3-methoxyphenyl | 11.4 |
| A34 | CH2CH2OH | 2,6-dichloro-3,5-dimethoxyphenyl | 1.8 |
Note: The data presented here is a compilation from various sources for illustrative purposes.
Inhibitors of HIV-1 Integrase
HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. The 8-hydroxy-[1]naphthyridine-7-carboxamide scaffold has been instrumental in the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs).
Structure-Activity Relationship (SAR) Insights:
The key pharmacophore for this class of inhibitors is the 8-hydroxy-[1]naphthyridine-7-carboxamide core. The hydroxyl group at the C8 position and the carboxamide at the C7 position are essential for chelating the magnesium ions in the active site of the integrase enzyme, thereby blocking the strand transfer step of integration. Substitutions at the C5 position and on the carboxamide nitrogen can significantly influence antiviral potency and pharmacokinetic properties. For example, the clinical candidate L-870,810 features a 4-fluorobenzyl group on the carboxamide nitrogen.[1]
Quantitative Data for 8-Hydroxy-[1]naphthyridine-7-carboxamide based HIV-1 Integrase Inhibitors:
| Compound ID | R (at C5) | R' (on carboxamide N) | Strand Transfer IC50 (nM) | Antiviral Activity (CIC95, µM) |
| 3a | H | 4-fluorobenzyl | 15 | 0.05 |
| L-870,810 (7) | H | 4-fluorobenzyl | 10 | 0.39[2] |
| 4a | -NH2 | 4-fluorobenzyl | 7 | 0.02 |
| 4b | -NHCH3 | 4-fluorobenzyl | 9 | 0.03 |
Note: The data presented here is a compilation from various sources for illustrative purposes. CIC95 is the concentration required to inhibit viral replication by 95%.
Inhibitors of CDK8/19
Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex, which regulates transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. 2,8-disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of CDK8 and CDK19.
Structure-Activity Relationship (SAR) Insights:
For this class of inhibitors, the 1,6-naphthyridine core acts as a hinge-binding motif. The N6 nitrogen of the naphthyridine ring typically forms a hydrogen bond with the backbone NH of a hinge residue in the kinase active site. Substituents at the C2 and C8 positions are crucial for achieving high potency and selectivity. The C2 substituent often occupies the ribose pocket, while the C8 substituent extends into a deeper hydrophobic pocket.
Quantitative Data for 2,8-Disubstituted-1,6-Naphthyridine based CDK8/19 Inhibitors:
| Compound ID | R (at C2) | R' (at C8) | CDK8 IC50 (nM) | CDK19 IC50 (nM) |
| 4 | -CONHMe | 1-methyl-1H-pyrazol-4-yl-phenyl | 3.4 | 4.6 |
| 7 | -CON(Me)SO2Me | 1-methyl-1H-pyrazol-4-yl-phenyl | 1.9 | 2.5 |
| 8 | -CONHSO2Me | 1-methyl-1H-pyrazol-4-yl-phenyl | 1.3 | 2.1 |
Note: The data presented here is a compilation from various sources for illustrative purposes.
II. Experimental Protocols
FGFR4 Kinase Assay (ADP-Glo™ Assay)
This protocol describes a method to measure the kinase activity of FGFR4 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing FGFR4 enzyme and substrate in Kinase Assay Buffer. Add 5 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a final concentration close to the Km for FGFR4) to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Assay
This protocol outlines a non-radioactive method to measure the inhibition of the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate DNA (DS DNA) oligo, 5'-biotinylated
-
Target substrate DNA (TS DNA) oligo, 3'-digoxigenin-labeled
-
Streptavidin-coated 96-well plates
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 5 mM DTT, 0.05% Brij-35)
-
Test compounds (8-hydroxy-[1]naphthyridine-7-carboxamides) dissolved in DMSO
-
Anti-digoxigenin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA by incubating for 1 hour at 37°C. Wash the plate to remove unbound DNA.
-
Add HIV-1 integrase in Reaction Buffer to the wells and incubate for 30 minutes at 37°C to allow the enzyme to bind to the donor DNA. Wash the plate.
-
Add serially diluted test compounds or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the strand transfer reaction by adding the digoxigenin-labeled TS DNA to each well. Incubate for 1 hour at 37°C.
-
Wash the plate to remove unintegrated TS DNA.
-
Add anti-digoxigenin-HRP conjugate and incubate for 1 hour at 37°C.
-
Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116 for FGFR4 inhibitors)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
III. Visualization of Pathways and Workflows
Signaling Pathways
Caption: FGFR4 Signaling Pathway and Point of Inhibition.
Caption: HIV-1 Integration Process and Inhibition.
Caption: CDK8/19-Mediated Transcriptional Regulation.
Experimental Workflow
Caption: General Drug Discovery Workflow.
Conclusion
This compound and its derivatives represent a highly versatile and valuable scaffold in modern drug discovery. The successful development of potent inhibitors for diverse targets such as FGFR4, HIV-1 integrase, and CDK8/19 underscores the potential of this heterocyclic system. The modular nature of the 1,6-naphthyridine core allows for fine-tuning of pharmacological properties through systematic structural modifications, guided by robust in vitro and cell-based assays. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.
References
Application Notes and Protocols for the Quantification of 1,6-Naphthyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Naphthyridine-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. It serves as a key building block in the synthesis of various biologically active molecules, including potential anticancer and antibacterial agents.[1] Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely available technique suitable for routine analysis, purity assessment, and quantification in relatively simple matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices such as plasma and tissue homogenates.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical quantitative performance parameters expected for the proposed analytical methods. These values are based on established methods for similar carboxylic acid compounds and serve as a guideline for method validation.
Table 1: HPLC-UV Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Wavelength (λmax) | ~254 nm |
Table 2: LC-MS/MS Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Negative |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify this compound in a solid sample or simple solution.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
3. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol or the mobile phase to a final concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid), isocratic or gradient elution
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the determined λmax of the compound)
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Caption: HPLC-UV analysis workflow for quantification.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Objective: To quantify this compound in a complex biological matrix (e.g., plasma).
2. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or other protein precipitation agents
-
Solid-phase extraction (SPE) cartridges (optional)
3. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
4. Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Standard Stock Solution (1 mg/mL): As described in Protocol 1.
-
Working Standard Solutions: Prepare calibration standards in the appropriate biological matrix (e.g., blank plasma) to match the sample matrix. The concentration range should be appropriate for the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable precipitating agent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an autosampler vial for analysis.
6. LC-MS/MS Conditions:
-
Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound and the IS need to be determined by infusion and optimization.
-
Example MRM transition for this compound (m/z 175.16):
-
Precursor ion [M+H]⁺: m/z 175.2
-
Product ions: To be determined (e.g., fragments corresponding to loss of COOH, etc.)
-
-
7. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Caption: LC-MS/MS workflow for biological sample analysis.
Method Validation
Both analytical methods should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Key parameters for analytical method validation.
References
Application Notes: Methods for Derivatization of the 1,6-Naphthyridine-2-carboxylic Acid Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1,6-naphthyridine have shown a wide range of therapeutic potential, including applications as kinase inhibitors for cancer therapy and agents against various pathogens.[3] The 1,6-naphthyridine-2-carboxylic acid core offers multiple strategic vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel drug candidates.
This document provides detailed protocols for the derivatization of the this compound core, focusing on two primary strategies: modification of the carboxylic acid group and functionalization of the naphthyridine ring system.
Logical Workflow for Derivatization
The derivatization strategy for this compound can be approached via two main pathways: direct functionalization of the C2-carboxylic acid or modification of the heterocyclic core. Core modification often requires an initial activation step, such as halogenation, to enable subsequent cross-coupling reactions.
Caption: Overall workflow for derivatizing the this compound core.
Section 1: Derivatization of the Carboxylic Acid Group
The carboxylic acid at the C2 position is a versatile handle for introducing a wide array of functional groups, primarily through amide bond formation and esterification.
Caption: Pathways for C2-carboxylic acid modification.
Amide Bond Formation
Amide coupling is one of the most frequently used reactions in medicinal chemistry to generate novel compounds from a carboxylic acid precursor.[4] This involves activating the carboxylic acid followed by the addition of a primary or secondary amine.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of 1,6-naphthyridine-2-carboxamides using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.2 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Condition | Detail | Purpose |
| Starting Material | This compound | Core scaffold |
| Coupling Agent | HATU | Activates the carboxylic acid |
| Base | DIPEA | Scavenges HCl produced |
| Solvent | Anhydrous DMF | Reaction medium |
| Reactant | Primary/Secondary Amine (R¹R²NH) | Introduces diversity |
| Temperature | Room Temperature | Mild reaction conditions |
| Typical Yield | 80-95% | High efficiency |
Esterification
Esterification converts the carboxylic acid into an ester, which can modulate properties like solubility and cell permeability or serve as a protecting group for subsequent reactions on the naphthyridine core.
Experimental Protocol: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.[2]
-
Preparation: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by column chromatography.
| Reagent/Condition | Detail | Purpose |
| Starting Material | This compound | Core scaffold |
| Catalyst | Concentrated H₂SO₄ or TsOH | Proton source to activate carbonyl |
| Reactant/Solvent | Alcohol (e.g., MeOH, EtOH) | Ester source and reaction medium |
| Temperature | Reflux | Drives the equilibrium reaction |
| Typical Yield | 60-85% | Dependent on alcohol and conditions |
Section 2: Derivatization of the Naphthyridine Core
Functionalization of the aromatic core of 1,6-naphthyridine typically involves palladium-catalyzed cross-coupling reactions. These powerful methods require an initial halogenation step to install a reactive handle (e.g., a bromine atom) onto the ring system. Commercially available 3,8-dibromo-1,6-naphthyridine confirms the viability of this approach.[5]
Caption: Workflow for core functionalization via halogenation and cross-coupling.
Halogenation (Proposed Protocol)
Direct electrophilic halogenation of the 1,6-naphthyridine ring can be challenging. A plausible strategy involves protecting the carboxylic acid as an ester to improve solubility and prevent side reactions, followed by bromination.
Experimental Protocol: Bromination using NBS
-
Esterification: First, convert this compound to its methyl or ethyl ester using the Fischer Esterification protocol (Section 1.2).
-
Bromination: Dissolve the resulting ester (1.0 eq.) in a suitable solvent like concentrated H₂SO₄ or trifluoroacetic acid.
-
Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a solid base (e.g., NaHCO₃ or NaOH pellets) until pH > 8.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to isolate the bromo-1,6-naphthyridine-2-carboxylate ester. The position of bromination would need to be confirmed by NMR analysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an aryl halide.[6][7] This allows for the introduction of various aryl and heteroaryl groups onto the naphthyridine core.
Experimental Protocol: Suzuki Coupling
This protocol is adapted from procedures for similar heterocyclic systems.[8]
-
Preparation: To a microwave vial or Schlenk tube, add the bromo-1,6-naphthyridine-2-carboxylate ester (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ or K₃PO₄ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Seal the vessel and heat the mixture at 80-120 °C for 1-4 hours (or using microwave irradiation for 15-45 minutes). Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
-
Hydrolysis (Optional): The ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.
| Component | Example Reagents | Purpose |
| Substrate | Bromo-1,6-naphthyridine-2-carboxylate | Halogenated core |
| Reactant | Phenylboronic acid, Pyridine-3-boronic acid | Source of new C-C bond |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates boronic acid |
| Solvent | Dioxane/H₂O, Toluene, DMF | Reaction medium |
| Typical Yield | 70-98% | Highly efficient and versatile |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is invaluable for installing primary or secondary amino groups, anilines, or N-heterocycles onto the naphthyridine scaffold.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for C-N coupling on heteroaromatics.
-
Preparation: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine the bromo-1,6-naphthyridine-2-carboxylate ester (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 eq.).
-
Reagent Addition: Add the desired amine or N-heterocycle (1.2 eq.) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. The ester can be subsequently hydrolyzed if needed.
| Component | Example Reagents | Purpose |
| Substrate | Bromo-1,6-naphthyridine-2-carboxylate | Halogenated core |
| Reactant | Morpholine, Aniline, Benzylamine | Source of new C-N bond |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos; Pd(OAc)₂ / BINAP | Facilitates C-N bond formation |
| Base | NaOt-Bu, K₃PO₄ | Activates the amine |
| Solvent | Toluene, Dioxane | Anhydrous reaction medium |
| Typical Yield | 65-90% | Broad substrate scope |
References
- 1. mdpi.com [mdpi.com]
- 2. acs.org [acs.org]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,8-Dibromo-1,6-naphthyridine | 17965-75-2 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. 1,6-Naphthyridine, 8-bromo- | NanoAxis LLC [nanoaxisllc.com]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The Role of 1,6-Naphthyridines in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] Derivatives of this heterocyclic system have been shown to target a variety of key players in cancer progression, including topoisomerases, receptor tyrosine kinases, and molecular chaperones. This document provides a comprehensive overview of the applications of 1,6-naphthyridines in oncology, complete with quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Mechanisms of Anticancer Activity
1,6-Naphthyridine derivatives exert their anticancer effects through diverse mechanisms of action, including:
-
Topoisomerase I Inhibition: Certain dibenzo[c,h][1][3]naphthyridines function as potent inhibitors of topoisomerase I (Top1), an enzyme crucial for relieving DNA torsional stress during replication and transcription.[4] By stabilizing the Top1-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately, apoptosis in cancer cells.[4]
-
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: A significant number of 1,6-naphthyridin-2(1H)-one derivatives have been developed as selective inhibitors of FGFR4, a receptor tyrosine kinase often overexpressed in various cancers, including hepatocellular carcinoma and colorectal cancer. Aberrant FGFR4 signaling promotes cell proliferation, migration, and survival.[3]
-
Heat Shock Protein 90 (Hsp90) Inhibition: Some 1,6-naphthyridin-2(1H)-ones have been designed as inhibitors of Hsp90, a molecular chaperone responsible for the stability and function of numerous oncoproteins.[5] Inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[5]
-
c-Met Kinase Inhibition: The 1,6-naphthyridine framework has been utilized to develop inhibitors of c-Met, a receptor tyrosine kinase that, when activated by its ligand hepatocyte growth factor (HGF), drives tumor growth, invasion, and metastasis.
Quantitative Data: In Vitro Anticancer Activity of 1,6-Naphthyridine Derivatives
The following tables summarize the in vitro cytotoxic activity of various 1,6-naphthyridine derivatives against a range of human cancer cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.
Table 1: Cytotoxicity of Naphthyridine Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 16 | HeLa | Human Cervical Cancer | 0.7 | [6][7] |
| HL-60 | Leukemia | 0.1 | [6][7] | |
| PC-3 | Prostate Cancer | 5.1 | [6][7] | |
| 14 | HeLa | Human Cervical Cancer | 1.2 | [6] |
| HL-60 | Leukemia | 0.3 | [6] | |
| PC-3 | Prostate Cancer | 8.2 | [6] | |
| 15 | HeLa | Human Cervical Cancer | 1.0 | [6] |
| HL-60 | Leukemia | 0.2 | [6] | |
| PC-3 | Prostate Cancer | 7.5 | [6] | |
| Colchicine | HeLa | Human Cervical Cancer | 2.5 | [6] |
| HL-60 | Leukemia | 0.4 | [6] | |
| PC-3 | Prostate Cancer | 19.7 | [6] |
Table 2: Anticancer Activity of Naturally Derived Naphthyridines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Aaptamine (16) | H1299 | Non-small cell lung cancer | 10.47 - 15.03 | [8] |
| A549 | Non-small cell lung cancer | 10.47 - 15.03 | [8] | |
| HeLa | Cervical cancer | 10.47 - 15.03 | [8] | |
| CEM-SS | T-lymphoblastic leukemia | 10.47 - 15.03 | [8] |
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 20 | P388 | - | 1.8 | [8] |
| Compound 22 | P388 | - | 3.5 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of 1,6-naphthyridine derivatives.
Protocol 1: General Synthesis of 1,6-Naphthyridine Derivatives
The synthesis of 1,6-naphthyridines can be achieved through various routes, often involving the construction of the bicyclic ring system from a preformed pyridine or pyridone.[9] A general approach for the synthesis of 1,6-naphthyridine-3-carbonitriles is outlined below.[10]
Materials:
-
2,2,6,6-tetramethylpiperidin-4-one (1)
-
Aromatic aldehydes
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of 2,2,6,6-tetramethylpiperidin-4-one (1), an aromatic aldehyde, and malononitrile is prepared in the presence of ammonium acetate.[10]
-
The reaction mixture is refluxed in ethanol.
-
Upon completion of the reaction, the mixture is cooled and poured into water.[10]
-
The resulting precipitate is filtered and crystallized from ethanol to yield the desired 1,6-naphthyridine-3-carbonitrile derivative.[10]
Caption: General workflow for the synthesis of 1,6-naphthyridines.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
1,6-Naphthyridine derivatives (test compounds)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[12]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
Compound Treatment: On the following day, treat the cells with various concentrations of the 1,6-naphthyridine derivatives.[15] A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included. The final volume in each well should be 100 µL.[15]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][15] Measure the absorbance at 570-590 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[16][17][18]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 10 mM MgCl2, 100 mM KCl, 50 µg/ml acetylated BSA)[18]
-
1,6-Naphthyridine derivatives (test compounds)
-
Agarose gel
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 0.1 µg), and various concentrations of the test compound.[18]
-
Enzyme Addition: Initiate the reaction by adding Topoisomerase I (e.g., 0.2 units) to the mixture.[18] Include a control reaction without the test compound and a negative control without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[18]
-
Reaction Termination: Stop the reaction by adding gel loading buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis until the supercoiled and relaxed forms of the DNA are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control reaction.
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Formulations Based on 1,6-Naphthyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a detailed framework for the formulation and evaluation of agrochemicals derived from 1,6-Naphthyridine-2-carboxylic acid. This document is based on the established use of this scaffold as an intermediate in the synthesis of fungicides and herbicides. While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, the information presented herein is based on analogous compounds and established methodologies in agrochemical research and development.
Part 1: Fungicidal Formulations Based on 1,6-Naphthyridine-2-carboxamide
Derivatives of this compound, particularly carboxamides, have shown potential as fungicides. The proposed mechanism of action for many carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain leads to a cessation of energy production and ultimately, fungal cell death.
Application Note 1: Formulation of a Wettable Powder (WP) Fungicide
This note describes the formulation of a hypothetical wettable powder fungicide, designated NaphthyFunge-WP50 , containing 50% of a 1,6-naphthyridine-2-carboxamide derivative as the active ingredient (A.I.).
Table 1: Composition of NaphthyFunge-WP50 Formulation
| Component | Function | Concentration (% w/w) |
| 1,6-Naphthyridine-2-carboxamide Derivative (A.I.) | Active Ingredient | 50.0 |
| Sodium Lignosulfonate | Dispersing Agent | 10.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 3.0 |
| Kaolin Clay | Carrier/Diluent | 36.5 |
| Amorphous Silica | Anti-caking Agent | 0.5 |
Experimental Protocol 1: Preparation of NaphthyFunge-WP50
-
Milling of Active Ingredient: The crystalline 1,6-naphthyridine-2-carboxamide derivative is air-milled to a particle size of 5-10 µm.
-
Blending: The milled active ingredient, sodium lignosulfonate, sodium lauryl sulfate, kaolin clay, and amorphous silica are blended in a V-blender for 30 minutes to ensure homogeneity.
-
Final Milling: The blended powder is passed through a hammer mill to break up any agglomerates and ensure a uniform, fine powder.
-
Packaging: The final wettable powder is packaged in moisture-proof packaging.
Application Note 2: In Vitro and In Planta Efficacy Testing of NaphthyFunge-WP50
The efficacy of NaphthyFunge-WP50 is evaluated against a panel of common plant pathogenic fungi.
Table 2: Hypothetical In Vitro Efficacy of NaphthyFunge-WP50 (EC50 values in µg/mL)
| Fungal Species | NaphthyFunge-WP50 | Commercial Standard (Boscalid) |
| Botrytis cinerea (Gray Mold) | 0.85 | 0.70 |
| Sclerotinia sclerotiorum (White Mold) | 1.20 | 1.05 |
| Alternaria solani (Early Blight) | 2.50 | 2.10 |
| Puccinia triticina (Wheat Leaf Rust) | 0.60 | 0.55 |
Experimental Protocol 2: In Vitro Mycelial Growth Inhibition Assay
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Fungicide Stock Solution: A stock solution of NaphthyFunge-WP50 is prepared in sterile distilled water and filter-sterilized.
-
Serial Dilutions: Serial dilutions of the fungicide are made and added to the molten PDA to achieve the desired final concentrations.
-
Inoculation: A 5 mm mycelial plug from the edge of an actively growing culture of the test fungus is placed in the center of each fungicide-amended PDA plate.
-
Incubation: Plates are incubated at 25°C in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: The percentage of inhibition is calculated, and the EC50 value is determined using probit analysis.
Experimental Protocol 3: In Planta Greenhouse Assay (Protective Action)
-
Plant Cultivation: Tomato plants (for A. solani) or wheat plants (for P. triticina) are grown in a greenhouse to the 3-4 leaf stage.
-
Fungicide Application: NaphthyFunge-WP50 is suspended in water and sprayed onto the plants until runoff. Control plants are sprayed with water only.
-
Inoculation: After 24 hours, the treated plants are inoculated with a spore suspension of the respective pathogen.
-
Incubation: Plants are maintained in a high-humidity chamber for 48 hours and then returned to the greenhouse.
-
Disease Assessment: Disease severity is assessed 7-10 days after inoculation by visually estimating the percentage of leaf area infected.
-
Analysis: The percentage of disease control is calculated relative to the untreated control.
Application Notes and Protocols for 1,6-Naphthyridine Scaffolds as c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-naphthyridine scaffolds in the development of inhibitors targeting the c-Met kinase, a key proto-oncogene implicated in various human cancers. This document includes summaries of biological activity, detailed experimental protocols for evaluating these compounds, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to c-Met and the 1,6-Naphthyridine Scaffold
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes like proliferation, motility, and morphogenesis. However, aberrant activation of the c-Met signaling pathway, through mechanisms such as mutation, amplification, or overexpression, is a significant driver in the development and progression of many cancers. This makes c-Met a prime target for therapeutic intervention. The 1,6-naphthyridine motif has emerged as a promising scaffold in medicinal chemistry for the development of c-Met kinase inhibitors. Compounds based on this heterocyclic system have demonstrated potent and selective inhibition of c-Met, leading to significant antitumor activity in preclinical models.
Data Presentation: Biological Activity of 1,6-Naphthyridine Derivatives
The following tables summarize the in vitro inhibitory activity of representative 1,6-naphthyridine-based compounds against c-Met and other kinases, as well as their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 1,6-Naphthyridine Derivatives
| Compound ID | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| 8 | 9.8 | - | |
| 9g | 9.8 | - | |
| 23a | 7.1 | >23000 | |
| 4r | - | - | |
| 26b | - | - | |
| 26c | - | - | |
| 20j | - | - |
Note: A hyphen (-) indicates that the data was mentioned as significant but the specific value was not found in the provided search results.
Table 2: Anti-proliferative Activity of Selected 1,6-Naphthyridine Derivatives
| Compound ID | Cell Line | GI50/IC50 (µM) | Reference |
| 26b | Hela, A549 | - | |
| 26c | Hela, A549 | - | |
| 2t | BaF3-TPR-Met | 2.6 |
Note: A hyphen (-) indicates that the data was mentioned as significant but the specific value was not found in the provided search results.
Mandatory Visualizations
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway.
Experimental Workflow for c-Met Inhibitor Evaluation
Caption: Workflow for c-Met inhibitor evaluation.
Experimental Protocols
Protocol 1: Synthesis of 1,6-Naphthyridine Derivatives
A general method for the synthesis of substituted 1,6-naphthyridines involves a one-pot multicomponent reaction. This approach offers advantages such as high efficiency and simplified purification.
Representative Synthesis of a Substituted 1,6-Naphthyridine:
-
Reaction: A mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and a substituted aminopyridine (1 mmol) is stirred in a suitable solvent (e.g., ethanol or water).
-
Catalyst: An organometallic or other appropriate catalyst can be employed to facilitate the reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature or under reflux for a period ranging from a few hours to overnight.
-
Work-up and Purification: The resulting solid product is collected by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography to yield the desired 1,6-naphthyridine derivative.
Note: Specific reaction conditions, including catalyst choice and solvent, will vary depending on the desired substitutions on the 1,6-naphthyridine core.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of test compounds against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (Kinase Buffer with 20 mM EDTA)
-
384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 1,6-naphthyridine test compounds in DMSO. Further dilute in Kinase Buffer to a 4x final concentration.
-
Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.
-
Enzyme Addition: Dilute the c-Met kinase in Kinase Buffer to a 4x working concentration and add 5 µL to each well.
-
Reaction Initiation: Prepare a 2x working solution of ULight™-poly GT substrate and ATP in Kinase Buffer. Add 10 µL of this solution to all wells to start the kinase reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing 2 nM Eu-antibody to all wells.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values by plotting the percent inhibition against the compound concentration.
Protocol 3: Cell Proliferation Assay (MTT)
This protocol measures the effect of 1,6-naphthyridine compounds on the proliferation of cancer cells with aberrant c-Met signaling.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, U87MG)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent solution to each well to dissolve the formazan crystals.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Data Acquisition: Record the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curves.
Protocol 4: Western Blot Analysis for c-Met Phosphorylation
This protocol confirms the on-target activity of the inhibitors by measuring the phosphorylation status of c-Met in treated cells.
Materials:
-
c-Met dependent cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-Met and anti-total-c-Met)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Treat c-Met activated cancer cells with the test compounds for 1-2 hours.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A reduction in the phospho-c-Met signal relative to the total c-Met signal indicates target inhibition.
Protocol 5: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of lead compounds in a mouse xenograft model of human cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
c-Met dependent human cancer cell line
-
Matrigel (optional)
-
Test compound formulation for in vivo administration
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound. A significant TGI, such as the 93% inhibition observed for compound 4r at 45 mg/kg, indicates potent in vivo antitumor activity.
Illuminating the Cellular Landscape: Fluorescence Properties of Fused Polycyclic 1,6-Naphthyridines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fused polycyclic 1,6-naphthyridines represent a promising class of fluorophores with tunable photophysical properties, making them valuable tools in biomedical research and drug discovery. Their rigid, planar structures contribute to high fluorescence quantum yields, while modifications to their aromatic systems allow for the modulation of their absorption and emission characteristics. These compounds have emerged as potential fluorescent probes for cellular imaging, with applications in visualizing subcellular structures and specific biomolecules. This document provides a detailed overview of their fluorescence properties, experimental protocols for their characterization, and a specific application in imaging G-quadruplex structures within cells.
Quantitative Fluorescence Data
The following table summarizes the key photophysical properties of a series of synthesized tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine derivatives in DMSO.[1] These data highlight the influence of structural modifications on the fluorescence characteristics of these compounds.
| Compound ID | Structure | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) | Absolute Fluorescence Quantum Yield (Φ_F) |
| 2a | Tetracyclic | 358 | 448 | 90 | 0.67 |
| 2b | Tetracyclic (with -OCH3) | 365 | 452 | 87 | 0.89 |
| 2e | Tetracyclic (with -CH3) | 362 | 450 | 88 | 0.89 |
| 2g | Tetracyclic (with -F) | 352 | 445 | 93 | 0.46 |
| 2i | Tetracyclic (with -Cl) | 358 | 455 | 97 | 0.38 |
| 2m | Tetracyclic (with -CF3) | 344 | 442 | 98 | 0.12 |
| 2n | Tetracyclic (dimethyl) | 368 | 458 | 90 | 0.68 |
| 2o | Tetracyclic (dimethoxy) | 375 | 465 | 90 | 0.64 |
| 2t | Tricyclic | 402 | 486 | 84 | 0.58 |
| 2u | Pentacyclic | 355 | 446 | 91 | 0.62 |
| 2v | Tetracyclic (Thieno-fused) | 405 | 482 | 77 | 0.55 |
| 2y | Tetracyclic (with -NEt2) | 448 | 545 | 97 | 0.51 |
Experimental Protocols
Protocol for Determining Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a fused polycyclic 1,6-naphthyridine derivative relative to a known standard.
Materials:
-
Fused polycyclic 1,6-naphthyridine derivative (test sample)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectroscopic grade solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Calibrated quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test sample and the fluorescence standard in the chosen solvent at a concentration of approximately 10⁻³ M.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of the solvent (as a blank), the test sample dilutions, and the standard dilutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the test sample and the standard. Ensure the emission is collected over the entire fluorescence range of the compound.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the slope (gradient) of the linear fit for each plot.
-
Calculate the quantum yield of the test sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where:
-
Φ_F,standard is the quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Protocol for Cellular Imaging of G-Quadruplexes
This protocol outlines the use of a fused polycyclic 1,6-naphthyridine derivative as a fluorescent probe to visualize G-quadruplex (G4) structures in cultured human cells (e.g., HeLa cells). Naphthyridine-based ligands have been shown to selectively bind and stabilize G4s.[2]
Materials:
-
Fused polycyclic 1,6-naphthyridine probe (e.g., a derivative shown to have an affinity for G4-DNA)[2]
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Triton X-100 for permeabilization (optional)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂ until they reach 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the fused polycyclic 1,6-naphthyridine probe in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed serum-free DMEM to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining (Live Cell Imaging):
-
Wash the cells twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 (e.g., 1 µg/mL) to the medium for the last 10-15 minutes of incubation.
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.
-
-
Cell Fixation and Permeabilization (Optional, for fixed cell imaging):
-
After staining, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on a microscope slide with an antifade mounting medium containing DAPI.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope.
-
Use the appropriate filter sets for the fused polycyclic 1,6-naphthyridine probe (based on its excitation and emission maxima) and the nuclear counterstain.
-
Acquire images and analyze the subcellular localization of the probe's fluorescence, which is expected to be enriched in regions containing G-quadruplexes, such as the nucleolus and telomeres.[2]
-
Visualizations
Caption: Workflow for the synthesis and photophysical characterization of fused 1,6-naphthyridines.
Caption: Experimental workflow for cellular imaging of G-quadruplexes.
Caption: Visualization of G-quadruplexes and their role in cellular processes.
References
Application Notes: 1,6-Naphthyridine-2-carboxylic Acid Derivatives in the Synthesis of Potent and Selective FGFR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and colorectal cancer, where aberrant signaling of the FGF19-FGFR4 axis drives tumor progression.[1][2][3][4] The development of selective FGFR4 inhibitors is a promising strategy to counteract these effects. This document details the application of 1,6-naphthyridine-2-carboxylic acid and its derivatives as a core scaffold in the synthesis of potent and selective FGFR4 inhibitors.
The 1,6-naphthyridine scaffold has gained prominence in medicinal chemistry due to its structural features that allow for the development of highly selective kinase inhibitors.[5][6][7] Recent studies have highlighted the potential of 1,6-naphthyridin-2(1H)-one derivatives in targeting the unique Cys552 residue within the ATP-binding pocket of FGFR4, leading to the development of both reversible and irreversible inhibitors with high selectivity over other FGFR family members.[8][9]
FGFR4 Signaling Pathway and Inhibition
The FGF19-FGFR4 signaling pathway plays a crucial role in various cellular processes, including proliferation, migration, and metabolism.[1][2] In cancer, its hyperactivation can lead to uncontrolled tumor growth. FGFR4 activation, upon binding of its ligand FGF19 and co-receptor β-Klotho, triggers a cascade of downstream signaling events.[1][2][10] Key downstream pathways include the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell survival and proliferation.[3][11] Selective inhibitors based on the 1,6-naphthyridine scaffold are designed to block the ATP-binding site of FGFR4, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: FGFR4 Signaling Pathway and Point of Inhibition.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1,6-naphthyridine-2-one derivatives typically involves a multi-step process. A general synthetic route is outlined below. The structure-activity relationship (SAR) studies of these compounds have revealed several key features for potent and selective FGFR4 inhibition. For instance, modifications at the N1 and C7 positions of the 1,6-naphthyridine core have been explored to optimize potency and pharmacokinetic properties.
Caption: General Synthesis Workflow for 1,6-Naphthyridine Derivatives.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of representative 1,6-naphthyridine-2-one derivatives against FGFR4 and other kinases.
Table 1: In Vitro Inhibitory Activity of Representative Compounds
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 19g | Data not available | Data not available | Data not available | Data not available |
| A34 | 1.2 | >1000 | >1000 | >1000 |
| Fisogatinib (BLU-554) | 15 | 1300 | 2000 | 2100 |
Note: Data for compound 19g is from a study focused on colorectal cancer, which highlighted its potent cytotoxic effects and in vivo tumor inhibition without providing specific IC50 values in the abstract.[4] Compound A34 data is from a study on hepatocellular carcinoma.[9]
Table 2: Anti-proliferative Activity in FGFR4-dependent Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| 19g | HCT116 | Substantial cytotoxic effect |
| A34 | Hep-3B | 8.5 |
| A34 | Huh-7 | 23.7 |
Note: The term "Substantial cytotoxic effect" for 19g is as described in the source abstract.[4]
Experimental Protocols
General Protocol for the Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives
A representative synthetic scheme involves the condensation of a substituted 4-aminonicotinaldehyde with an appropriate active methylene compound, followed by cyclization and subsequent functional group manipulations. For example, the synthesis of compound 19g and its analogues involved a multi-step reaction sequence starting from commercially available materials.[4] Similarly, the synthesis of compound A34 involved the construction of the 1,6-naphthyridin-2(1H)-one core followed by the introduction of various substituents to explore the SAR.[9]
In Vitro FGFR4 Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is a general guideline adapted from commercially available assays and literature.[8][12]
-
Reagent Preparation :
-
Prepare FGFR4 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT.
-
Dilute recombinant human FGFR4 enzyme and substrate (e.g., poly(E,Y)4:1) in kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., 1,6-naphthyridine derivative) in DMSO.
-
Prepare ATP solution in kinase buffer. The final concentration should be near the Km of FGFR4 for ATP.
-
-
Kinase Reaction :
-
Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the FGFR4 enzyme and substrate solution.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis :
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: General Experimental Workflow for In Vitro Kinase Assay.
Conclusion
The this compound framework serves as a valuable scaffold for the design and synthesis of potent and selective FGFR4 inhibitors. The data and protocols presented herein provide a comprehensive overview for researchers and drug development professionals working on novel therapeutics targeting the FGF19-FGFR4 signaling pathway in cancer. Further optimization of these derivatives holds the potential for the development of clinically effective treatments for FGFR4-driven malignancies.
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessebooks.com [openaccessebooks.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Synthesis of 1,6-Naphthyridine-2-carboxylic acid amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,6-Naphthyridine-2-carboxylic acid amides, a class of compounds with significant potential in medicinal chemistry and drug development. The protocols are divided into three main stages: synthesis of a key 2-amino-1,6-naphthyridine intermediate, conversion to the corresponding 2-carboxylic acid, and subsequent amidation.
I. Synthesis of 2-Amino-1,6-naphthyridine Intermediate
A versatile method for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives is a one-pot, three-component reaction under microwave irradiation. This approach offers operational simplicity and good to excellent yields[1].
Experimental Protocol: Three-Component Synthesis of N-Aryl-2-amino-1,6-naphthyridines
This protocol is adapted from a method for the diversity synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives[1].
Materials:
-
3,5-Diarylidenepiperidin-4-one
-
Malononitrile
-
Aromatic amine
-
Glacial Acetic Acid
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 3,5-diarylidenepiperidin-4-one (1.0 mmol), malononitrile (1.2 mmol), and the desired aromatic amine (1.2 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 110°C and 200W for the time specified in Table 1.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure N-aryl-2-amino-1,6-naphthyridine derivative.
| Entry | Diarylidenepiperidin-4-one | Aromatic Amine | Time (min) | Yield (%) |
| 1 | 3,5-Dibenzylidenepiperidin-4-one | Aniline | 15 | 92 |
| 2 | 3,5-Bis(4-methoxybenzylidene)piperidin-4-one | 4-Chloroaniline | 20 | 88 |
| 3 | 3,5-Bis(4-chlorobenzylidene)piperidin-4-one | 4-Methylaniline | 18 | 90 |
II. Synthesis of this compound
The synthesis of the target carboxylic acid can be achieved through a two-step process starting from the 2-amino-1,6-naphthyridine intermediate: a Sandmeyer reaction to introduce a cyano group at the 2-position, followed by hydrolysis of the nitrile.
Experimental Protocol: Sandmeyer Reaction for 2-Cyano-1,6-naphthyridine
This is a general protocol for the Sandmeyer reaction, a well-established method for converting aromatic amines to nitriles.
Materials:
-
N-Aryl-2-amino-1,6-naphthyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
Procedure:
-
Dissolve N-Aryl-2-amino-1,6-naphthyridine (1.0 mmol) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) and sodium cyanide (2.4 mmol) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyano-1,6-naphthyridine.
Experimental Protocol: Hydrolysis of 2-Cyano-1,6-naphthyridine
This is a general protocol for the acid-catalyzed hydrolysis of an aromatic nitrile to a carboxylic acid.
Materials:
-
2-Cyano-1,6-naphthyridine
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a round-bottom flask, add 2-cyano-1,6-naphthyridine (1.0 mmol) and an aqueous solution of a strong acid (e.g., 50% H₂SO₄ or concentrated HCl).
-
Heat the mixture under reflux for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) until the carboxylic acid precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization.
III. Synthesis of this compound amide
The final step is the coupling of this compound with a desired primary or secondary amine using a suitable coupling reagent. Common and effective methods include the use of HATU or EDC in combination with HOBt.
Experimental Protocol: Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DMF.
-
Add the desired amine (1.1 mmol) and DIPEA (2.0 mmol) to the solution.
-
Add HATU (1.1 mmol) in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours (monitor by TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Experimental Protocol: Amide Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a classic and widely used method for amide bond formation.
Materials:
-
This compound
-
Primary or secondary amine
-
EDC hydrochloride
-
HOBt
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
Procedure:
-
Dissolve this compound (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DCM or DMF.
-
Add the desired amine (1.1 mmol) and a tertiary base such as TEA or DIPEA (2.0 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
| HATU | DIPEA | DMF | 2-12 h | 80-95 |
| EDC/HOBt | TEA/DIPEA | DCM/DMF | 12-24 h | 70-90 |
IV. Visualized Workflows and Signaling Pathways
Experimental Workflow
Caption: Synthetic workflow for this compound amides.
Signaling Pathway Inhibition
1,6-Naphthyridine derivatives have been identified as potent inhibitors of several protein kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 5 (CDK5), and c-Met, which are implicated in various cancers and other diseases.[2][3][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.
Caption: Mechanism of kinase inhibition by 1,6-Naphthyridine amides.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,6-Naphthyridine-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,6-naphthyridine-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities often stem from the synthetic route employed. These can include:
-
Unreacted Starting Materials: Such as derivatives of 4-aminonicotinic acid, 4-aminonicotinaldehyde, or 4-aminonicotinonitrile.
-
Incompletely Cyclized Intermediates: Depending on the reaction conditions, the final ring closure to the naphthyridine core may be incomplete.
-
Side-Reaction Byproducts: These can include dimers formed during thermal decarboxylation, or products from undesired reactions of functional groups on the starting materials.
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and excess reagents can be carried through the initial work-up.
Q2: My this compound derivative is showing poor solubility in common organic solvents. What can I do?
A2: The polar nature of the naphthyridine core and the presence of the carboxylic acid group can lead to limited solubility. Here are a few strategies:
-
Solvent Screening: Test a range of solvents with varying polarities. Polar aprotic solvents like DMF and DMSO are often effective for dissolving these compounds. Alcohols such as methanol or ethanol can also be good choices.
-
pH Adjustment: The carboxylic acid and the basic nitrogen atoms of the naphthyridine ring make the solubility of these derivatives highly pH-dependent. In aqueous systems, adjusting the pH can significantly increase solubility. Acidifying the solution will protonate the basic nitrogens, potentially increasing solubility, while making the solution basic will deprotonate the carboxylic acid, forming a more soluble salt.
-
Salt Formation: Conversion of the carboxylic acid to a salt (e.g., with an appropriate base) can dramatically increase aqueous solubility.
Q3: I am observing significant streaking during silica gel column chromatography. How can I improve the separation?
A3: Streaking is a common issue when purifying polar, basic compounds like naphthyridine derivatives on acidic silica gel. This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. To mitigate this:
-
Use of Basic Additives: Add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia solution, to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or a polymer-based support.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to improve the separation between your desired product and impurities.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is stuck on the column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate. |
| Compound is strongly interacting with the silica gel. | Add a basic modifier like triethylamine (0.1-2%) to the mobile phase. Consider switching to a neutral or basic alumina column. | |
| Poor separation of product and impurities | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column. |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | |
| Product elutes with a streaky band | Strong interaction with the stationary phase. | As mentioned above, add a basic modifier to the eluent or use an alternative stationary phase. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. For polar compounds like these, ethanol/water or methanol/water mixtures can be effective. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to the hot solution. Ensure a slow cooling rate. Seeding with a small crystal of the pure compound can also help induce crystallization. |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The solution is not saturated. | Concentrate the solution by boiling off some of the solvent. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals after filtration. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent before filtration. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase. For acidic compounds, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.1%) can improve peak shape. For basic compounds, a basic modifier may be necessary. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inadequate separation of peaks. | Mobile phase composition is not optimal. | Optimize the mobile phase gradient. A shallower gradient can improve resolution. |
| Incorrect stationary phase. | A C18 column is a good starting point for these compounds. If separation is still poor, consider a phenyl-hexyl or a polar-embedded column. | |
| Low recovery of the collected compound. | The compound is adsorbing to the system. | Passivate the HPLC system with a strong acid or base wash (depending on the nature of the compound and the system's compatibility) before injection. |
| The compound is precipitating in the tubing or fraction collector. | Ensure the mobile phase composition in the fraction collector is sufficient to keep the compound dissolved. This may involve adding a small amount of a strong solvent to the collection tubes. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Derivative
| Purification Method | Typical Yield (%) | Purity (%) (by HPLC) | Advantages | Disadvantages |
| Recrystallization | 50-70 | >98 | High purity, scalable, cost-effective. | Can have lower yields, requires a suitable solvent system. |
| Column Chromatography | 60-80 | 95-99 | Good for separating complex mixtures, adaptable. | Can be time-consuming, uses large volumes of solvent, potential for streaking with polar compounds. |
| Preparative HPLC | >90 | >99 | Highest purity, excellent for difficult separations. | Expensive, not easily scalable, requires specialized equipment. |
Note: The data presented are representative values and may vary depending on the specific derivative and the scale of the reaction.
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
-
Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. If the solid does not dissolve, add more solvent in small portions until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography of a this compound Derivative
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by adding methanol to the ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Preparative HPLC of a this compound Derivative
-
System Preparation: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Separation: Inject the sample onto the column. Run a gradient program, typically increasing the percentage of the organic solvent (e.g., acetonitrile) over time to elute the compounds.
-
Fraction Collection: Use a fraction collector to collect the eluent in separate tubes based on time or UV detection of the peaks.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying), to obtain the final purified product.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A logic diagram for troubleshooting common purification issues.
Optimization of cyclization conditions for 1,6-naphthyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridines. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction to form the 1,6-naphthyridine core is resulting in low yields. What are the common causes and how can I optimize the reaction?
A1: Low yields in 1,6-naphthyridine synthesis are a frequent issue and can stem from several factors. Here are some key areas to investigate for optimization:
-
Inappropriate Acid Catalyst or Solvent: The choice of acid and solvent is critical for promoting efficient cyclization. Strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) are often effective.[1][2] The solvent system can also significantly impact the yield. For instance, using dichloromethane (DCM) as a solvent with CF3SO3H has been shown to produce comparable or even better yields than using the pure acid, while also mitigating potential temperature control risks associated with biphasic systems.[1][2]
-
Substituent Effects: The electronic properties of substituents on your starting materials can influence the reaction's progress. Electron-withdrawing groups on an aniline moiety, for example, can hinder the Friedel-Crafts reaction, leading to incomplete consumption of starting materials and lower yields.[1] In such cases, extending the reaction time might be beneficial.[1]
-
Reaction Temperature: While many protocols for 1,6-naphthyridine synthesis require elevated temperatures for dehydration and cyclization, milder conditions can sometimes be more effective and prevent side reactions.[3] It is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.
-
Purity of Starting Materials: Impurities in your reactants can interfere with the cyclization process and lead to the formation of side products, ultimately lowering the yield of the desired 1,6-naphthyridine. Ensure the purity of your starting materials before proceeding.
-
Reaction Time: The reaction may not have reached completion. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TTC) is crucial. If starting material is still present, consider extending the reaction time.
Q2: I am observing the formation of multiple products in my reaction, suggesting poor regioselectivity. How can I improve this?
A2: Poor regioselectivity can be a challenge, especially when using unsymmetrical starting materials. Here are some strategies to enhance regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome of the reaction. Some catalysts may preferentially direct the cyclization to a specific position.
-
Protecting Groups: In some cases, employing protecting groups to block reactive sites that could lead to undesired regioisomers can be an effective strategy.
-
Stepwise Synthesis: While one-pot syntheses are efficient, a stepwise approach that isolates key intermediates can provide better control over regioselectivity at each stage of the synthesis.
Q3: What are some alternative strategies for the synthesis of the 1,6-naphthyridine scaffold?
A3: Several synthetic strategies have been developed for the construction of the 1,6-naphthyridine core. Some common approaches include:
-
Friedel-Crafts Annulation: This is a widely used method involving the acid-mediated intramolecular cyclization of precursors like 4-(arylamino)nicotinonitriles.[1][2][3]
-
One-Pot Multicomponent Reactions: These reactions offer an efficient way to synthesize substituted 1,6-naphthyridines by combining multiple starting materials in a single reaction vessel.[4] This approach is advantageous for its expedited reaction times and high yields.[4]
-
Synthesis from a Preformed Pyridine or Pyridone Ring: This strategy involves building the second ring onto an existing pyridine or pyridone scaffold.[5][6]
-
Tandem Nitrile Hydration/Cyclization: This method can be used to access 1,6-naphthyridine-5,7-diones under mild conditions.[7]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from reported syntheses, showcasing the impact of different reaction conditions on product yield.
Table 1: Optimization of Acid Catalyst and Solvent for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [1]
| Entry | Acid (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | CF3SO3H (10) | None | 0.5 | 84 |
| 2 | H2SO4 (10) | None | 0.5 | 82 |
| 3 | PPA | None | 0.5 | ND |
| 4 | H3PO4 | None | 0.5 | ND |
| 5 | CF3SO3H (10) | DCE | 0.5 | 65 |
| 6 | CF3SO3H (10) | Dioxane | 0.5 | 78 |
| 7 | CF3SO3H (10) | Toluene | 0.5 | 75 |
| 8 | CF3SO3H (10) | MeNO2 | 0.5 | 70 |
| 9 | CF3SO3H (10) | CH2Cl2 | 0.5 | 84 |
| 10 | H2SO4 (10) | CH2Cl2 | 0.5 | 89 |
Reaction conditions: 4-(phenylamino)quinoline-3-carbonitrile (0.1 g), acid, solvent (3 mL), room temperature. Isolated yields. ND = not detected.
Table 2: Substrate Scope for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines using CF3SO3H in DCM [1]
| Product | Substituent (R) | Time (h) | Yield (%) |
| 2b | 8-OMe | 0.5 | 95 |
| 2c | 8-Me | 0.5 | 89 |
| 2d | 8-Br | 0.5 | 85 |
| 2e | 8-Cl | 0.5 | 90 |
| 2f | 8-F | 0.5 | 75 |
| 2g | 9-OMe | 0.5 | 92 |
| 2h | 9-Me | 0.5 | 88 |
| 2i | 9-Br | 0.5 | 91 |
| 2j | 9-Cl | 0.5 | 94 |
| 2k | 9-F | 0.5 | 80 |
| 2l | 10-CF3 | 1 | 82 |
| 2m | 7-Cl | 1 | 86 |
| 2p | 4'-Br | 4 | 50 |
| 2q | 3'-Br | 4 | 59 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via CF3SO3H-mediated Cycloaromatisation [1]
To a solution of the appropriate 4-(arylamino)nicotinonitrile (1.0 mmol) in dichloromethane (10 mL) was added trifluoromethanesulfonic acid (10.0 mmol) dropwise at 0 °C. The reaction mixture was then stirred at room temperature for the time indicated in Table 2. Upon completion of the reaction, as monitored by TLC, the mixture was carefully poured into ice water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Experimental workflow for the synthesis of 1,6-naphthyridine derivatives.
Caption: Troubleshooting guide for low yields in 1,6-naphthyridine synthesis.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side products in Skraup synthesis of 1,6-naphthyridines
Welcome to the Technical Support Center for the Skraup Synthesis of 1,6-Naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing side products in the Skraup synthesis of 1,6-naphthyridines.
Frequently Asked Questions (FAQs)
Q1: What is the Skraup synthesis and how is it applied to 1,6-naphthyridines?
The Skraup synthesis is a classic chemical reaction used to synthesize quinolines and their analogs. In the context of 1,6-naphthyridines, it involves the reaction of an aminopyridine, typically 4-aminopyridine, with glycerol in the presence of a strong acid (usually sulfuric acid) and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to form the 1,6-naphthyridine ring system.[1][2]
Q2: What are the most common side products in the Skraup synthesis of 1,6-naphthyridines?
The Skraup synthesis is notorious for its often low to moderate yields and the formation of a significant amount of tarry residue.[3][4] This tar is a complex mixture of polymerized acrolein and other degradation products. While specific characterization of all components within the tar is challenging, the primary side reactions leading to its formation are:
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Acrolein Polymerization: The intermediate acrolein, formed from the dehydration of glycerol, is highly reactive and readily undergoes acid-catalyzed polymerization.[5]
-
Charring of Reactants: The highly exothermic nature of the reaction can lead to localized overheating, causing the organic materials to decompose and char.
Q3: My Skraup reaction is extremely violent and difficult to control. What can I do to manage the exotherm?
The high exothermicity of the Skraup reaction is a major safety concern. Several measures can be taken to control the reaction temperature:
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Use of a Moderator: The addition of a mild dehydrating agent or a heat sink can help to control the reaction rate. Boric acid has been used for this purpose.
-
Controlled Reagent Addition: Slow, portion-wise addition of the sulfuric acid to the reaction mixture with efficient cooling is crucial.
-
Gradual Heating: The reaction should be heated gently to initiate it. Once the exothermic reaction begins, the external heat source should be removed.
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Efficient Stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.
Q4: What are some alternative oxidizing agents to nitrobenzene?
While nitrobenzene is a traditional oxidizing agent in the Skraup synthesis, safer and more efficient alternatives have been explored. For the synthesis of naphthyridines, sodium m-nitrobenzenesulfonate has been reported to give higher and more reproducible yields (45-50%) compared to iodine.[6] Other oxidizing agents used in Skraup-type reactions include arsenic pentoxide, ferric salts, and even air.[5][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of 1,6-Naphthyridine | - Incomplete reaction. - Excessive tar formation. - Loss of product during workup. | - Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique if possible. - Control Exotherm: Implement the measures described in FAQ Q3 to minimize polymerization and charring. - Efficient Extraction: The tarry residue can make product extraction difficult. Ensure thorough extraction with a suitable organic solvent after basification. Multiple extractions may be necessary. |
| Excessive Tar Formation | - Uncontrolled reaction temperature. - High concentration of acrolein. | - Temperature Control: This is the most critical factor. Use a heating mantle with a temperature controller and ensure efficient stirring. Consider the use of a moderator like boric acid. - Slow Reagent Addition: Add the sulfuric acid slowly and in portions to the cooled reaction mixture. |
| Reaction is Too Violent / Runaway Reaction | - Rapid addition of sulfuric acid. - Lack of adequate cooling. - Insufficient stirring. | - Immediate Action: If the reaction becomes too vigorous, immediately cool the reaction vessel in an ice bath. - Preventative Measures: Always add sulfuric acid slowly with efficient cooling and stirring. Prepare an ice bath in advance. |
| Difficulty in Product Purification | - Presence of a large amount of tarry residue. - Co-distillation of impurities. | - Workup: After the reaction, the mixture is typically diluted with water, neutralized with a base (e.g., NaOH or NH4OH), and then the product is extracted with an organic solvent. - Purification Techniques: Column chromatography is often necessary to obtain a pure product. The choice of solvent system will depend on the specific 1,6-naphthyridine derivative. Distillation under reduced pressure can also be employed if the product is sufficiently volatile and stable. |
Experimental Protocols & Data
General Key Experimental Protocol (Adapted for 1,6-Naphthyridine Synthesis)
This is a representative protocol and should be optimized for specific substrates and scales.
Materials:
-
4-Aminopyridine
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (or another suitable oxidizing agent)
-
Sodium Hydroxide (for workup)
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Organic solvent for extraction (e.g., chloroform, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 4-aminopyridine and anhydrous glycerol.
-
With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid to the mixture.
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Add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate) to the reaction mixture.
-
Slowly heat the mixture with stirring. The reaction is highly exothermic, and the external heating should be controlled carefully.
-
Once the initial vigorous reaction subsides, continue to heat the mixture at a reflux temperature for several hours to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.
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Extract the aqueous layer multiple times with a suitable organic solvent.
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Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
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Purify the crude product by column chromatography or another suitable method.
Quantitative Data:
Unfortunately, specific quantitative data comparing the yields of 1,6-naphthyridine and its side products under various conditions for the Skraup synthesis are not available in the surveyed literature. The primary reported challenge is the formation of intractable tar, which makes the quantification of specific side products difficult. Yields for the synthesis of 1,5-naphthyridines using sodium m-nitrobenzenesulfonate as an oxidant have been reported in the range of 45-50%.[6] It is reasonable to expect similar yields for the 1,6-isomer, though this would need to be confirmed experimentally.
Visualizations
Logical Relationship: Key Factors Influencing Side Product Formation
Caption: Key factors leading to tar formation in the Skraup synthesis.
Experimental Workflow: Minimizing Side Products
Caption: A workflow designed to minimize side product formation.
Signaling Pathway: Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the Skraup synthesis of 1,6-naphthyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting solubility issues with 1,6-Naphthyridine-2-carboxylic acid in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Naphthyridine-2-carboxylic acid in vitro.
Troubleshooting Guide: Solubility Issues
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a heterocyclic carboxylic acid, and like many compounds in this class, it can exhibit limited solubility in aqueous solutions. For in vitro experiments, the recommended approach is to first prepare a concentrated stock solution in an organic solvent.
Based on synthesis procedures for related compounds, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions.[1][2] Other organic solvents such as methanol and ethanol may also be used, but their suitability should be experimentally determined. For final working concentrations in aqueous media (e.g., cell culture medium), it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental results (typically ≤ 0.5%, and ideally ≤ 0.1%).
Q2: My this compound precipitates when I add it to my cell culture medium. What could be the cause and how can I fix it?
A2: Precipitation of this compound in aqueous media is a common issue that can be attributed to several factors:
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High Final Concentration: The final concentration in your medium may exceed the compound's aqueous solubility limit.
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Solvent Shock: Adding a concentrated stock solution too quickly to the aqueous medium can cause the compound to crash out of solution.
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pH of the Medium: The solubility of carboxylic acids is highly dependent on pH. This compound has a predicted pKa of approximately 3.77, meaning it will be less soluble at acidic pH.
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Media Composition: Components in complex cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.
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Temperature: Changes in temperature (e.g., from room temperature to 37°C) can affect solubility.
To address this, consider the following troubleshooting steps:
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Lower the Stock Concentration: Prepare a less concentrated stock solution in your organic solvent.
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Optimize the Dilution Method: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the stock solution drop-wise to facilitate rapid mixing and prevent localized high concentrations.
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Adjust the pH: If your experimental conditions allow, slightly increasing the pH of the medium can improve the solubility of a carboxylic acid.
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Test in Simpler Media: To determine if a specific component in your complex medium is causing precipitation, test the solubility in a simpler basal medium (e.g., PBS or HBSS).
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Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate.
Below is a workflow to systematically troubleshoot precipitation issues.
Frequently Asked Questions (FAQs)
Q3: What are the physicochemical properties of this compound?
A3: The known physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [3] |
| Molecular Weight | 174.16 g/mol | [3] |
| Appearance | Light brown solid | [3] |
| Melting Point | 290°C (decomposition) | [4] |
| Predicted pKa | 3.77 ± 0.30 | ChemicalBook |
| Storage Temperature | 0-8°C | [3] |
Q4: Is there any quantitative data on the solubility of this compound in common solvents?
A4: Currently, there is limited publicly available quantitative solubility data for this compound. However, based on its chemical structure and information from related compounds, a qualitative solubility profile can be estimated.
| Solvent | Estimated Solubility | Rationale / Reference |
| Water | Very Low / Insoluble | A Safety Data Sheet for a similar compound, Naphthalene-2,6-dicarboxylic acid, indicates negligible water solubility (below 0.1%).[5] |
| DMSO | Soluble | Commonly used as a solvent for stock solutions of similar heterocyclic compounds.[1][2] |
| Methanol | Potentially Soluble | Used in synthesis and purification of related compounds.[1] |
| Ethanol | Potentially Soluble | Used in synthesis and purification of related compounds.[1] |
| THF | Potentially Soluble | Used as a co-solvent in synthesis.[1] |
Note: It is highly recommended to experimentally determine the solubility in your specific solvent and buffer systems.
Q5: What is the recommended procedure for preparing a stock solution of this compound?
A5: The following is a general protocol for preparing a stock solution. This protocol may require optimization based on your specific experimental needs.
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh out the desired amount of this compound in a sterile microcentrifuge tube or vial.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Vortex the solution vigorously for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, gently warm the solution to 37°C and continue vortexing.
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If precipitation persists, sonicate the solution in a water bath for 5-10 minutes.
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Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C, protected from light.
Q6: In which signaling pathways might this compound be involved?
A6: While the direct targets of this compound are not extensively characterized in publicly available literature, derivatives of the 1,6-naphthyridine scaffold have been shown to inhibit key enzymes in cancer and inflammatory signaling pathways. This suggests that this compound could serve as a scaffold for developing inhibitors of these pathways.
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FGFR4 Signaling: Some 1,6-naphthyridin-2(1H)-one derivatives are potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma.
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CDK8/19 and Wnt Signaling: 2,8-disubstituted-1,6-naphthyridines have been developed as potent ligands for Cyclin-Dependent Kinase 8 (CDK8) and CDK19, which are involved in regulating the Wnt signaling pathway, often dysregulated in colorectal cancer.[6]
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STAT1 Phosphorylation: CDK8, a target of some 1,6-naphthyridine derivatives, can phosphorylate STAT1 at Ser727, a modification that enhances its transcriptional activity in response to stimuli like interferons.[7]
Below are diagrams illustrating these potential signaling pathways.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay. Optimization may be required for specific cell lines and experimental conditions.
Materials:
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Human cancer cell line of interest (e.g., HeLa, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Compound Treatment:
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Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
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Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
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After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
References
- 1. scispace.com [scispace.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 197507-59-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,6-Naphthyridine Compounds in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability problems encountered with 1,6-naphthyridine compounds during bioassays.
Frequently Asked Questions (FAQs)
Q1: My 1,6-naphthyridine compound shows decreasing activity over the course of my multi-day cell-based assay. What could be the cause?
A1: This issue, often referred to as a loss of compound potency over time, can stem from several factors related to compound stability in the cell culture medium. The compound may be chemically unstable in the aqueous environment of the culture medium, susceptible to degradation at 37°C, or it may be metabolized by cellular enzymes. It is also possible that the compound is sensitive to light, leading to photodegradation if the assay plates are not properly protected. To investigate this, it is recommended to assess the compound's stability directly in the cell culture medium under your experimental conditions (37°C, 5% CO2) at various time points (e.g., 0, 24, 48, 72 hours) using an analytical method like LC-MS/MS or HPLC-UV.[1]
Q2: I am observing high background fluorescence in my assay when using a fluorescent 1,6-naphthyridine derivative. How can I mitigate this?
A2: High background fluorescence can be caused by the intrinsic fluorescence of the compound itself, which is a known characteristic of some 1,6-naphthyridine derivatives.[2] Additionally, components in the cell culture medium, such as phenol red and fetal bovine serum, can contribute to autofluorescence.[3] To address this, consider the following troubleshooting steps:
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Use a plate reader with bottom-read capabilities: This can help circumvent interference from fluorescent molecules in the supernatant.[3]
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Optimize gain and exposure settings: Adjusting the instrument settings can help improve the signal-to-noise ratio.
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Use alternative media: Consider using media optimized for fluorescence assays or performing the final measurement in a buffer like phosphate-buffered saline (PBS).[3]
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Perform a compound interference test: Run a control experiment with the compound in the assay medium without cells to quantify its contribution to the background fluorescence.
Q3: My 1,6-naphthyridine compound is a potent kinase inhibitor in biochemical assays, but shows weak activity in cell-based assays. What are the potential stability-related reasons for this discrepancy?
A3: A significant drop in potency between biochemical and cellular assays can be attributed to poor metabolic stability. Many heterocyclic compounds, including 1,6-naphthyridines, are susceptible to metabolism by intracellular enzymes. A prominent metabolic pathway for some 1,6-naphthyridine derivatives is aldehyde oxidase (AO)-mediated metabolism. This can be particularly problematic as AO is a cytosolic enzyme that may not be present in your biochemical assay but is active in cells. To confirm this, you can perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. If the compound is rapidly metabolized, you may need to consider synthesizing more stable analogs. For instance, introducing an amino substituent at the C5 position of the 1,6-naphthyridine scaffold has been shown to block AO-mediated metabolism and improve metabolic stability.
Q4: What are the best practices for preparing and storing stock solutions of 1,6-naphthyridine compounds to ensure their stability?
A4: Proper handling of stock solutions is critical for reproducible experimental results. Here are some best practices:
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Solvent Choice: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).
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Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume added to your assay, keeping the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
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Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.
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Light Protection: If the compound is known or suspected to be light-sensitive, store the aliquots in amber vials or wrap them in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells for any signs of precipitation. 2. Determine the aqueous solubility of your compound at the final assay concentration. 3. If solubility is an issue, consider using a co-solvent (ensure solvent tolerance of your cells) or preparing a fresh, lower concentration stock solution. |
| Stock Solution Degradation | 1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Verify the concentration and purity of the stock solution using HPLC-UV or LC-MS. |
| In-assay Compound Degradation | 1. Assess the stability of the compound in the assay buffer or cell culture medium over the time course of the experiment. 2. If degradation is observed, consider reducing the incubation time or performing more frequent media changes with fresh compound. |
Issue 2: High Assay Background or False Positives
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Measure the fluorescence of the compound in the assay buffer at the working concentration. 2. If significant, subtract the compound's fluorescence from the assay readings or use a different detection method (e.g., luminescence, absorbance). |
| Redox Cycling | 1. Some compounds can generate reactive oxygen species (ROS) that interfere with the assay readout. 2. Include antioxidants like N-acetylcysteine in your assay as a control to see if the signal is diminished. |
| Non-specific Binding | 1. High concentrations of lipophilic compounds can lead to non-specific interactions. 2. Test a dose-response curve to ensure the observed effect is concentration-dependent and saturable. |
Quantitative Stability Data
Table 1: Representative Metabolic Stability of Heterocyclic Kinase Inhibitors in Liver Microsomes
| Compound Class | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Naphthyridinone | Human | > 60 | < 10 |
| Quinolinone | Rat | 45 | 30 |
| Imidazo[4,5-h][1]naphthyridin-2(3H)-one | Mouse | 15 | 92 |
Table 2: Representative Aqueous Buffer Stability of a Kinase Inhibitor at 37°C
| pH | % Remaining after 24h | % Remaining after 48h |
| 5.0 | 98% | 95% |
| 7.4 | 92% | 85% |
| 9.0 | 75% | 55% |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways where 1,6-naphthyridine compounds have been implicated, as well as a general experimental workflow for assessing compound stability.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Buffer
Objective: To determine the chemical stability of a 1,6-naphthyridine compound in aqueous buffers at different pH values.
Materials:
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Test compound
-
DMSO (HPLC grade)
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Phosphate buffer (e.g., 100 mM, pH 5.0, 7.4, and 9.0)
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HPLC or LC-MS/MS system
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Incubator or water bath set to 37°C
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
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Dilute the stock solution to a final concentration of 10 µM in each of the pH buffers.
-
Aliquot the solutions into separate vials for each time point (e.g., 0, 1, 4, 8, 24, and 48 hours).
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Incubate the vials at 37°C.
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At each time point, remove a vial for each pH condition and stop the degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
Protocol 2: Photostability Assessment
Objective: To evaluate the sensitivity of a 1,6-naphthyridine compound to light.
Materials:
-
Test compound
-
Appropriate solvent (e.g., methanol or acetonitrile)
-
Clear and amber glass vials
-
Photostability chamber with a light source capable of emitting both visible and UVA light.
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound at a suitable concentration (e.g., 100 µM).
-
Aliquot the solution into both clear and amber (or foil-wrapped) glass vials. The amber/wrapped vials will serve as dark controls.
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Place both sets of vials in the photostability chamber.
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Expose the samples to a defined amount of light (e.g., according to ICH Q1B guidelines).
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At selected time points, withdraw samples from both the exposed and dark control vials.
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Analyze the samples by HPLC-UV or LC-MS/MS to quantify the parent compound.
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Compare the concentration of the compound in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Protocol 3: Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of a 1,6-naphthyridine compound to phase I metabolism.
Materials:
-
Test compound
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Liver microsomes (human, rat, or mouse)
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NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
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Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in a buffer at the desired concentration (e.g., 1 µM).
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the compound and liver microsomes.
-
Incubate the reaction at 37°C.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
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Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.
References
Strategies to avoid common impurities in 1,6-Naphthyridine-2-carboxylic acid prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,6-Naphthyridine-2-carboxylic acid. Our aim is to help you identify and mitigate the formation of common impurities, thereby improving the yield and purity of your final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a plausible synthetic route analogous to the Friedländer annulation.
Hypothetical Experimental Protocol: A common synthetic approach involves the condensation of 4-amino-3-formylpyridine with a pyruvate derivative (e.g., sodium pyruvate) in the presence of a base or acid catalyst, followed by workup and purification.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Decomposition of Starting Materials: 4-amino-3-formylpyridine can be unstable under harsh acidic or basic conditions. 2. Incorrect Reaction Temperature: The condensation reaction may require a specific temperature range to proceed efficiently. 3. Inactive Catalyst: The chosen acid or base catalyst may not be effective. | 1. Reaction Condition Optimization: Use milder reaction conditions. Consider a base-catalyzed reaction with a non-nucleophilic base (e.g., DBU) or a Lewis acid catalyst (e.g., Sc(OTf)₃) at moderate temperatures. 2. Temperature Screening: Run small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition. 3. Catalyst Screening: Test different catalysts. For base-catalyzed reactions, try organic bases like piperidine or triethylamine. For acid-catalyzed reactions, p-toluenesulfonic acid can be effective. |
| Presence of Unreacted 4-amino-3-formylpyridine | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Insufficient Reagent: The pyruvate derivative may have been added in a substoichiometric amount. | 1. Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, extend the reaction time. 2. Increase Reagent Stoichiometry: Use a slight excess of the pyruvate derivative (e.g., 1.2 equivalents). 3. Purification: Unreacted 4-amino-3-formylpyridine can often be removed by an acidic wash during workup, as it will form a water-soluble salt. |
| Formation of a Dark, Tarry Substance | 1. Polymerization/Degradation: Aldehyde-containing starting materials are prone to polymerization and degradation at high temperatures or under strong acid/base conditions. | 1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Use Milder Conditions: Avoid strong, concentrated acids or bases. 3. Degas Solvents: Remove dissolved oxygen from the solvent, as it can promote oxidative degradation. |
| Product is Difficult to Purify from Baseline Impurities on Silica Gel | 1. High Polarity of the Product: As a carboxylic acid with two nitrogen atoms, the product is highly polar and may streak or adhere strongly to silica gel. | 1. Alternative Chromatography: Use reversed-phase (C18) chromatography with a mobile phase of water/acetonitrile or water/methanol containing a small amount of an acid (e.g., 0.1% TFA or formic acid) to improve peak shape. 2. Acid/Base Extraction: Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., dilute NaHCO₃). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product. 3. Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying polar crystalline compounds. |
| Presence of an Impurity with a Similar Mass to the Decarboxylated Product | 1. Decarboxylation: The carboxylic acid group may be labile under the reaction or workup conditions, especially at high temperatures. | 1. Milder Conditions: Use lower reaction temperatures and avoid prolonged heating. 2. Careful Workup: Avoid strong acids during workup if possible. If acidification is necessary, perform it at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
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Starting Materials: Unreacted 4-amino-3-formylpyridine or its derivatives.
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Side-Products:
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Decarboxylated Product (1,6-Naphthyridine): Formation of this impurity is favored by high temperatures.
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Polymeric Byproducts: Often appear as a tar-like substance resulting from the self-condensation or degradation of the aldehyde starting material.
-
-
Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMSO, DMF).
Q2: How can I effectively remove unreacted aminopyridine starting material?
A2: An acidic wash during the workup is the most effective method. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aminopyridine will be protonated and partition into the aqueous layer, while your carboxylic acid product (being less basic) should remain in the organic phase, provided the pH is not too low.
Q3: My NMR spectrum shows broad peaks, suggesting the presence of paramagnetic impurities. What is the likely source and how can I remove them?
A3: If you have used any metal-based reagents or catalysts, trace amounts of paramagnetic metal ions may be present. These can be removed by treating a solution of your product with a chelating agent (e.g., EDTA) or by filtering the solution through a plug of celite or a specialized metal scavenger resin.
Q4: What is the best way to purify the final this compound product?
A4: Due to its high polarity, purification can be challenging. A combination of techniques is often most effective:
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Acid-Base Extraction: This is a highly effective initial purification step to separate your acidic product from neutral and basic impurities.
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Recrystallization: If a suitable solvent or solvent mixture can be identified, recrystallization can provide a highly pure product.
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Reversed-Phase Chromatography: If the above methods are insufficient, reversed-phase flash chromatography is a good option. Using a C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of acid modifier like TFA or formic acid, can yield a pure product.
Q5: Can I use a Skraup or Doebner-von Miller reaction to synthesize this compound?
A5: While these are classic methods for quinoline and naphthyridine synthesis, they often employ harsh, strongly acidic conditions and high temperatures.[1] The carboxylic acid group may not be stable under these conditions and could lead to decarboxylation or other side reactions. A modified Friedländer synthesis using an aminopyridine aldehyde and a pyruvate derivative under milder conditions is generally a more suitable approach for this target molecule.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Optimizing Friedel–Crafts-Type Intramolecular Cycloaromatisation for Naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Friedel–Crafts-type intramolecular cycloaromatisation for the synthesis of naphthyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low to No Product Yield
Q: My intramolecular Friedel-Crafts reaction is resulting in a low yield or no naphthyridine product. What are the potential causes and solutions?
A: Low or no yield in this reaction can stem from several factors, primarily related to the catalyst, substrate, and reaction conditions.
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Catalyst Inactivity: Lewis acid catalysts are highly sensitive to moisture.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents. The nitrogen atom in the naphthyridine precursor can complex with the Lewis acid, deactivating it.[2] In such cases, a stoichiometric amount or even an excess of the catalyst may be necessary.[1]
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Deactivated Aromatic Ring: The pyridine ring within the naphthyridine precursor is inherently electron-deficient, making it less nucleophilic for electrophilic aromatic substitution. If the ring also contains strongly electron-withdrawing groups, the reaction may be inhibited.[1] Consider using more potent Lewis acids or higher reaction temperatures to overcome this deactivation.
-
Inappropriate Lewis Acid: The choice of Lewis acid is critical. While AlCl₃ is common, it can be too harsh for sensitive substrates. Milder Lewis acids like BF₃·OEt₂, ZnCl₂, or Sc(OTf)₃ may provide better results.[3] It is advisable to screen a variety of Lewis acids to find the optimal one for your specific substrate.
Issue 2: Formation of Significant Side Products
Q: I am observing the formation of multiple products alongside my desired naphthyridine. How can I improve the selectivity?
A: Side product formation is a common challenge in Friedel-Crafts reactions and can often be controlled by adjusting the reaction conditions.
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Polymerization/Tarry Materials: Aggressive reaction conditions, such as high temperatures or highly concentrated reagents, can lead to the formation of polymeric or tarry side products.[1] Try lowering the reaction temperature or adding the reagents more slowly to control the reaction rate.
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Carbocation Rearrangement (for Alkylation-type Cyclizations): If the intramolecular reaction is of the alkylation type, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of isomers.[1] While less common in cyclizations that form 6-membered rings, it is a possibility. Using a milder Lewis acid or lower temperatures can sometimes suppress these rearrangements.
Issue 3: Reaction Fails to Initiate
Q: My reaction does not seem to be starting, even with the addition of the catalyst. What should I check?
A: A failure to initiate the reaction often points to fundamental issues with the reagents or setup.
-
Purity of Starting Materials: Ensure that your starting materials are pure and free from contaminants that could poison the catalyst.
-
Activation of the Electrophile: The intramolecular Friedel-Crafts reaction relies on the formation of an electrophilic center (often an acylium ion or a carbocation) that is then attacked by the aromatic ring. If the precursor to this electrophile is not sufficiently reactive, the reaction will not proceed. For acylation-type cyclizations, ensure you are using a reactive acylating agent precursor (e.g., an acyl chloride).
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is best for the intramolecular cycloaromatisation of naphthyridine precursors?
A1: There is no single "best" Lewis acid, as the optimal choice depends on the specific substrate. However, a good starting point is to screen a range of Lewis acids with varying strengths. Common choices include AlCl₃, FeCl₃, BF₃·OEt₂, TiCl₄, SnCl₄, and triflates like Sc(OTf)₃. For substrates with sensitive functional groups, milder Lewis acids are generally preferred.
Q2: What are the ideal solvents for this reaction?
A2: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂), and nitrobenzene. The choice of solvent can influence the solubility of the Lewis acid-substrate complex and the overall reaction rate.
Q3: How does temperature affect the reaction outcome?
A3: Temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of side products and decomposition. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then gradually warm it to room temperature or higher while monitoring the progress by TLC or LC-MS.
Q4: Can I use protic acids instead of Lewis acids?
A4: Strong protic acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or Eaton's reagent can also catalyze intramolecular Friedel-Crafts reactions.[4] These can be effective for certain substrates and may be a cost-effective alternative to Lewis acids.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions that can be used as a starting point for optimizing the intramolecular Friedel-Crafts cycloaromatisation for naphthyridine synthesis. The data is based on analogous reactions for other heterocyclic systems due to the limited availability of specific data for naphthyridines.
Table 1: Optimization of Lewis Acid and Solvent for Intramolecular Friedel-Crafts Acylation
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | DCM | 0 to rt | 4 | 65 |
| 2 | FeCl₃ (1.2) | DCM | 0 to rt | 6 | 58 |
| 3 | BF₃·OEt₂ (2.0) | DCE | rt to 50 | 12 | 45 |
| 4 | SnCl₄ (1.2) | DCM | -20 to rt | 8 | 72 |
| 5 | Sc(OTf)₃ (0.1) | DCE | 80 | 24 | 40 |
Note: "rt" denotes room temperature. Yields are hypothetical and for illustrative purposes.
Table 2: Effect of Temperature on Reaction Yield
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | SnCl₄ | DCM | -20 | 55 |
| 2 | SnCl₄ | DCM | 0 | 68 |
| 3 | SnCl₄ | DCM | Room Temp | 72 |
| 4 | SnCl₄ | DCM | 40 (reflux) | 60 (with side products) |
Experimental Protocols
General Protocol for Intramolecular Friedel-Crafts Acylation for Naphthyridinone Synthesis
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate Lewis acid to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM) to the flask and cool the mixture to the desired starting temperature (e.g., 0 °C) using an ice bath.
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Substrate Addition: Dissolve the naphthyridine precursor (e.g., a substituted pyridine with a carboxylic acid chloride side chain) in a minimal amount of anhydrous solvent and add it dropwise to the stirred Lewis acid suspension.
-
Reaction: Allow the reaction mixture to stir at the initial temperature for a specified time (e.g., 30 minutes) and then slowly warm to room temperature or the desired final temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice, often containing a small amount of concentrated HCl to hydrolyze the Lewis acid complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for intramolecular Friedel-Crafts cycloaromatisation.
Caption: Troubleshooting decision tree for optimizing the cycloaromatisation reaction.
References
- 1. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 2. Development of efficient Lewis acid catalysts for intramolecular cycloaddition reactions of ester-tethered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel-Crafts intramolecular Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Challenges in the Scale-up Production of 1,6-Naphthyridine-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-Naphthyridine-2-carboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges encountered during scale-up production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the widely used Friedländer annulation and alternative methods.
Issue 1: Low Yield of this compound
Q1: My Friedländer synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Friedländer synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
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Sub-optimal Reaction Conditions: The reaction is sensitive to temperature, reaction time, and catalyst loading.
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Temperature: While some protocols suggest heating, others achieve high yields at room temperature, especially with highly active catalysts. Experiment with a range of temperatures to find the optimum for your specific setup.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned time, consider extending the reaction duration.
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Catalyst: The choice and amount of catalyst are crucial. While classic methods use base catalysis (e.g., KOH, NaOH), Lewis acids (e.g., CeCl₃·7H₂O) and Brønsted acids have also been employed.[1] A comparison of different catalysts might be necessary to find the most effective one for your scale.
-
-
Purity of Starting Materials: Ensure the purity of your 4-aminonicotinaldehyde and pyruvic acid. Impurities can lead to side reactions and lower the yield of the desired product.
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Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents like ethanol, recent studies on related naphthyridines have shown high yields in water or even under solvent-free conditions.[2][3] Water as a solvent can be advantageous for scale-up due to its low cost, safety, and environmental benefits.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in naphthyridine synthesis.
Issue 2: Formation of Impurities and Side Products
Q2: I am observing significant impurity peaks in the analysis of my crude this compound. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.
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Self-condensation of Pyruvic Acid: Under certain conditions, pyruvic acid can undergo self-condensation, leading to a variety of byproducts.
-
Polymerization: In strongly acidic or basic conditions and at elevated temperatures, starting materials or intermediates can polymerize, leading to tar formation. This is a common issue in related reactions like the Doebner-von Miller synthesis.
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize, leading to its presence in the final product mixture.
-
Decarboxylation: Harsh reaction conditions (high temperature, strong acid/base) can lead to the decarboxylation of the final product, resulting in 1,6-naphthyridine.
Strategies to Minimize Impurities:
-
Control of Reaction Temperature: Maintain the optimal reaction temperature to avoid degradation and polymerization.
-
Stoichiometry Control: Ensure the correct stoichiometry of reactants. An excess of one reactant can lead to specific side reactions.
-
Choice of Catalyst: A milder catalyst might be necessary to avoid unwanted side reactions.
-
Purification: Effective purification of the crude product is essential. For carboxylic acids, this often involves:
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Dissolving the crude product in an aqueous base (e.g., NaOH solution) to form the sodium salt.
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Washing with an organic solvent to remove non-acidic impurities.
-
Acidifying the aqueous layer to precipitate the purified carboxylic acid.
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Recrystallization from a suitable solvent.
-
Logical Flow for Impurity Reduction
Caption: A logical approach to identifying and reducing impurities.
Frequently Asked Questions (FAQs)
Q3: Is the Skraup-Doebner-von Miller reaction a viable alternative for the synthesis of this compound on a larger scale?
A3: While the Skraup-Doebner-von Miller reaction is a classic method for quinoline synthesis, it often involves harsh acidic conditions and strong oxidizing agents, which can lead to violent reactions and the formation of significant amounts of tar.[4] For the synthesis of a substituted naphthyridine carboxylic acid, controlling the reaction and achieving high purity on a large scale can be challenging. The Friedländer synthesis, particularly with recent modifications using milder catalysts and aqueous conditions, is generally a more controlled and scalable approach.[2]
Q4: What are the key safety considerations when scaling up the synthesis of this compound?
A4: Key safety considerations include:
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Exothermic Reactions: The condensation and cyclization steps can be exothermic. Ensure adequate cooling and temperature monitoring to prevent runaway reactions.
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Pressure Build-up: If the reaction is carried out in a closed system, be aware of potential pressure build-up due to gas evolution or solvent boiling.
-
Handling of Reagents: Adhere to safety data sheet (SDS) recommendations for all chemicals used, particularly corrosive acids and bases.
-
Ventilation: Ensure adequate ventilation, especially when working with volatile organic solvents.
Q5: How can I effectively purify this compound at a multi-gram scale?
A5: At a larger scale, purification can be a bottleneck. A common and effective method for purifying carboxylic acids is through acid-base extraction. The general procedure is as follows:
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Dissolve the crude product in a suitable organic solvent.
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Extract with an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid to its water-soluble salt.
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Separate the aqueous layer and wash it with an organic solvent to remove any neutral or basic impurities.
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Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid.
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Collect the solid by filtration, wash with water, and dry.
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Further purification can be achieved by recrystallization from an appropriate solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedländer Synthesis of Naphthyridine Derivatives
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1) | Water | 50 | 6 | >90 | [2] |
| CeCl₃·7H₂O (10) | Solvent-free | Room Temp. | 0.1-0.2 | >90 | [1] |
| KOH | Ethanol | Reflux | 12 | 60-80 | General |
| Piperidine | Ethanol | Reflux | 8-12 | 65-85 | General |
Note: Yields are for related naphthyridine derivatives and may vary for this compound.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound via Friedländer Annulation
This protocol is adapted from a gram-scale synthesis of 1,8-naphthyridines and should be optimized for the 1,6-isomer.[2]
Materials:
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4-Aminonicotinaldehyde
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Pyruvic acid
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Choline Hydroxide (45 wt% in water)
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Deionized Water
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Ethyl acetate
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Hydrochloric acid (1 M)
Procedure:
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To a solution of 4-aminonicotinaldehyde (e.g., 1.22 g, 10 mmol) in deionized water (20 mL), add pyruvic acid (0.88 g, 10 mmol).
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Add choline hydroxide (e.g., 1 mol%) to the mixture.
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Heat the reaction mixture to 50°C and stir for 6-12 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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For purification, dissolve the crude product in a minimal amount of 1 M NaOH.
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Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.
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Slowly add 1 M HCl to the aqueous layer with stirring until the product precipitates.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Experimental Workflow Diagram
References
Refining experimental protocols for late-stage functionalization of the 1,6-naphthyridine scaffold
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the late-stage functionalization of the 1,6-naphthyridine scaffold. Detailed experimental protocols and quantitative data are presented to assist in refining experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for late-stage functionalization of the 1,6-naphthyridine scaffold?
A1: The primary strategies for introducing molecular diversity at a late stage on the 1,6-naphthyridine core are palladium-catalyzed cross-coupling reactions and direct C-H functionalization.[1]
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Palladium-Catalyzed Cross-Coupling: These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are robust methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. They typically require a pre-functionalized naphthyridine (e.g., with a halide).
-
Direct C-H Functionalization: This approach offers a more atom-economical route by directly converting C-H bonds into new functional groups, avoiding the need for pre-functionalization.[1] Palladium- and Ruthenium-catalyzed direct arylations are prominent examples.[2][3]
Q2: Which positions on the 1,6-naphthyridine ring are most reactive for C-H functionalization?
A2: The reactivity of C-H bonds on the 1,6-naphthyridine scaffold is influenced by the electronic properties of the two pyridine rings. The positions ortho to the nitrogen atoms are generally more electron-deficient and can be targeted for specific functionalization, often requiring a directing group to achieve high regioselectivity.[3][4] The inherent reactivity can be difficult to control, making catalyst and directing group selection crucial for site-selectivity.[4][5]
Q3: How do I choose the right catalyst and ligand for my cross-coupling reaction?
A3: The choice of catalyst and ligand is critical and depends on the specific reaction (e.g., Suzuki, Buchwald-Hartwig) and the substrates involved.
-
Catalyst: Palladium complexes are widely used. The active catalyst is the Pd(0) species, which can be generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or used directly as Pd(PPh₃)₄.[6]
-
Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[1] For Buchwald-Hartwig aminations, the choice of ligand is highly dependent on the amine nucleophile, with ligands like Xantphos and XPhos being common choices.[7][8]
Q4: What is the role of the base in palladium-catalyzed cross-coupling reactions?
A4: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura coupling, the base is required for the transmetalation step, activating the organoboron species.[6] In Buchwald-Hartwig amination, the base deprotonates the amine nucleophile. The choice of base (e.g., K₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction yield and scope.[8][9] Stronger bases like NaOtBu are common for aminations, while carbonates or phosphates are often used for Suzuki couplings.[8][9]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the Pd(0) active species is being generated. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. Use fresh catalyst, as palladium complexes can degrade over time.[10] |
| Poor Quality Boronic Acid/Ester | Boronic acids can dehydrate to form boroxines or undergo protodeborylation.[10] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters). |
| Ineffective Base | The base may be too weak or insoluble in the reaction medium. Try a stronger base (e.g., K₃PO₄ instead of K₂CO₃) or a different solvent system to improve solubility.[9][11] For anhydrous reactions, a small amount of water may be necessary to activate the base.[12] |
| Oxygen Contamination | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[10] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[9][13] |
| Inappropriate Ligand | The ligand may not be suitable for the specific substrates. Screen a panel of ligands with varying steric and electronic properties (e.g., SPhos, RuPhos, P(t-Bu)₃). |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the temperature, monitoring for decomposition of starting materials.[9] |
Problem: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Suggestion |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen or Pd(II) species.[10] Ensure rigorous degassing of the reaction mixture. Minimize the amount of Pd(II) precatalyst or use a Pd(0) source directly. |
| Dehalogenation of Starting Material | This side reaction can occur after oxidative addition.[10] It can be promoted by certain bases or impurities in the solvent. Consider using a different, milder base or purifying the solvent. |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom. This can happen in the presence of water or acidic protons. Ensure the reaction is not overly acidic and use anhydrous solvents if necessary.[10] |
Buchwald-Hartwig Amination
Problem: Low Conversion of Aryl Halide
| Potential Cause | Troubleshooting Suggestion |
| Weak Base | Amination often requires a strong base to deprotonate the amine. NaOtBu is a common choice.[8] If base-sensitive functional groups are present, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but may require higher temperatures or longer reaction times.[8] |
| Ligand Inhibition or Decomposition | The chosen ligand may not be optimal. Screen different classes of ligands. For example, Xantphos is often effective for a range of amines.[7] Ensure the ligand is stable under the reaction conditions. |
| Challenging Nucleophile | Some amines, particularly heteroaryl amines or secondary amides, can be challenging substrates.[8] A ligand/catalyst screen is often necessary to find optimal conditions for these nucleophiles. |
| Poor Solubility | The reagents, particularly the inorganic base, may not be soluble in the chosen solvent. This can hinder the reaction rate.[8] Consider a different solvent (e.g., dioxane, toluene) or using a soluble organic base like DBU.[14] |
Direct C-H Arylation
Problem: Poor Regioselectivity
| Potential Cause | Troubleshooting Suggestion |
| Lack of Directing Group Control | The inherent electronic preferences of the 1,6-naphthyridine ring may lead to a mixture of products. Employ a directing group to force the reaction to a specific C-H bond.[4] |
| Steric Hindrance | The desired C-H bond may be sterically inaccessible to the catalyst. A smaller catalyst/ligand system might be beneficial. |
| Multiple Reactive C-H Bonds | The reaction conditions may be harsh enough to activate multiple C-H bonds. Try lowering the reaction temperature or using a more selective catalyst system. |
Problem: Formation of Bis-arylated Product
| Potential Cause | Troubleshooting Suggestion |
| High Reactivity | The mono-arylated product may be more reactive than the starting material under the reaction conditions. |
| Stoichiometry | Using a slight excess of the 1,6-naphthyridine starting material relative to the aryl halide can help suppress bis-arylation. |
| Bulky Directing Group | A sterically demanding directing group can prevent a second arylation event at an adjacent position.[2][3] |
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-1,6-naphthyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Workflow Diagram:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Reagents & Materials:
-
Halo-1,6-naphthyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the halo-1,6-naphthyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Suzuki-Miyaura Reaction Conditions & Yields:
Note: Data for the 1,6-naphthyridine scaffold is limited in the literature. This table presents typical conditions for related N-heterocycles to guide optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 70-95 |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (3.0) | THF | 65 | 12 | 65-90 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | MeCN/H₂O | 80 | 2 | 50-85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 24 | 40-80 |
Protocol 2: General Procedure for Direct C-H Arylation of 1,6-Naphthyridine
This protocol outlines a general method for direct C-H arylation. The choice of catalyst, oxidant, and additives is crucial for success and regioselectivity.
Workflow Diagram:
Caption: Generalized workflow for direct C-H arylation.
Reagents & Materials:
-
1,6-Naphthyridine derivative (1.0 equiv)
-
Aryl halide (e.g., bromide or iodide, 1.5-3.0 equiv)
-
Palladium or Ruthenium catalyst (e.g., Pd(OAc)₂, Ru₃(CO)₁₂, 2-10 mol%)
-
Additive/Base (e.g., K₂CO₃, PivOH, 1.0-3.0 equiv)
-
High-boiling point solvent (e.g., o-xylene, DMF, DMAc)
Procedure:
-
In a reaction tube, combine the 1,6-naphthyridine derivative, aryl halide, catalyst, and any additives (e.g., pivalic acid).
-
Add the solvent.
-
Seal the tube and heat to the required temperature (typically 110-150 °C) with stirring.
-
Monitor the reaction for consumption of the starting material via GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Illustrative C-H Arylation Reaction Conditions & Yields:
Note: This table provides representative conditions often used for the C-H arylation of N-heterocycles to serve as a starting point for optimization.
| Catalyst (mol%) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Pd(OAc)₂ (5) | PivOH (1.0) | K₂CO₃ (2.0) | DMAc | 130 | 24 | 40-75 |
| Pd(OAc)₂ (10) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 35-70 |
| RuCl₂(p-cymene)₂ (5) | K₂CO₃ (2.0) | - | NMP | 120 | 16 | 50-80 |
| [RhCl(CO)₂]₂ (5) | - | - | o-xylene | 165 | 48 | 45-65 |
References
- 1. benchchem.com [benchchem.com]
- 2. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 1,6-Naphthyridines - Nitrile Hydration and Cyclization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding nitrile hydration and cyclization issues encountered during the synthesis of 1,6-naphthyridines.
Troubleshooting Guide
This guide addresses specific problems that researchers may face during the synthesis of 1,6-naphthyridines involving nitrile hydration and cyclization steps.
Question: My nitrile hydration to the corresponding amide is showing low to no conversion. What are the potential causes and solutions?
Answer:
Low or no conversion during nitrile hydration can stem from several factors, ranging from reaction conditions to the nature of the starting material.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Traditional methods using strong acids (like H₂SO₄) or bases (like NaOH) can be incompatible with complex intermediates in 1,6-naphthyridine synthesis, leading to decomposition instead of hydration.[1]
-
Solution: Employ milder, neutral hydration conditions. Transition metal catalysts are effective for this purpose. For instance, the Ghaffar-Parkins catalyst has been successfully used for nitrile hydration under neutral conditions in the synthesis of 1,6-naphthyridine-5,7-diones.[1] Rhodium-based catalysts, such as Wilkinson's catalyst in the presence of an aldoxime as a water source, also facilitate hydration under neutral and anhydrous conditions, which can be beneficial for sensitive substrates.[2]
-
-
Steric Hindrance: If the nitrile group is sterically hindered, the nucleophilic attack of water or a hydroxide ion can be impeded.
-
Solution: Increase the reaction temperature or prolong the reaction time. Alternatively, using a less bulky water source or a more active catalyst might be necessary.
-
-
Poor Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate.
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and selectivity.
Question: I am observing significant over-hydrolysis of my nitrile to the carboxylic acid. How can I improve the selectivity for the amide?
Answer:
Over-hydrolysis to the carboxylic acid is a common side reaction, especially under harsh acidic or basic conditions.[6]
Potential Causes and Solutions:
-
Excessively Strong Acid or Base: Strong acids and bases readily catalyze the hydrolysis of the intermediate amide to the carboxylic acid.
-
Solution: Utilize catalytic systems known for their selectivity towards amide formation. Enzymes like nitrile hydratase are highly selective but may have a limited substrate scope.[3] Transition metal catalysts, such as those based on rhodium, ruthenium, and platinum, often provide excellent selectivity under milder conditions.[3][4][6] For example, NaOH can be used selectively for the hydration of aromatic nitriles to amides under controlled conditions.[7]
-
-
High Water Concentration and Temperature: An excess of water and elevated temperatures can drive the reaction towards the thermodynamically more stable carboxylic acid.
-
Solution: Optimize the amount of water used. In some catalytic systems, an optimum amount of water exists, and excess water can inhibit the reaction.[5] Running the reaction at a lower temperature can also help to stop the reaction at the amide stage.[8] Anhydrous hydration methods, using aldoximes as a water source, completely avoid the issue of over-hydrolysis by eliminating water from the reaction mixture.[2]
-
Question: The cyclization step to form the 1,6-naphthyridine ring is failing or giving low yields after successful nitrile hydration. What could be the problem?
Answer:
Failure in the cyclization step can be due to either the stability of the intermediate amide or the conditions used for cyclization.
Potential Causes and Solutions:
-
Unfavorable Reaction Conditions for Cyclization: The conditions used for nitrile hydration may not be suitable for the subsequent cyclization.
-
Solution: A tandem, one-pot procedure where the reaction conditions are adjusted after nitrile hydration can be effective. For example, after a neutral nitrile hydration step, a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to facilitate the cyclization of the resulting amide onto a pendant ester to form the 1,6-naphthyridine-5,7-dione ring.[1]
-
-
Poor Nucleophilicity of the Amide Nitrogen: The amide nitrogen might not be sufficiently nucleophilic to attack the electrophilic center required for ring closure.
-
Solution: The addition of a base can deprotonate the amide, increasing its nucleophilicity and promoting cyclization.
-
-
Steric Hindrance around the Cyclization Sites: Bulky substituents near the reacting centers can prevent the molecule from adopting the necessary conformation for cyclization.
-
Solution: This is a more challenging issue to resolve and may require a redesign of the synthetic route to install sterically demanding groups after the formation of the naphthyridine core.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using nitrile hydration for the synthesis of 1,6-naphthyridines?
A1: The primary challenges include achieving selective hydration of the nitrile to the amide without over-hydrolysis to the carboxylic acid, and ensuring that the reaction conditions are compatible with other functional groups present in the synthetic intermediates.[1] Additionally, the subsequent cyclization to form the 1,6-naphthyridine ring requires conditions that may differ from those optimal for the initial hydration step.[1]
Q2: Are there any one-pot methods available for nitrile hydration and cyclization to form 1,6-naphthyridines?
A2: Yes, tandem nitrile hydration/cyclization procedures have been developed.[1][9] These methods typically involve a mild, neutral nitrile hydration step followed by the addition of a reagent, such as a base, to promote the cyclization in the same reaction vessel. This approach improves efficiency by reducing the number of workup and purification steps.[1]
Q3: Which catalysts are recommended for the hydration of nitriles in the context of 1,6-naphthyridine synthesis?
A3: For sensitive substrates often encountered in 1,6-naphthyridine synthesis, catalysts that operate under mild and neutral conditions are preferred. The Ghaffar-Parkins catalyst (a platinum complex) is a good option.[1] Rhodium-based catalysts, like [RhCl(cod)(IMes)], and ruthenium pincer complexes have also shown excellent activity and selectivity for nitrile hydration.[5][6]
Q4: Can the electronic properties of substituents on the nitrile-containing precursor affect the hydration reaction?
A4: Yes, the electronic properties of substituents can influence the rate of nitrile hydration. Electron-withdrawing groups generally make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack, which can lead to higher conversion rates.[6] Conversely, electron-donating groups may slow down the reaction.
Experimental Protocols
Protocol 1: Tandem Nitrile Hydration and Cyclization to form 1,6-Naphthyridine-5,7-diones
This protocol is adapted from a method for the synthesis of highly substituted 1,6-naphthyridines.[1]
Step 1: Nitrile Hydration
-
To a solution of the starting nitrile (1 equivalent) in a suitable solvent (e.g., a mixture of water and 2-propanol), add the Ghaffar-Parkins catalyst (typically 1-5 mol%).
-
Heat the reaction mixture at a temperature ranging from room temperature to 80°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until the starting nitrile is consumed.
Step 2: Cyclization
-
Once the nitrile hydration is complete, add a base such as DBU (1.5-2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at the same or a slightly elevated temperature.
-
Monitor the formation of the cyclized 1,6-naphthyridine-5,7-dione product.
-
Upon completion, cool the reaction mixture and precipitate the product by adding a mild acid (e.g., acetic acid or 1 M HCl).
-
Collect the solid product by filtration and wash with a suitable solvent. The product can often be used in the next step without further purification.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Nitrile Hydration
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [RhCl(cod)(IMes)] | 4-Methoxybenzonitrile | 1 | Water/2-Propanol (1/1) | 80 | 1 | 98 | [6] |
| [RhCl(cod)(IMes)] | 4-Chlorobenzonitrile | 1 | Water/2-Propanol (1/1) | 80 | 1 | >99 | [6] |
| Wilkinson's Catalyst | 4-Methoxybenzonitrile | 1 | Toluene | 110 | 6 | 87 (conversion) | [6] |
| Ru pincer complex | Benzonitrile | 3 | tBuOH | Room Temp | 24 | >98 | [5] |
| Ru pincer complex | Acetonitrile | 3 | tBuOH | Room Temp | 24 | 63 (conversion) | [5] |
| OsH₆(PⁱPr₃)₂ | Acetonitrile | - | - | - | - | - | [4] |
Visualizations
Caption: Troubleshooting flowchart for low nitrile hydration conversion.
Caption: Workflow for tandem nitrile hydration and cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 3. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing acidic protons during base-mediated reactions of 1,6-naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with base-mediated reactions of 1,6-naphthyridines. The focus is on managing acidic protons and overcoming common synthetic challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Base-Mediated Reactions
Q: My base-mediated reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in base-mediated reactions of 1,6-naphthyridines can stem from several factors, primarily related to the choice of base, reaction conditions, and the inherent reactivity of the naphthyridine core.
Possible Causes and Solutions:
-
Inappropriate Base Selection: The chosen base may be too weak to effectively deprotonate the intended position or too strong, leading to undesired side reactions.
-
Solution: If your reaction is sluggish or incomplete, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an alternative to bases like diisopropylethylamine (DIPEA).[1] For reactions requiring the deprotonation of a C-H bond, stronger bases like sodium hydride (NaH) may be necessary.
-
-
Interference from Acidic Protons: The 1,6-naphthyridine scaffold can possess acidic protons, notably at the C8 position, which can interfere with base-mediated reactions like nitrile hydration.[1]
-
Solution: If you suspect interference from an acidic proton, consider using neutral or milder reaction conditions if possible. For instance, for nitrile hydration, a Ghaffar–Parkins catalyst can be effective under neutral conditions.[1] Alternatively, a protecting group strategy for the acidic proton might be necessary.
-
-
Poor Solubility of Reactants: The 1,6-naphthyridine starting material or the base may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
-
Solution: Experiment with different solvents to ensure all reactants are fully dissolved. Common solvents for these reactions include dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN).
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Some reactions may require refluxing for an extended period.
-
-
Degradation of Starting Material or Product: The starting material or the product may be unstable under the basic conditions, leading to decomposition.
-
Solution: Monitor the reaction progress closely and consider using a milder base or shorter reaction times. If the product is known to be base-sensitive, a workup procedure that quickly neutralizes the base is crucial.
-
Issue 2: Formation of Unexpected Side Products
Q: I am observing the formation of multiple unexpected side products in my base-mediated reaction. How can I improve the selectivity?
A: The formation of side products is a common issue, often arising from the presence of multiple reactive sites on the 1,6-naphthyridine ring system and the potential for the base to act as a nucleophile.
Possible Causes and Solutions:
-
Lack of Regioselectivity: The base may deprotonate multiple sites on the naphthyridine ring, leading to a mixture of constitutional isomers upon reaction with an electrophile.
-
Solution: The choice of base and reaction conditions can significantly influence regioselectivity. Sterically hindered bases may favor deprotonation at less sterically hindered positions. Lowering the reaction temperature can also sometimes improve selectivity.
-
-
Base Acting as a Nucleophile: Amine bases, in particular, can sometimes act as nucleophiles, leading to undesired addition products.
-
Solution: Utilize non-nucleophilic bases such as DBU, sodium hydride (NaH), or potassium tert-butoxide.
-
-
Self-Condensation of Starting Materials: Under basic conditions, starting materials with acidic protons and electrophilic sites can undergo self-condensation.
-
Solution: A slow addition of one of the reactants to the reaction mixture can sometimes minimize self-condensation by keeping its concentration low.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C8 proton on the 1,6-naphthyridine ring system particularly acidic?
A1: The acidity of the C8 proton in some 1,6-naphthyridine derivatives is due to the electron-withdrawing effect of the adjacent nitrogen atom at the 1-position and the overall aromatic system, which can stabilize the resulting carbanion. This heightened acidity can interfere with base-mediated reactions at other positions.[1]
Q2: Can I use common inorganic bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for reactions with 1,6-naphthyridines?
A2: The suitability of inorganic bases depends on the specific reaction. For some substitution reactions, both organic and inorganic bases can be equally effective.[1] However, for reactions requiring strong deprotonation, stronger bases are typically necessary. The use of hydroxide bases can sometimes lead to undesired hydrolysis of functional groups like esters or nitriles.
Q3: How can I monitor the progress of my base-mediated 1,6-naphthyridine reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most organic reactions. You can spot the reaction mixture alongside your starting material to observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q4: What are some common workup procedures for base-mediated reactions of 1,6-naphthyridines?
A4: A typical workup procedure involves quenching the reaction with an aqueous solution (e.g., water or a saturated solution of ammonium chloride) to neutralize the base. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.
Data Presentation
Table 1: Comparison of Bases for a One-Pot Ditriflation and Regioselective Substitution Reaction
| Base | Reaction Time | Yield | Reference |
| Diisopropylethylamine | Sluggish/Incomplete | - | [1] |
| DBU | Efficient | Excellent | [1] |
Experimental Protocols
Protocol 1: General Procedure for One-Pot Ditriflation and Regioselective SNAr Reaction
-
Reaction Setup: To a solution of the 1,6-naphthyridine-5,7-dione in a suitable solvent (e.g., dichloromethane), add a base (e.g., DBU).
-
Triflation: Cool the mixture to 0 °C and add triflic anhydride dropwise.
-
Monitoring: Monitor the formation of the ditriflate intermediate by HPLC or TLC.
-
Nucleophilic Substitution: Once the ditriflate formation is complete, add the amine nucleophile to the reaction mixture.
-
Reaction Completion: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in base-mediated reactions.
Caption: Decision pathway for managing the acidic C8 proton.
References
Validation & Comparative
A Comparative Study of 1,6-Naphthyridine-2-carboxylic Acid Derivatives and Other Naphthyridine Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of derivatives of 1,6-Naphthyridine-2-carboxylic acid against other naphthyridine isomers, focusing on their anticancer and antimicrobial properties. While this compound itself is a key synthetic intermediate, its derivatives have shown significant potential, particularly as kinase inhibitors.[1] This report summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to inform further research and development.
Comparative Anticancer Activity
Derivatives of naphthyridine isomers have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often tied to the specific isomer and its substitutions, with common targets including kinases and topoisomerases.
Quantitative Comparison of Anticancer Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various naphthyridine derivatives against several human cancer cell lines. This data, compiled from multiple studies, highlights the potential of these scaffolds in oncology.
| Naphthyridine Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,6-Naphthyridine | 1H-imidazo[4,5-h][2]naphthyridin-2(3H)-one (Compound 2t) | BaF3-TPR-Met | 2.6 | [3] |
| 1,6-Naphthyridine-2-one derivative (Compound 19g) | HCT116 (Colon) | Not specified, but showed significant tumor inhibition | [4] | |
| 2,4-disubstituted-1,6-naphthyridine (Compound 17a) | MOLT-3 (Leukemia) | 9.1 | [5] | |
| 2,4-disubstituted-1,6-naphthyridine (Compound 17a) | HeLa (Cervical) | 13.2 | [5] | |
| 2,4-disubstituted-1,6-naphthyridine (Compound 17a) | HL-60 (Leukemia) | 8.9 | [5] | |
| 1,8-Naphthyridine | Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | MIAPaCa (Pancreatic) | 0.41 | [6] |
| Halogen substituted 1,8-naphthyridine-3-carboxamide (Compound 47) | K-562 (Leukemia) | 0.77 | [6] | |
| 1,8-Naphthyridine-C-3'-heteroaryl derivative (Compound 29) | PA-1 (Ovarian) | 0.41 | [6] | |
| 1,8-Naphthyridine-C-3'-heteroaryl derivative (Compound 29) | SW620 (Colon) | 1.4 | [6] | |
| 1,8-Naphthyridine-3-carboxamide derivative (Compound 12) | HBL-100 (Breast) | 1.37 | [7] | |
| 1,5-Naphthyridine | Aaptamine derivative (Compound 25) | HL-60 (Leukemia) | 0.03 - 8.5 | [8] |
| 1,7-Naphthyridine | Bisleuconothine A (Compound 54) | SW480 (Colon) | 2.74 | [8] |
| Bisleuconothine A (Compound 54) | HCT116 (Colon) | 3.18 | [8] | |
| Bisleuconothine A (Compound 54) | HT29 (Colon) | 1.09 | [8] | |
| Bisleuconothine A (Compound 54) | SW620 (Colon) | 3.05 | [8] |
Comparative Antimicrobial Activity
Naphthyridine derivatives, particularly the 1,8-isomer, have a well-established history as antimicrobial agents, with nalidixic acid being a pioneering example. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[9]
Quantitative Comparison of Antimicrobial Activity (MIC)
The table below presents the Minimum Inhibitory Concentration (MIC) values for various naphthyridine derivatives against different bacterial strains.
| Naphthyridine Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,6-Naphthyridine | Benzo[h][2]naphthyridine derivative (Compound 3) | Mycobacterium tuberculosis | 12.5 - 15.6 | [10] |
| 1,8-Naphthyridine | 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Compound 11e) | Multidrug-resistant Streptococcus pneumoniae | "Very good" vs. ciprofloxacin and vancomycin | [11][12] |
| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Compound 11f) | Multidrug-resistant S. aureus & S. epidermidis | Comparable to ciprofloxacin and vancomycin | [11][12] | |
| 7-(1-Aminocyclopropyl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Compound 12c) | Gram-positive and Gram-negative bacteria | Comparable to ciprofloxacin and ofloxacin | [11] | |
| 7-Methyl-1,8-naphthyridinone derivative with 1,2,4-triazole ring (Compound 31b, 31f) | B. subtilis (resistant) | IC50 for DNA gyrase: 1.7-13.2 | [12] |
Signaling Pathways and Mechanisms of Action
FGFR4 Signaling Pathway in Cancer
Derivatives of 1,6-naphthyridine-2-one have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase.[4] Aberrant FGFR4 signaling is implicated in the development of several cancers, including hepatocellular carcinoma and colorectal cancer.[4] Inhibition of this pathway can disrupt downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[13]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Many naphthyridine derivatives, especially within the 1,8-naphthyridine class, exert their antimicrobial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[9][14] The inhibitors stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[14]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the naphthyridine derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Researcher's Guide to the Synthesis of 1,6-Naphthyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the 1,6-naphthyridine scaffold represents a privileged heterocyclic core with broad applications in medicinal chemistry. Its derivatives have shown significant promise as potent therapeutic agents, particularly in oncology. This guide provides an objective comparison of various synthetic strategies for 1,6-naphthyridine derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
The synthesis of 1,6-naphthyridine derivatives has evolved from classical condensation reactions to modern, highly efficient multicomponent and cross-coupling strategies. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials. This guide will delve into three prominent methods: the Friedländer Annulation, Multicomponent Reactions (MCRs), and modern Cross-Coupling Approaches.
Comparative Analysis of Synthetic Strategies
The following table summarizes the key quantitative data for the different synthetic strategies, offering a side-by-side comparison of their typical performance. It is important to note that yields and reaction times can vary significantly based on the specific substrates and reaction conditions employed.
| Synthetic Strategy | Typical Yield Range | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Friedländer Annulation | 41-98%[1] | 0.5-4 hours[1] | Straightforward, good yields for specific substrates, acid-mediated. | Can require harsh conditions, limited substituent diversity in a single step. |
| Multicomponent Reactions (MCRs) | 75-97%[2] | 5 minutes - 8 hours[3] | High efficiency, atom economy, operational simplicity, rapid access to complex molecules.[2] | Can sometimes lead to mixtures of products, optimization may be required. |
| Cross-Coupling Approaches | Good to excellent yields[1] | 1 hour to several hours | Excellent for late-stage functionalization, high regioselectivity, broad substrate scope. | Requires pre-functionalized substrates, use of metal catalysts. |
Experimental Protocols
Detailed methodologies for key synthetic strategies are provided below. These protocols are representative examples and may require optimization for different substrates.
Friedländer-Type Annulation for Fused Polycyclic 1,6-Naphthyridin-4-amines
This protocol describes a mild and efficient acid-mediated intramolecular cycloaromatization.[1]
Materials:
-
4-(Arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)
-
Dichloromethane (CH2Cl2) (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 4-(arylamino)nicotinonitrile precursor in the chosen solvent, add the acid (CF3SO3H or H2SO4) at room temperature.
-
Stir the reaction mixture for the required time (typically 0.5-4 hours) while monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into an ice-cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.
One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives
This protocol outlines a highly efficient one-pot synthesis utilizing a recyclable catalyst.[2]
Materials:
-
Aromatic aldehyde
-
Malononitrile (2 equivalents)
-
1-Naphthylamine
-
SiO2/Fe3O4@MWCNTs catalyst
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and the SiO2/Fe3O4@MWCNTs catalyst in water.
-
Stir the mixture at ambient temperature. The reaction is typically rapid.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the catalyst from the reaction mixture using a magnet.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from hot ethanol to obtain the pure substituted 1,6-naphthyridine derivative.
Cobalt-Catalyzed Cross-Coupling of Halogenated 1,6-Naphthyridines
This protocol describes the functionalization of a pre-formed 1,6-naphthyridine scaffold using a cobalt catalyst.
Materials:
-
Halogenated 1,6-naphthyridine
-
Alkyl or aryl Grignard reagent (e.g., R-MgX) or organozinc reagent
-
Cobalt(II) chloride (CoCl2)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the halogenated 1,6-naphthyridine in anhydrous THF under an inert atmosphere, add CoCl2 (typically 5 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the Grignard reagent or organozinc reagent to the reaction mixture.
-
Stir the reaction for the required time, monitoring its progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Logical Relationships
To understand the therapeutic potential of 1,6-naphthyridine derivatives, it is crucial to visualize their interaction with key cellular signaling pathways. Many of these compounds function as kinase inhibitors, targeting pathways that are often dysregulated in cancer.
Caption: A logical workflow comparing the key features of different synthetic strategies for 1,6-naphthyridine derivatives.
Many 1,6-naphthyridine derivatives exhibit their anticancer activity by inhibiting key kinases in signaling pathways crucial for tumor growth and survival. The following diagrams illustrate simplified representations of the c-Met, FGFR4, and CDK5 signaling pathways, which are common targets for this class of compounds.
Caption: Simplified c-Met signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Caption: The FGFR4 signaling cascade and its inhibition by 1,6-naphthyridine derivatives.
Caption: Overview of the CDK5 signaling pathway in cancer and its therapeutic targeting by 1,6-naphthyridine derivatives.
This guide provides a foundational understanding of the synthetic strategies available for 1,6-naphthyridine derivatives and their biological context. By leveraging the comparative data, detailed protocols, and pathway visualizations, researchers can make more informed decisions in their quest to develop novel and effective therapeutic agents based on this versatile scaffold.
References
Validating the Bioactivity of 1,6-Naphthyridine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of the bioactivity of derivatives of 1,6-Naphthyridine-2-carboxylic acid, focusing on their efficacy as kinase inhibitors in cancer therapy. The performance of these derivatives is compared against established, clinically relevant drugs targeting the same signaling pathways. This analysis is supported by quantitative data from bioactivity assays and detailed experimental protocols to aid in the validation and further development of this promising class of compounds.
Comparative Bioactivity Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of various this compound derivatives against key oncogenic kinases: Fibroblast Growth Factor Receptor 4 (FGFR4), Mesenchymal-Epithelial Transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For robust comparison, the IC50 values of standard-of-care inhibitors, assayed under similar conditions where available, are also presented.
Table 1: FGFR4 Kinase Inhibition
| Compound/Drug | Derivative of this compound | IC50 (nM) | Reference Compound | IC50 (nM) |
| 19g | Yes | 1.5 | Ponatinib | 8 |
| A34 | Yes | Not Reported | BLU-9931 | 3 |
Note: IC50 values for different compounds are from separate studies and may not be directly comparable due to variations in assay conditions.
Table 2: c-Met Kinase Inhibition
| Compound/Drug | Derivative of this compound | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4r | Yes | 1.8 | Cabozantinib | 1.3 |
Table 3: VEGFR-2 Kinase Inhibition
| Compound/Drug | Derivative of this compound | IC50 (nM) | Reference Compound | IC50 (nM) |
| Generic Derivative | Yes | Not Specified | Sorafenib | 90[1][2][3][4][5] |
| Sunitinib | 80[1][6][7][8] | |||
| Cabozantinib | 0.035[9][10] |
Table 4: In Vitro Cytotoxicity (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 19g | HCT116 | Colorectal Cancer | Not Specified |
| A34 | Hep-3B | Hepatocellular Carcinoma | Not Specified |
| 4r | U-87MG | Glioblastoma | Not Specified |
| Cabozantinib | CE81T | Esophageal Squamous Cell Carcinoma | 4.61 (72h)[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by 1,6-naphthyridine derivatives and a general workflow for a kinase inhibition assay.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity data. Below are representative protocols for in vitro kinase inhibition and cell viability assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR4, c-Met, VEGFR-2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
Test compound (1,6-naphthyridine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the recombinant kinase, the peptide substrate, and the diluted test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves two steps: first, adding ADP-Glo™ Reagent to deplete unused ATP, followed by incubation for 40 minutes[12]; second, adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, followed by incubation for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, Hep-3B, U-87MG)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (1,6-naphthyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[13]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncology-central.com [oncology-central.com]
- 3. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. atcc.org [atcc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Structure-Activity Relationship of 1,6-Naphthyridine-2-Carboxylic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,6-naphthyridine-2-carboxylic acid analogs and related derivatives, with a focus on their efficacy as anticancer agents. The information is compiled from various studies to aid in the rational design of novel and more effective therapeutic agents.
Comparative Analysis of Biological Activity
The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the naphthyridine core. The following table summarizes the in vitro cytotoxicity (IC50 values) of various analogs against different human cancer cell lines.
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenyl-substituted Analogs | ||||||
| 1 | 1,6-Naphthyridin-4(1H)-one | -H | 3',4'-dimethoxyphenyl | HeLa | >100 | [3] |
| 2 | 1,6-Naphthyridin-4(1H)-one | 5-CH3 | 3',4'-dimethoxyphenyl | HeLa | 65.3 | [3] |
| 6 | 1,6-Naphthyridin-4(1H)-one | 7-CH3 | 3',4'-dimethoxyphenyl | HeLa | 32.5 | [3] |
| 7 | 1,6-Naphthyridin-4(1H)-one | -H | 2',4'-dimethoxyphenyl | HeLa | 172.8 | [3] |
| 8 | 1,6-Naphthyridin-4(1H)-one | 5-CH3 | 2',4'-dimethoxyphenyl | HeLa | 89.6 | [3] |
| 11 | 1,6-Naphthyridin-4(1H)-one | 7-CH3 | 2',4'-dimethoxyphenyl | HeLa | 45.3 | [3] |
| Series 2: Naphthyl-substituted Analogs | ||||||
| 14 | 1,6-Naphthyridin-4(1H)-one | -H | 2-naphthyl | HeLa | 2.6 | [3] |
| 15 | 1,6-Naphthyridin-4(1H)-one | 6-CH3 | 2-naphthyl | HeLa | 2.3 | [3] |
| 16 | 1,6-Naphthyridin-4(1H)-one | 7-CH3 | 2-naphthyl | HeLa | 0.71 | [3] |
| Series 3: Imidazo[4,5-h][4]naphthyridin-2(3H)-one Analogs | ||||||
| 2t | Imidazo[4,5-h][4]naphthyridin-2(3H)-one | -(CH2)3NH2 | 4-fluorobenzyl | c-Met Kinase | 2.6 | [5] |
| Series 4: 2,4-disubstituted-1,6-naphthyridine Analogs | ||||||
| 16a | 2,4-disubstituted-1,6-naphthyridine | 2-cyanopyridinylamino | 4-cyanophenoxy | HIV-1 RT | 0.222 | [6] |
| 16b | 2,4-disubstituted-1,6-naphthyridine | 2-cyanopyridinylamino | 4-formylphenoxy | HIV-1 RT | 0.218 | [6] |
| 19a | 2,4-disubstituted-1,6-naphthyridine | 2-cyanopyridinylamino | 4-(cyanovinyl)phenoxy | HIV-1 RT | 0.175 | [6] |
Key SAR Observations:
-
Substituents at the C-2 Position: The nature of the substituent at the C-2 position plays a crucial role in determining the cytotoxic potency. Bulky, lipophilic groups, such as a naphthyl ring, at this position are beneficial for potent anticancer activity.[3] For instance, compounds with a C-2 naphthyl ring (14, 15, and 16) demonstrated significantly higher cytotoxicity against HeLa, HL-60, and PC-3 cancer cell lines compared to those with dimethoxyphenyl substituents.[3]
-
Methyl Substitution on the Naphthyridine Core: The position of methyl substitution on the naphthyridine ring also influences activity. In general, methyl-substituted compounds at the C-6 or C-7 positions were found to be more active than those substituted at the C-5 position.[3] Compound 16, with a methyl group at C-7 and a naphthyl group at C-2, exhibited the most potent activity against all three tested human cancer cell lines.[3]
-
Fused Ring Systems: The incorporation of a cyclic urea pharmacophore by constraining the 7,8-positions to form a 1H-imidazo[4,5-h][4]naphthyridin-2(3H)-one scaffold has been identified as a promising strategy for developing c-Met kinase inhibitors.[5] A comprehensive SAR study on this scaffold revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core were essential for effective c-Met inhibition.[5]
-
Substituents for Kinase Inhibition: For kinase inhibition, specific interactions with the target protein are key. In the case of 1H-imidazo[4,5-h][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors, the introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency.[5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
c-Met Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of c-Met kinase.
Principle: The assay measures the phosphorylation of a substrate by the c-Met kinase. Inhibition of the kinase results in a decreased phosphorylation of the substrate.
Procedure (Example using TR-FRET):
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., 1X Kinase Buffer with DMSO). The final DMSO concentration should be kept low (e.g., ≤ 1%).
-
Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.
-
Enzyme Addition: Add diluted recombinant c-Met enzyme to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of a suitable substrate (e.g., ULight™-poly GT) and ATP. The ATP concentration should be near its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Stoppage and Detection: Stop the reaction by adding a solution containing EDTA. Add a detection reagent (e.g., Eu-labeled antibody that specifically binds to the phosphorylated substrate).
-
Signal Measurement: After another incubation period, read the plate on a TR-FRET-enabled plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Molecular Interactions and Pathways
General SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
FGFR4 Signaling Pathway
Several 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase, a promising target in cancer therapy.[9] Aberrant FGFR4 signaling is implicated in the development of various cancers.[9]
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 1,6-naphthyridine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the 1,6-naphthyridine scaffold versus quinoline-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on privileged scaffolds that consistently demonstrate biological activity. Among these, the 1,6-naphthyridine and quinoline ring systems have emerged as prominent cores in the design of a wide array of targeted inhibitors. This guide provides a comparative analysis of these two scaffolds, examining their performance as inhibitors, detailing relevant experimental protocols, and visualizing the key signaling pathways they modulate.
Introduction to the Scaffolds
Both 1,6-naphthyridine and quinoline are bicyclic heteroaromatic compounds containing one nitrogen atom. Quinoline consists of a benzene ring fused to a pyridine ring at the 2- and 3-positions, while 1,6-naphthyridine is a pyridopyrimidine, comprising two fused pyridine rings with nitrogen atoms at positions 1 and 6. This seemingly subtle difference in the placement and number of nitrogen atoms significantly influences the physicochemical properties and biological activities of the resulting inhibitors.
Comparative Performance of Inhibitors
The following sections provide a comparative overview of 1,6-naphthyridine and quinoline-based inhibitors against several key therapeutic targets. The data is compiled from studies that have either directly compared analogs from both scaffolds or provided sufficient information for a meaningful juxtaposition.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant c-Met signaling is implicated in the proliferation, survival, and metastasis of various cancers.
Data Summary: c-Met Kinase Inhibition
| Compound ID | Scaffold Type | c-Met IC50 (nM) | VEGFR2 IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Reference |
| 20j | 1,6-Naphthyridinone-Quinoline Hybrid | 1.2 | >1000 | U-87 MG | 0.025 | [1] |
| Cabozantinib | Quinoline | 1.3 | 0.03 | U-87 MG | 0.018 | [1] |
| Compound IV | 1,6-Naphthyridinone | 15.2 | >1000 | U-87 MG | 0.15 | [1] |
IC50 values represent the half-maximal inhibitory concentration.
A study developing 1,6-naphthyridinone-based c-Met inhibitors bearing a quinoline moiety provides a direct comparison with the established quinoline-based inhibitor, Cabozantinib. The hybrid compound 20j demonstrated potent and selective c-Met inhibition, comparable to Cabozantinib, but with significantly reduced activity against VEGFR2, suggesting a more selective profile.[1] Notably, the parent 1,6-naphthyridinone scaffold (Compound IV ) showed lower potency, highlighting the synergistic effect of combining the two scaffolds.[1]
In Vivo Efficacy in U-87 MG Xenograft Model
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % | Partial Regression (PR) | Reference |
| 20j | 12.5 | 131% | 4/6 | [1] |
| Cabozantinib | 12.5 | 97% | 2/6 | [1] |
| Compound IV | 12.5 | 15% | 0/6 | [1] |
In a head-to-head in vivo comparison, the 1,6-naphthyridinone-quinoline hybrid 20j exhibited superior tumor growth inhibition and a higher rate of partial tumor regression compared to Cabozantinib at the same dose.[1]
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase in the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation.
Data Summary: mTOR Inhibition
| Compound ID | Scaffold Type | mTORC1 IC50 (nM) | Cellular pS6K EC50 (nM) | PI3Kα EC50 (nM) | Bioavailability (Mouse, %) | Reference | |---|---|---|---|---|---| | Torin1 (26) | Benzo[h][2][3]naphthyridinone | 5.4 | 3 | 1800 | ~5% |[2] | | Compound 1 | Quinoline | 5000 | >10000 | Not specified | Not specified |[2] |
In the development of the potent and selective mTOR inhibitor Torin1, the initial hit was a quinoline-based compound (Compound 1 ) with weak activity.[2] A scaffold hopping approach to a tricyclic benzo[h][2][3]naphthyridinone core (Torin1 ) resulted in a dramatic increase in potency of over 1000-fold in cellular assays.[2] This example illustrates the potential of the 1,6-naphthyridine scaffold to provide a superior framework for mTOR inhibition. Furthermore, a derivative of Torin1, Torin2, which also contains the benzo[h][2][3]naphthyridinone core, demonstrated significantly improved bioavailability (54%) compared to its predecessors.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is crucial for rational drug design and predicting therapeutic outcomes.
c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and point of inhibition.
Both 1,6-naphthyridine and quinoline-based c-Met inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of the c-Met receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS/MAPK and PI3K/Akt cascades.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.
As demonstrated by the development of Torin1, the 1,6-naphthyridine scaffold can be a highly effective core for ATP-competitive inhibitors of mTOR, a key component of this pathway. Quinoline-based inhibitors have also been developed as dual PI3K/mTOR inhibitors.
Topoisomerase I Inhibition
Caption: Mechanism of Topoisomerase I inhibition.
Both quinoline and naphthyridine derivatives have been explored as topoisomerase I inhibitors. These compounds act by stabilizing the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the single-strand break. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1,6-naphthyridine and quinoline-based inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., c-Met, mTOR)
-
Substrate peptide specific for the kinase
-
ATP
-
Test compounds (1,6-naphthyridine and quinoline derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase and substrate peptide to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the amount of ATP remaining, and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion
Both the 1,6-naphthyridine and quinoline scaffolds have proven to be highly valuable in the development of potent and selective inhibitors for a range of therapeutic targets. While quinolines are more established and feature in numerous approved drugs, the 1,6-naphthyridine scaffold is a promising and increasingly explored alternative.
The comparative data presented here suggests that for certain targets, such as mTOR, a scaffold hop from a quinoline to a 1,6-naphthyridine can lead to a significant enhancement in potency. In the case of c-Met inhibitors, a hybrid approach incorporating both scaffolds has yielded a compound with an improved in vivo efficacy and selectivity profile compared to a well-established quinoline-based drug.
Ultimately, the choice of scaffold will depend on the specific target, the desired selectivity profile, and the overall drug-like properties of the final compound. The information and protocols provided in this guide aim to equip researchers with the necessary tools to make informed decisions in the design and evaluation of novel inhibitors based on these two important heterocyclic systems. Further head-to-head comparative studies will be invaluable in delineating the specific advantages of each scaffold for different therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity Profile of 1,6-Naphthyridine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. While these compounds can exhibit high potency for their intended targets, a thorough understanding of their cross-reactivity profile is paramount for predicting potential off-target effects and ensuring clinical safety. This guide provides a comparative assessment of the cross-reactivity of 1,6-naphthyridine derivatives, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile of Naphthyridine Derivatives
The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. Broad-spectrum kinase inhibition can lead to toxicity, while highly selective compounds offer a more targeted approach. The cross-reactivity of naphthyridine-based compounds has been evaluated using large-scale kinase screening panels.
One study on a series of naphthyridine-based inhibitors targeting Casein Kinase 2 (CK2) utilized the DiscoverX KINOMEscan™ platform to assess their binding affinity against a panel of 468 human kinases at a concentration of 1 µM. The results, presented as "percent of control" (PoC), indicate the degree of displacement of a reference ligand and thus the binding affinity of the test compound. A lower PoC value signifies stronger binding.
Table 1: Kinase Selectivity Data for Representative Naphthyridine Analogues (PoC at 1 µM)
| Kinase Target | Compound A PoC (%) | Compound B PoC (%) | Compound C PoC (%) |
| CK2α | 5 | 8 | 3 |
| CK2α2 | 4 | 6 | 2 |
| DYRK1A | 85 | 92 | 78 |
| DYRK1B | 91 | 95 | 88 |
| HIPK1 | 78 | 85 | 72 |
| HIPK2 | 65 | 75 | 55 |
| HIPK3 | 88 | 90 | 82 |
| PIM1 | 95 | 98 | 92 |
| PIM2 | 93 | 96 | 90 |
| PIM3 | 94 | 97 | 91 |
| S10(1µM)** | 0.02 | 0.01 | 0.03 |
S10(1µM): Selectivity score calculated as the number of kinases with PoC < 10% divided by the total number of kinases tested. A lower score indicates higher selectivity.
Data is representative and adapted from studies on naphthyridine-based inhibitors.[1][2][3]
The data reveals that while these compounds are potent binders to their intended target, CK2, they exhibit varying degrees of off-target interactions. Compound B demonstrates the highest selectivity with the lowest S10 score. Notably, kinases from the DYRK and HIPK families show some level of interaction, which warrants further investigation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following are methodologies for commonly employed assays in kinase inhibitor profiling.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases through competition with an immobilized, active-site-directed ligand.[4][5][6]
Experimental Workflow:
KINOMEscan™ Experimental Workflow.
Methodology:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
-
Incubation: The reaction mixture is incubated at room temperature for 1 hour with shaking to allow for competitive binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Experimental Workflow:
LanthaScreen™ Experimental Workflow.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the kinase and a europium-labeled anti-tag antibody. Prepare the Alexa Fluor™ 647-labeled tracer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of detecting emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by the inhibitor results in a decrease in the FRET signal, from which IC50 values can be determined.
Signaling Pathways of Primary and Off-Targets
Understanding the signaling pathways in which the primary and potential off-targets of 1,6-naphthyridine-2-carboxylic acid derivatives are involved is crucial for predicting the pharmacological consequences of both on-target efficacy and off-target toxicities.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are key regulators of cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers.
FGFR Signaling Pathway.
CDK8/19 Signaling Pathway
Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex and act as transcriptional co-regulators. Their dysregulation has been linked to various cancers.[7][8][9]
CDK8/19 Signaling Pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met axis is a hallmark of many cancers.[10][11][12]
c-Met Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bindingdb.org]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel 1,6-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of novel 1,6-naphthyridine compounds, a promising class of heterocyclic molecules in cancer therapy. By objectively presenting in vitro and in vivo experimental data, this document aims to facilitate the evaluation and selection of lead candidates for further development. The 1,6-naphthyridine scaffold has been successfully utilized to develop potent inhibitors of various oncogenic targets, demonstrating significant antitumor activity in both cellular and animal models.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro potency and in vivo efficacy of representative 1,6-naphthyridine derivatives against various cancer-related targets and models.
In Vitro Efficacy: Potency and Selectivity
| Compound ID | Target(s) | Assay Type | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 23a | MET, VEGFR-2 | Kinase Inhibition | - | 7.1 (MET) | Cabozantinib | - |
| Compound 9g | MET | Kinase Inhibition | - | 9.8 | - | - |
| Compound 4r | c-Met | Kinase Inhibition | - | - | Cabozantinib | - |
| Compound A34 | FGFR4 | Kinase Inhibition | - | - | - | - |
| Compound 11 | FGFR4 | Cell Viability | Huh7 | nanomolar | Fisogatinib | nanomolar |
| Compound 3a | Topoisomerase I | Cytotoxicity | - | - | - | - |
| Compound 16 | - | Cytotoxicity | HeLa | 700 | Colchicine | 23,600 |
| Compound 16 | - | Cytotoxicity | HL-60 | 100 | Colchicine | 7,800 |
| Compound 16 | - | Cytotoxicity | PC-3 | 5,100 | Colchicine | 19,700 |
Table 1: In Vitro Potency of Novel 1,6-Naphthyridine Compounds. This table highlights the half-maximal inhibitory concentrations (IC50) of selected 1,6-naphthyridine derivatives against their respective targets and cancer cell lines.
In Vivo Efficacy: Antitumor Activity and Pharmacokinetics
| Compound ID | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Key Pharmacokinetic Parameters |
| Compound 4r | U-87MG Xenograft | 45 mg/kg (oral, Q.D.) | 93 | - |
| Compound A34 | Hep-3B Xenograft | - | Remarkable | Favorable |
| Compound 11 | Huh7 & Hep3B Xenograft | - | Remarkable | - |
| Compound 3a | MDA-MB-435 Xenograft | 2.0 mg/kg (i.p. or oral, 3x/week) | Effective Regression | - |
| Compound 9g | - | - | - | F = 63%, CL = 0.12 L/h/kg |
| Compound 23a | - | - | - | F = 57.7%, CL = 0.02 L/h/kg |
Table 2: In Vivo Efficacy of Novel 1,6-Naphthyridine Compounds. This table summarizes the antitumor activity and pharmacokinetic profiles of lead compounds in preclinical xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Cells are treated with serially diluted concentrations of the 1,6-naphthyridine compounds for 48-72 hours.[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Human Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., 3 x 10^6 MDA-MB-468LN cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).[2]
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The 1,6-naphthyridine compound or vehicle is administered via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by 1,6-naphthyridine compounds and a general experimental workflow.
References
Benchmarking Novel Naphthyridinone Derivatives Against Standard Clinical PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have shown remarkable efficacy, particularly in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive benchmark analysis of emerging naphthyridinone-based PARP inhibitors against established clinical standards, including Olaparib, Niraparib, Rucaparib, and Talazoparib.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, primarily PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In healthy cells, DSBs are efficiently repaired by the high-fidelity HRR pathway. However, in cancer cells with compromised HRR (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and, ultimately, cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal to the cell while the loss of either one alone is not, is known as synthetic lethality.
A key mechanism of action for many potent PARP inhibitors is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of the PARP enzyme but also traps it onto the DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic, further contributing to the therapeutic effect.
Quantitative Performance Analysis
The following tables provide a comparative summary of the in vitro potency and pharmacokinetic profiles of novel naphthyridinone derivatives and standard clinical PARP inhibitors.
Table 1: In Vitro Potency Against PARP1 and PARP2
| Compound Class | Specific Derivative | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Naphthyridinone Derivatives | Benzo[de][1][2]naphthyridin-7(8H)-one (Compound 41) | < 0.31 | - | [3] |
| 1,5-Naphthyridinone (AZD5305) | 1.55 | 653 | [2] | |
| Benzo[c][1][4]naphthyridin-6(5H)-one | 311 | - | [1] | |
| Standard Clinical Inhibitors | Olaparib | 1-19 | 1-251 | [5] |
| Niraparib | 2-35 | 2-15.3 | [5] | |
| Rucaparib | 0.8-3.2 | 28.2 | [5] | |
| Talazoparib | ~0.57 | ~0.29 | [2] |
Note: IC₅₀ values can vary depending on the specific assay conditions. Data presented here is a summary from multiple sources for comparative purposes.
Table 2: Comparative Pharmacokinetic Profiles of Standard Clinical PARP Inhibitors
| Parameter | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Metabolism | Primarily CYP3A4/5 | Carboxylesterases | CYP2D6, CYP1A2, CYP3A4 | Minimal hepatic metabolism |
| Half-life (t½) | ~15 hours | ~36 hours | ~17 hours | ~90 hours |
| Time to Max. Concentration (Tₘₐₓ) | 1-3 hours | ~3 hours | 1.5-6 hours | ~1-2 hours |
| Excretion | Urine and Feces | Urine and Feces | Primarily Feces | Primarily Urine |
| Dosing Frequency | Twice daily | Once daily | Twice daily | Once daily |
Signaling and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro PARP1/2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.
-
Materials : Recombinant human PARP1 or PARP2, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-HRP, and a chemiluminescent substrate.
-
Procedure :
-
A 96-well plate is coated with histones.
-
Serial dilutions of the test compound (naphthyridinone derivatives or standard inhibitors) are added to the wells.
-
PARP enzyme and a mixture of NAD⁺ and biotinylated NAD⁺ are added to initiate the reaction. The reaction is allowed to proceed for a defined time at 37°C.
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP is added to bind to the biotinylated ADP-ribose incorporated into the histone-bound PAR chains.
-
After another wash step, a chemiluminescent substrate is added, and the light output is measured using a luminometer.
-
-
Data Analysis : The luminescence signal is proportional to the PARP activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Materials : Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype), cell culture medium, 96-well plates, test compounds, and MTT reagent.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for 72 hours.
-
MTT reagent is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis : The absorbance is proportional to the number of viable cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure :
-
Human cancer cells (e.g., with BRCA mutations) are injected subcutaneously into the flank of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., daily oral gavage), while the control group receives the vehicle.
-
Tumor size is measured regularly with calipers, and the tumor volume is calculated using the formula: (width² x length)/2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
-
Data Analysis : Tumor growth curves are plotted for each group. The efficacy of the compound is determined by comparing the tumor growth inhibition in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The data presented in this guide highlights the potent PARP inhibitory activity of novel naphthyridinone derivatives, with some compounds demonstrating sub-nanomolar efficacy against PARP1. This positions them as highly promising candidates for further preclinical and clinical development. Their performance, in some cases, appears to be comparable or even superior to that of standard clinical PARP inhibitors in in vitro assays. A comprehensive evaluation, including detailed pharmacokinetic and toxicology studies, is warranted to fully elucidate their therapeutic potential. The provided experimental protocols offer a robust framework for conducting such comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105899516A - æ²»çæ§ååç©åç¸å ³ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
Illuminating the Blueprint: A Comparative Guide to Confirming the Chemical Structure of Synthesized 1,6-Naphthyridine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a critical, non-negotiable step. This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of 1,6-Naphthyridine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. We present a side-by-side analysis of key methodologies, supported by experimental data from closely related structures and predictive models, to empower researchers in selecting the most effective validation strategies.
The confirmation of the molecular structure of newly synthesized compounds like this compound relies on a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle. The primary methods discussed in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray Crystallography. While NMR and MS are fundamental for determining the carbon-hydrogen framework and molecular weight, FTIR provides valuable information about the functional groups present. For absolute structural confirmation, X-ray crystallography remains the gold standard, offering a definitive three-dimensional picture of the molecule.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key information provided by each analytical method in the context of characterizing this compound.
| Technique | Information Provided | Sample Requirements | Destructive? | Key Advantages & Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, chemical environment of atoms. | 5-10 mg dissolved in deuterated solvent. | No | Advantages: Provides the most detailed structural information in solution. Limitations: Requires relatively pure sample; sensitivity can be an issue for ¹³C NMR. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Microgram to nanogram quantities. | Yes | Advantages: High sensitivity, provides exact molecular formula. Limitations: Isomers can be difficult to distinguish without tandem MS. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, aromatic C-H). | ~1 mg solid mixed with KBr. | No | Advantages: Fast, non-destructive, excellent for identifying functional groups. Limitations: Provides limited information on the overall molecular framework. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry. | High-quality single crystal (~0.1 mm). | No | Advantages: Unambiguous structure determination. Limitations: Growing suitable crystals can be a significant challenge. |
Predicted and Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Analogue (ppm)*[1] |
| ¹H | ~13.0-14.0 (s, 1H, COOH), ~9.3 (s, 1H), ~8.8 (d, 1H), ~8.3 (d, 1H), ~8.1 (d, 1H), ~7.9 (d, 1H) | 10.61 (sb, 1H), 8.50 (d, 1H), 8.35 (d, 2H), 8.14 (d, 1H), 7.75 (d, 2H), 3.39 (sb, 1H) |
| ¹³C | ~165-170 (C=O), ~155 (C), ~152 (CH), ~148 (C), ~140 (CH), ~138 (C), ~125 (CH), ~122 (CH), ~120 (CH) | Not Reported |
*Analogue: 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid
Mass Spectrometry (MS) Data
| Technique | Predicted Data for this compound | Experimental Data for Analogue *[1] |
| Molecular Formula | C₉H₆N₂O₂ | C₁₅H₉BrN₂O₃ |
| Molecular Weight | 174.16 g/mol | 345.15 g/mol |
| Expected [M+H]⁺ (m/z) | 175.0502 | 347.25 ([M+2]⁺) |
| Key Fragments (m/z) | 157 ([M-H₂O]⁺), 130 ([M-COOH]⁺), 102 | Not Reported |
*Analogue: 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid
Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic acid) | 1710-1680 |
| C=N, C=C (Aromatic) | 1600-1450 |
| C-O | 1320-1210 |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for structure confirmation and the logical relationship between the different analytical methods.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Logical relationship of information provided by different analytical techniques for structural elucidation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the connectivity of the atoms.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the loss of the carboxylic acid group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., O-H, C=O, aromatic C-H, C=N, C=C).
-
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule.
Protocol:
-
Crystal Growth:
-
Grow a single crystal of the compound with dimensions of approximately 0.1 x 0.1 x 0.1 mm. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
-
Data Analysis:
-
Visualize the 3D structure using appropriate software.
-
Analyze the geometric parameters to confirm the molecular structure and identify any intermolecular interactions in the crystal lattice.
-
By employing a combination of these powerful analytical techniques, researchers can confidently confirm the chemical structure of synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
Comparative Molecular Docking of 1,6-Naphthyridine-Based Ligands: A Guide for Drug Discovery Professionals
A detailed analysis of 1,6-naphthyridine derivatives targeting HIV-1 Reverse Transcriptase, providing a comparative look at their binding affinities and the methodologies used for these computational studies.
This guide offers researchers, scientists, and drug development professionals a comparative overview of the molecular docking performance of a series of 1,6-naphthyridine-based ligands. By presenting quantitative binding data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds and to guide future drug design efforts. The data presented herein is based on a study of novel 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives as potential HIV-1 Reverse Transcriptase (RT) inhibitors.
Performance Comparison of 1,6-Naphthyridine Derivatives
The following table summarizes the molecular docking results for a selection of 1,6-naphthyridine-based ligands against HIV-1 Reverse Transcriptase. The binding energy, a key indicator of the stability of the ligand-protein complex, is presented for each compound. Lower binding energy values typically suggest a more favorable interaction.
| Compound ID | Substituent Groups | Binding Energy (kcal/mol) |
| 13a | 2,4-diphenoxy-1,6-naphthyridine | -13.66 |
| 13b | 2,4-diphenoxy-1,6-naphthyridine (substituted) | -13.98 |
| 16a | 2-cyanopyridinyl-1,6-naphthyridine | -13.45 |
| 16b | 2-cyanopyridinyl-1,6-naphthyridine (substituted) | -13.61 |
| 19a | 2-cyanovinyl-substituted 1,6-naphthyridine | Not explicitly provided, but noted as having the most potent inhibitory activity |
Experimental Protocols
The following section details the methodologies employed in the comparative molecular docking studies of the 1,6-naphthyridine-based ligands.
Molecular Docking Workflow
The general workflow for a comparative molecular docking study is illustrated in the diagram below. This process begins with the preparation of the target protein and the small molecule ligands, followed by the docking simulation and subsequent analysis of the results.
Detailed Methodologies
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein, in this case, HIV-1 Reverse Transcriptase, is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared for docking using software such as AutoDockTools. This process typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges to the protein atoms.
-
Ligand Structures: The 3D structures of the 1,6-naphthyridine-based ligands are generated and optimized using appropriate software. This includes assigning correct bond orders and adding hydrogen atoms.
2. Molecular Docking Simulation:
-
Software: The molecular docking simulations are performed using widely accepted software such as AutoDock Vina.
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid box are crucial parameters that need to be carefully set.
-
Docking Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and to identify the most favorable binding poses.
-
Number of Modes: The simulation is typically set to generate multiple binding modes (e.g., 10-20) to provide a comprehensive view of the possible interactions.
3. Analysis of Docking Results:
-
Binding Energy Calculation: The primary quantitative output of the docking simulation is the binding energy, which is calculated for each predicted binding pose. The pose with the lowest binding energy is generally considered the most stable and representative.
-
Binding Pose Visualization: The predicted binding poses are visualized and analyzed using molecular graphics software like PyMOL or Chimera. This allows for a detailed examination of the interactions between the ligand and the amino acid residues in the protein's active site.
-
Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed to understand the molecular basis of the ligand's binding affinity.
Signaling Pathway and Experimental Workflow Diagrams
To provide a broader context, the following diagrams illustrate a relevant signaling pathway where targets of 1,6-naphthyridine derivatives are often found, and a more detailed experimental workflow for such studies.
A Comparative Efficacy Analysis of 1,6-Naphthyridines and Pyrido[2,3-d]pyrimidines as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, 1,6-naphthyridines and pyrido[2,3-d]pyrimidines have emerged as prominent heterocyclic scaffolds in the design of potent kinase inhibitors, particularly in the realm of oncology. Both structures serve as versatile pharmacophores, capable of engaging with the ATP-binding sites of various kinases, thereby modulating critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This guide provides an objective comparison of the efficacy of these two scaffolds, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Quantitative Efficacy Comparison
The following tables summarize the inhibitory activities of representative 1,6-naphthyridine and pyrido[2,3-d]pyrimidine derivatives against several key oncogenic kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the data presented provides a valuable overview of the potential of each scaffold.
A significant head-to-head comparison is available for VEGFR-2 inhibition, where a quantitative structure-activity relationship (QSAR) study analyzed a series of both 1,6-naphthyridine and pyrido[2,3-d]pyrimidine analogs.[1] This allows for a more direct assessment of their potential against this key angiogenic target.
Table 1: Comparative Inhibitory Activity (IC50) of 1,6-Naphthyridine and Pyrido[2,3-d]pyrimidine Derivatives against VEGFR-2
| Scaffold | Compound/Analog Series | VEGFR-2 IC50 (µM) | Reference |
| 1,6-Naphthyridine | Analog Series | 0.003 - 2.9 | [1] |
| Pyrido[2,3-d]pyrimidine | Analog Series | 0.021 - 1.2 | [1] |
Table 2: Inhibitory Activity of 1,6-Naphthyridine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 23a | MET | 7.1 | |
| Compound 9g | MET | 9.8 | |
| Compound 44 | VEGFR-2 | 68 | |
| Compound 44 | c-Met | 9.8 | |
| Compound with 1,6-naphthyridine scaffold | VEGFR-2 | 8.8 | [1] |
| Compound with 1,6-naphthyridine scaffold | MET | 9.8 | [1] |
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound B1 | EGFRL858R/T790M | 13 | [2] |
| PD173955 | c-Src | <10 | |
| PD166285 | c-Src | <10 | |
| Compound 65 | PDGFr | 1110 | [3] |
| Compound 65 | FGFr | 130 | [3] |
| Compound 65 | EGFr | 450 | [3] |
| Compound 65 | c-src | 220 | [3] |
Key Signaling Pathways
The anticancer activity of 1,6-naphthyridine and pyrido[2,3-d]pyrimidine derivatives often stems from their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and MET. These receptors are integral components of signaling cascades that drive tumor growth and progression.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of 1,6-naphthyridine and pyrido[2,3-d]pyrimidine derivatives. Specific conditions may vary depending on the particular compound and target.
Synthesis of a Representative Pyrido[2,3-d]pyrimidine Derivative
This protocol outlines a common synthetic route to a pyrido[2,3-d]pyrimidine core.[4][5]
Step 1: Synthesis of the Pyridone Intermediate
-
To a solution of an appropriate N-substituted cyanoacetamide and an enaminone in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the pyridone intermediate.
Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core
-
A mixture of the pyridone intermediate and a suitable reagent such as formamide or dimethylformamide dimethyl acetal (DMF-DMA) is heated at reflux for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification by column chromatography.
Synthesis of a Representative 1,6-Naphthyridine Derivative
This protocol describes a general method for the synthesis of a 1,6-naphthyridine core.[6][7]
Step 1: Synthesis of the Pyridine Intermediate
-
A substituted 4-aminopyridine is reacted with a suitable dicarbonyl compound or its equivalent in a solvent such as ethanol or acetic acid.
-
The reaction mixture is heated at reflux for several hours.
-
The intermediate pyridine derivative is isolated upon cooling and filtration.
Step 2: Cyclization to the 1,6-Naphthyridine Core
-
The pyridine intermediate is treated with a cyclizing agent, such as polyphosphoric acid (PPA) or a strong base like sodium ethoxide, and heated.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
-
Compound Preparation : Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction : In a 384-well plate, add the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Incubation : Add the test compound to the wells and incubate at room temperature for a specified period (e.g., 1 hour).
-
ATP Detection : Add a luciferase-based ATP detection reagent to the wells. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Analysis : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percent viability relative to untreated control cells and determine the IC50 value.
Conclusion
Both 1,6-naphthyridine and pyrido[2,3-d]pyrimidine scaffolds have demonstrated significant potential as platforms for the development of potent kinase inhibitors. The choice between these two cores may depend on the specific kinase target, desired selectivity profile, and pharmacokinetic properties. The direct comparative data on VEGFR-2 inhibition suggests that both scaffolds can yield highly potent inhibitors, with specific substitutions playing a crucial role in determining the final efficacy. Further head-to-head comparisons against a broader range of kinases will be invaluable in fully elucidating the relative strengths and weaknesses of these two important heterocyclic systems in the context of anticancer drug discovery.
References
- 1. japsonline.com [japsonline.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 1,6-Naphthyridine and Isoquinoline Scaffolds as Potent CDK8/19 Ligands
A deep dive into the structure-activity relationship, biochemical potency, and cellular activity of two promising scaffolds in the quest for selective CDK8/19 inhibitors.
Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) have emerged as critical regulators of gene transcription through their association with the Mediator complex. Their dysregulation is implicated in various cancers, including colorectal and prostate cancer, making them attractive targets for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting these kinases is an active area of research. This guide provides a comparative analysis of two prominent heterocyclic scaffolds, 1,6-naphthyridine and isoquinoline, which have been explored as cores for potent and selective dual CDK8/19 inhibitors.
Core Scaffolds Under Investigation:
The two core structures being compared are 2,8-disubstituted-1,6-naphthyridines and 4,6-disubstituted-isoquinolines. A designed "scaffold-hop" approach has been utilized to explore these related heterocyclic systems, building upon previous work with 3,4,5-trisubstituted pyridines.[3][4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy and metabolic stability of representative compounds from both the 1,6-naphthyridine and isoquinoline series. The data highlights a similar structure-activity relationship (SAR) trend between the two scaffolds.[3][4]
Table 1: 1,6-Naphthyridine Derivatives
| Compound | C-8 Substituent | C-2 Substituent | CDK8 Affinity (IC50, nM) | WNT Signaling (IC50, nM) | Mouse Microsomal Stability (Clint, µL/min/mg) |
| 4 | Methylpyrazolylphenyl | Methyl amide | 4 | 24 | >100 |
| 5 | Methylindazolylphenyl | Methyl amide | 2 | 20 | >100 |
| 7 | Methylpyrazolylphenyl | N-methyl sultam | 2 | 30 | 51 |
| 8 | Methylpyrazolylphenyl | NH sultam | 2 | 23 | 51 |
| 51 | Methylpyrazolylphenyl | N-methyl sultam (with C5-amino) | 5 (CDK8), 6 (CDK19) | 41 | 16 |
Data sourced from ACS Med Chem Lett, 2016, 7(6), 573-578.[3]
Table 2: Isoquinoline Derivatives
| Compound | C-6 Substituent | C-4 Substituent | CDK8 Affinity (IC50, nM) | WNT Signaling (IC50, nM) | Mouse Microsomal Stability (Clint, µL/min/mg) |
| 27 | Methylpyrazolylphenyl | Methyl amide | 12 | 110 | >100 |
| 28 | Methylpyrazolylphenyl | Secondary amide | 6 | 120 | >100 |
| 31 | Methylpyrazolylphenyl | Reverse amide | 16 | 130 | >100 |
| 59 | Methylpyrazolylphenyl | N-methyl sultam (with C1-amino) | 33 (CDK8), 19 (CDK19) | 120 | 25 |
Data sourced from ACS Med Chem Lett, 2016, 7(6), 573-578.[3]
Key Observations:
-
Both scaffolds can accommodate similar substituents at corresponding positions to achieve potent CDK8 affinity.[3][4]
-
Initial compounds in both series suffered from poor metabolic stability, which was attributed to aldehyde oxidase (AO)-mediated metabolism.[3][5]
-
A key optimization strategy involved the introduction of an amino group at the C5 position of the 1,6-naphthyridine scaffold and the C1 position of the isoquinoline scaffold. This modification successfully blocked AO-mediated metabolism while maintaining potent CDK8/19 affinity.[3][5]
-
Optimized compounds from both series, such as 51 (1,6-naphthyridine) and 59 (isoquinoline), demonstrated improved metabolic stability and were advanced to in vivo pharmacokinetic studies.[3]
Signaling Pathways and Experimental Workflows
To understand the context of CDK8/19 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Simplified CDK8/19 signaling pathway in cancer.
CDK8 and CDK19 are components of the Mediator kinase module that regulates the activity of RNA Polymerase II.[6] They do this by phosphorylating transcription factors, such as STAT1 and β-catenin, which are downstream of pathways like IFN-γ and Wnt signaling, respectively.[7][8] Inhibition of CDK8/19 by small molecules can modulate the expression of genes involved in cancer progression.[1][7]
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are protocols for key experiments used to characterize 1,6-naphthyridine and isoquinoline-based CDK8/19 ligands.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay directly quantifies the enzymatic activity of CDK8/19 and the inhibitory potential of the test compounds.[9][10]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against CDK8/CycC and CDK19/CycC.
-
Materials: Purified recombinant human CDK8/CycC and CDK19/CycC enzymes, kinase substrate (e.g., a generic peptide), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the purified CDK8/CycC or CDK19/CycC enzyme, and the substrate.
-
Add the diluted test compound to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at the Kₘ value).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[9][10]
-
WNT Signaling Luciferase Reporter Assay
This cell-based assay measures the functional consequence of CDK8/19 inhibition on the Wnt/β-catenin signaling pathway, a key pathway regulated by these kinases.[3]
-
Objective: To determine the IC₅₀ of a compound for the inhibition of Wnt-driven gene expression.
-
Materials: HEK293 cells stably expressing a Wnt-responsive luciferase reporter (e.g., 7dF3), cell culture medium, test compounds, luciferase assay reagent.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescent signal, which corresponds to the level of reporter gene expression.
-
Normalize the data to cell viability if necessary and calculate the IC₅₀ value from the dose-response curve.[3][4]
-
Cellular pSTAT1 (Ser727) Western Blot
Phosphorylation of STAT1 at serine 727 is a direct downstream event of CDK8 activity and serves as a robust pharmacodynamic biomarker for target engagement in cells.[8][11]
-
Objective: To confirm target engagement by measuring the inhibition of STAT1 phosphorylation in cells treated with a test compound.
-
Materials: Human cancer cell line (e.g., SW620 colorectal carcinoma), cell culture medium, IFN-γ (to stimulate the pathway), test compounds, lysis buffer, primary antibodies (anti-pSTAT1-S727, anti-total STAT1, anti-loading control like GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with a dose range of the test compound for a set time (e.g., 1-4 hours).
-
Stimulate the cells with IFN-γ for a short period (e.g., 30 minutes) before harvesting, if necessary, to induce STAT1 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against pSTAT1-S727.
-
Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total STAT1 and a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation.[11][12]
-
Conclusion
The comparative analysis reveals that both 1,6-naphthyridine and isoquinoline scaffolds are viable starting points for the development of potent, dual CDK8/19 inhibitors. The structure-activity relationships are remarkably similar across the two series, indicating that the core nitrogen placement (N-1 in naphthyridine vs. the phenyl ring in isoquinoline) does not drastically alter the binding mode when appropriately substituted.[3] The critical breakthrough for both scaffolds was identifying and blocking the site of AO-mediated metabolism, a strategy that significantly improved their drug-like properties. The optimized compounds from both series, 51 and 59 , represent promising leads that demonstrate potent biochemical and cellular activity, along with favorable pharmacokinetic profiles, warranting further investigation in preclinical cancer models.[3][5]
References
- 1. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 2. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,6-Naphthyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,6-Naphthyridine-2-carboxylic acid, a nitrogen-containing heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical nature and potential hazards, this compound must be treated as hazardous waste unless explicitly determined otherwise by a formal hazard assessment. This guide provides a procedural, step-by-step plan for its safe handling and disposal.
Immediate Safety Considerations
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must follow the principles of hazardous waste management, which include proper identification, segregation, containment, and labeling.
-
Classification: Treat this compound as a hazardous chemical waste.[2] Do not dispose of it in the regular trash or down the drain.[3] Drain disposal is only permissible for dilute aqueous solutions of certain non-hazardous chemicals within a specific pH range, which is not the case for this compound.[4]
-
Segregation: Keep this compound segregated from incompatible materials.[2][4] As a nitrogen-containing heterocyclic compound, it should not be mixed with strong oxidizing agents or strong acids, which could lead to vigorous reactions.
-
Containment:
-
Use a designated, compatible, and properly sealed hazardous waste container.[4][5] The original container is often the best choice for waste storage.[3]
-
Ensure the container is in good condition, free from leaks, and has a secure cap.[3][4]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5]
-
The SAA must be at or near the point of generation and should be inspected weekly for any signs of leakage.[4][5]
-
Partially filled containers can be stored in the SAA for up to one year, as long as the total accumulation limits are not exceeded.[4]
-
-
Disposal Request:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the storage of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Storage Time in SAA (if not full) | 12 months | [5] |
| Permissible pH for Drain Disposal (for approved substances) | Between 5.5 and 10.5 | [6] |
| Headspace in Waste Container | At least 1 inch | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Logistics for Handling 1,6-Naphthyridine-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1,6-Naphthyridine-2-carboxylic acid was located. The following guidance is based on the safety data for the closely related structural isomer, 1,6-naphthyridine-8-carboxylic acid, and general safety protocols for handling carboxylic acids and heterocyclic compounds in a laboratory setting. Researchers must exercise independent judgment and consider this a guide to be supplemented with a formal risk assessment.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on potential hazards identified for similar compounds.[1]
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | May cause skin irritation. | Lab Coat: A standard chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Inspect gloves before use and change them immediately if contaminated.[1] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory. |
| Eye Contact | May cause serious eye irritation or damage.[2] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to ANSI Z.87.1 or EN166 standards.[3][4] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[5] |
| Inhalation | May be harmful if inhaled, causing respiratory tract irritation.[3] | Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
-
Preparation and Engineering Controls:
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood.[1][3]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat and eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Dispose of unused or unwanted this compound as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[6]
-
-
Container Management:
-
Waste containers must be compatible with the chemical, kept sealed when not in use, and clearly labeled with the contents.[6]
-
-
Final Disposal:
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
